Boc-beta-iodo-D-Ala-OBzl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CI)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546071 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125942-79-2 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-β-iodo-D-Ala-OBzl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, commonly abbreviated as Boc-β-iodo-D-Ala-OBzl, is a protected amino acid derivative of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a Boc-protected amine, a benzyl-protected carboxylic acid, and an iodine atom on the β-carbon, makes it a versatile building block for the synthesis of non-natural amino acids and complex peptides. The presence of the D-enantiomer can confer resistance to enzymatic degradation, a desirable property in peptide-based therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of Boc-β-iodo-D-Ala-OBzl.
Chemical and Physical Properties
Boc-β-iodo-D-Ala-OBzl is a white to off-white solid that is sensitive to light. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 125942-79-2 | |
| Molecular Formula | C₁₅H₂₀INO₄ | [1] |
| Molecular Weight | 405.23 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 80-84 °C | |
| Optical Activity | [α]20/D +18±1°, c = 1% in ethanol | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in water and 1% acetic acid. | [2] |
Synthesis
Experimental Protocol: Synthesis of Boc-β-iodo-D-Ala-OBzl
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester
-
To a solution of N-(tert-Butoxycarbonyl)-D-serine benzyl ester (1 equivalent) in dichloromethane (CH₂Cl₂) at 0°C, add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) and triethylamine (1.5 equivalents).
-
To this stirred solution, add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can be used in the next step without further purification.
Step 2: Synthesis of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl)
-
Dissolve the crude N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester from the previous step in acetone.
-
Add sodium iodide (NaI) (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours in the dark. The reaction progress can be monitored by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Boc-β-iodo-D-Ala-OBzl.
Yields for the analogous L-isomer methyl ester synthesis are reported to be in the range of 64-69% for the tosylation step and around 80-82% for the iodination step. [3]
Caption: Synthetic pathway for Boc-β-iodo-D-Ala-OBzl.
Applications in Synthesis
The primary application of Boc-β-iodo-D-Ala-OBzl is as a versatile intermediate for the synthesis of novel, non-natural α-amino acids. The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the β-position.
Palladium-Catalyzed Cross-Coupling Reactions
Boc-β-iodo-D-Ala-OBzl can be converted into an organozinc reagent, which then participates in cross-coupling reactions with various electrophiles. This methodology provides access to a wide range of β-substituted alanine derivatives with high enantiomeric purity.[3]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling
-
Formation of the Organozinc Reagent:
-
Activate zinc dust by washing with HCl, followed by water, ethanol, and diethyl ether, and then dry under vacuum.
-
To a suspension of the activated zinc (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of Boc-β-iodo-D-Ala-OBzl (1 equivalent) in THF.
-
The formation of the organozinc reagent can be initiated by gentle heating or sonication.
-
-
Cross-Coupling Reaction:
-
In a separate flask, add the desired aryl or vinyl halide/triflate (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%) to anhydrous THF.
-
Add the freshly prepared organozinc reagent to this mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired β-substituted amino acid derivative.
-
References
An In-depth Technical Guide to Boc-β-iodo-D-Ala-OBzl: A Versatile Building Block for Non-Natural Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-3-iodo-D-alanine benzyl ester, commonly referred to as Boc-β-iodo-D-Ala-OBzl, is a synthetically valuable chiral building block. As a derivative of D-alanine, it incorporates two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and a benzyl (Bzl) ester on the carboxyl terminus. The defining feature of this molecule is the iodine atom on the β-carbon, which serves as a highly effective leaving group and a handle for the introduction of diverse chemical moieties.
This guide provides a comprehensive overview of the chemical and physical properties of Boc-β-iodo-D-Ala-OBzl, detailed synthetic protocols, and its primary applications in the synthesis of novel, non-natural amino acids, which are of significant interest in peptide chemistry and drug discovery.
Chemical Structure and Properties
Boc-β-iodo-D-Ala-OBzl is a stable, solid compound under standard conditions, though it is noted to be light-sensitive. The Boc and benzyl groups provide robust protection under a variety of reaction conditions, allowing for selective manipulation at the β-position.
Structure
-
IUPAC Name: Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate
-
Synonyms: N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, Boc-3-iodo-D-alanine benzyl ester
-
Chirality: The stereocenter at the α-carbon is in the D-configuration.
Quantitative Data Summary
The key physicochemical properties of Boc-β-iodo-D-Ala-OBzl are summarized in the table below for quick reference. Data for the corresponding L-isomer and methyl ester derivatives are included for comparison.
| Property | Boc-β-iodo-D -Ala-OBzl | Boc-β-iodo-L -Ala-OBzl | Boc-β-iodo-D -Ala-OMe |
| CAS Number | 125942-79-2[1][2] | 108957-20-6[3] | 170848-34-7[4] |
| Molecular Formula | C₁₅H₂₀INO₄[1][2] | C₁₅H₂₀INO₄[3] | C₉H₁₆INO₄[4] |
| Molecular Weight | 405.23 g/mol [2] | 405.23 g/mol [3] | 329.13 g/mol [4] |
| Appearance | White to off-white solid (inferred) | White to off-white Solid[3] | Light yellow to yellow powder[4] |
| Melting Point | 80 °C[5] | 78-80 °C[3] | 55-59 °C[4] |
| Purity | ≥98.0% (TLC)[1] | ≥97%[3] | ≥99%[4] |
| Storage Temp. | 2-8°C (inferred from analogs) | 2-8°C[3] | 2-8°C[4] |
| Linear Formula | ICH₂CH[NHCO₂C(CH₃)₃]CO₂CH₂C₆H₅[1] | Not explicitly stated | ICH₂CH[NHCO₂C(CH₃)₃]CO₂CH₃ |
Experimental Protocols
Protocol 1: Synthesis of Boc-β-iodo-D-Ala-OBzl from N-Boc-D-serine Benzyl Ester
This protocol is adapted from established procedures for the synthesis of analogous iodoalanine derivatives, such as N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.[6] The synthesis is a two-step process starting from the commercially available N-Boc-D-serine, involving benzyl esterification followed by iodination via a tosyl intermediate.
Step A: Synthesis of N-Boc-D-serine Benzyl Ester
-
Reaction Setup: Dissolve N-Boc-D-serine (1.0 eq), benzyl alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Esterification: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter off the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-D-serine benzyl ester.
Step B: Synthesis of Boc-β-iodo-D-Ala-OBzl
-
Reaction Setup: Charge a round-bottomed flask with N-Boc-D-serine benzyl ester (1.0 eq, from Step A), 4-DMAP (0.05 eq), and anhydrous DCM. Cool the solution to 0°C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) to the solution. Then, add triethylamine (Et₃N, 1.0 eq) dropwise over 40 minutes, maintaining the temperature at 0°C. Stir the resulting slurry at 0°C for 2 hours.
-
Work-up (Tosyl Intermediate): Pour the reaction mixture into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate by rotary evaporation to yield the crude tosylated intermediate. This intermediate can be purified by recrystallization from diethyl ether/petroleum ether.
-
Iodination: Dissolve the purified N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester (1.0 eq) in acetone. Add sodium iodide (NaI, 1.2 eq) in one portion.
-
Reaction: Stir the solution at room temperature until the reaction is complete (monitor by TLC, typically 12-24 hours).
-
Isolation: Concentrate the reaction mixture by rotary evaporation. Dissolve the residue in diethyl ether and wash with water and brine to remove inorganic salts. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hot petroleum ether) to yield Boc-β-iodo-D-Ala-OBzl as a white to off-white solid.[6]
Protocol 2: Application in Palladium-Catalyzed Cross-Coupling
Boc-β-iodo-D-Ala-OBzl is an excellent substrate for forming new carbon-carbon bonds at the β-position. A common application involves the generation of an organozinc reagent followed by a palladium-catalyzed Negishi or Suzuki-type coupling.[6][7][8]
Step A: Formation of the Organozinc Reagent
-
Activation of Zinc: Suspend activated zinc dust (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon). Cool the suspension to 0°C.
-
Reagent Formation: Add a solution of Boc-β-iodo-D-Ala-OBzl (1.0 eq) in DMF dropwise to the well-stirred zinc suspension.
-
Reaction: Stir the reaction mixture for 30-60 minutes at 0°C. The successful formation of the organozinc reagent can be confirmed by quenching a small aliquot with I₂ and observing the consumption of the starting material via TLC or LC-MS.
Step B: Palladium-Catalyzed Cross-Coupling with an Aryl Iodide
-
Reaction Setup: To the freshly prepared organozinc reagent solution from Step A, add the aryl iodide (e.g., methyl 4-iodobenzoate, 0.9 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 eq), and a suitable phosphine ligand like tri-o-tolylphosphine (0.02 eq).[6]
-
Coupling Reaction: Heat the reaction mixture to 60°C and stir for 5-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired non-natural amino acid derivative.
Applications in Drug Development and Peptide Synthesis
The primary utility of Boc-β-iodo-D-Ala-OBzl lies in its role as a precursor for a wide array of non-natural D-amino acids.[7] The iodine atom can be substituted via various metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups at the β-position.[7]
Incorporating these unique amino acids into peptides can significantly alter their properties:
-
Enhanced Stability: Modifying the peptide backbone can increase resistance to enzymatic degradation.
-
Conformational Constraint: Introducing bulky or rigid side chains can lock the peptide into a specific bioactive conformation, increasing receptor affinity and selectivity.
-
Pharmacokinetic Modulation: Altering the lipophilicity and polarity of the side chain can improve absorption, distribution, metabolism, and excretion (ADME) properties.
This compound and its derivatives are valuable in the synthesis of peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists.[3] For instance, the L-isomer is used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[3]
Mandatory Visualizations
The following diagrams illustrate the key synthetic transformations involving Boc-β-iodo-D-Ala-OBzl.
Caption: Synthetic pathway for Boc-β-iodo-D-Ala-OBzl from N-Boc-D-serine.
Caption: Workflow for synthesizing β-substituted amino acids via cross-coupling.
References
- 1. Boc-b-iodo- D -Ala-OBzl = 98.0 TLC 125942-79-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. N-BOC-3-IODO-L-ALANINE BENZYL ESTER | 108957-20-6 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. BOC-3-IODO-D-ALANINE BENZYL ESTER | CAS#:125942-79-2 | Chemsrc [chemsrc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]
- 8. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, a pivotal synthetic intermediate in pharmaceutical research and development. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in the creation of non-natural amino acids and angiotensin-converting enzyme (ACE) inhibitors. Experimental protocols and visual workflows are provided to facilitate its practical application in the laboratory.
Core Properties and Specifications
N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester is a protected amino acid derivative valued for its utility in peptide synthesis and the introduction of molecular diversity. The tert-butoxycarbonyl (Boc) group provides protection for the amine functionality, while the benzyl ester protects the carboxylic acid. The presence of an iodine atom on the β-carbon is the key feature that imparts its synthetic versatility, serving as a handle for various cross-coupling reactions.
Table 1: Physicochemical Properties of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester
| Property | Value | Reference |
| CAS Number | 206867-89-2 | [1] |
| Molecular Formula | C₁₅H₂₀INO₄ | [1][2] |
| Molecular Weight | 405.23 g/mol | [1][2] |
| IUPAC Name | benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1][2] |
| Storage Temperature | -20°C | [4] |
Synthesis of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester
The synthesis of this compound is typically achieved through a multi-step process starting from a suitable precursor, such as D-serine. The general strategy involves the protection of the amino and carboxyl groups, followed by the introduction of the iodine atom.
Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester from D-serine.
Detailed Experimental Protocol (Adapted from similar syntheses)
This protocol is a representative procedure adapted from the synthesis of the analogous L-alanine methyl ester and other similar compounds.[5][6][7][8] Researchers should optimize conditions for their specific laboratory setup.
Step 1: N-Boc Protection of D-Serine
-
Suspend D-serine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).
-
Cool the mixture to 0 °C and add a base (e.g., sodium hydroxide, 1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up involves an acidic wash to protonate the carboxylic acid, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield N-Boc-D-serine.
Step 2: Benzyl Esterification
-
Dissolve N-Boc-D-serine (1.0 eq) in an anhydrous solvent such as DMF.
-
Add a base (e.g., cesium carbonate, 1.5 eq) to form the carboxylate salt.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, N-Boc-D-serine benzyl ester, is purified by column chromatography.
Step 3: Tosylation of the Hydroxyl Group
-
Dissolve N-Boc-D-serine benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (or another suitable base) followed by p-toluenesulfonyl chloride (TsCl, 1.1-1.5 eq).
-
Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature and stir overnight.
-
The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the tosylated intermediate.
Step 4: Iodination
-
Dissolve the tosylated intermediate (1.0 eq) in acetone.
-
Add sodium iodide (NaI, 1.5-2.0 eq) and stir the mixture at room temperature for 24-48 hours. The reaction should be protected from light.
-
After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent.
-
The organic layer is washed with sodium thiosulfate solution to remove excess iodine, then with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, is purified by column chromatography.
Key Applications in Drug Discovery
The synthetic utility of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester stems from the reactivity of the carbon-iodine bond, which allows for the introduction of a wide array of substituents through various coupling reactions.
Synthesis of Non-Natural Amino Acids via Palladium-Catalyzed Cross-Coupling
This compound is a valuable precursor for the synthesis of diverse non-natural α-amino acids. The iodo-substituent enables participation in several palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[9] This allows for the introduction of aryl, alkynyl, and vinyl groups at the β-position of the alanine scaffold.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | β-Aryl-D-alanine derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | β-Alkynyl-D-alanine derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | β-Alkenyl-D-alanine derivative |
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester is a key reactant in the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors, such as (-)-A58365A and (-)-A58365B lactams.[4] ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. They work by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
The following diagram illustrates the role of this building block in the synthesis of a generic ACE inhibitor and the subsequent mechanism of action of the inhibitor.
Application in Radiolabeling for Imaging Studies
The presence of an iodine atom makes N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester a suitable precursor for the introduction of iodine radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging.[9] This allows for the synthesis of radiolabeled peptides and other biomolecules, which can be used to study their biodistribution, target engagement, and pharmacokinetics in vivo. The radioiodination can be achieved through isotopic exchange or by starting with a radiolabeled iodinating agent.
Conclusion
N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester is a highly valuable and versatile building block for drug discovery and development. Its unique combination of protecting groups and a reactive iodine handle facilitates the synthesis of a wide range of complex molecules, including non-natural amino acids and potent pharmaceutical agents like ACE inhibitors. The detailed protocols and workflows provided in this guide are intended to support researchers in harnessing the full potential of this important synthetic intermediate.
References
- 1. N-Boc-3-iodo-DL-alanine benzyl ester 95% | CAS: 206867-89-2 | AChemBlock [achemblock.com]
- 2. N-Boc-3-iodo-L-alanine benzyl ester 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 3. N-Boc-3-Iodo-L-alanine benzyl ester | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]
Stereochemistry of Boc-beta-iodo-D-Ala-OBzl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the stereochemistry of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl), a key building block in the synthesis of peptides and peptidomimetics. Due to the limited availability of specific experimental data for the D-isomer in publicly accessible literature, this guide draws upon data from its L-enantiomer and closely related analogs to provide a comprehensive understanding of its synthesis, characterization, and application.
Introduction
Boc-β-iodo-D-Ala-OBzl is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and a benzyl ester (OBzl) on the carboxyl terminus. The presence of an iodine atom at the β-position makes it a valuable precursor for the introduction of diverse functionalities into peptides through various cross-coupling reactions. The D-configuration of the α-carbon is of particular interest in drug development, as the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation.
Physicochemical and Stereochemical Properties
The stereochemical integrity of Boc-β-iodo-D-Ala-OBzl is crucial for its application in peptide synthesis. The key stereochemical identifier is its specific optical rotation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀INO₄ | N/A |
| Molecular Weight | 405.23 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 80-84 °C | N/A |
| Optical Rotation | [α]²⁰/D +18±1°, c = 1% in ethanol | N/A |
Note: The optical rotation for the corresponding L-enantiomer, Boc-β-iodo-L-Ala-OBzl, is reported as [α]20/D −18.0°, c = 1 in ethanol.
Synthesis and Stereochemical Control
General Synthetic Pathway
The synthesis involves two key transformations: the protection of the carboxylic acid as a benzyl ester and the conversion of the hydroxyl group of serine to an iodide. To maintain the stereochemical integrity at the α-carbon, mild reaction conditions are essential.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Adapted from L-isomer methyl ester synthesis)
Step 1: Synthesis of Boc-D-Serine Benzyl Ester
-
To a solution of Boc-D-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium bicarbonate (1.2 eq).
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Boc-β-iodo-D-Ala-OBzl
-
To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Boc-D-serine benzyl ester (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and wash the filtrate with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Boc-β-iodo-D-Ala-OBzl.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic (C₆H₅) |
| ~5.20 | s | 2H | Benzyl CH₂ |
| ~5.10 | d | 1H | NH |
| ~4.50 | m | 1H | α-CH |
| ~3.60 | m | 2H | β-CH₂ |
| ~1.45 | s | 9H | Boc (CH₃)₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Ester C=O |
| ~155.0 | Boc C=O |
| ~135.0 | Aromatic C (quaternary) |
| ~128.6 | Aromatic CH |
| ~128.3 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~80.5 | Boc C(CH₃)₃ |
| ~67.5 | Benzyl CH₂ |
| ~53.0 | α-CH |
| ~28.3 | Boc (CH₃)₃ |
| ~10.0 | β-CH₂ |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-β-iodo-D-Ala-OBzl is primarily used in Boc-based solid-phase peptide synthesis (SPPS). Its application allows for the introduction of a D-amino acid with a functionalizable side chain into a peptide sequence.
General Boc-SPPS Workflow
The workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain on a solid support. The Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), before the coupling of the next amino acid.
Caption: Standard workflow for Boc-SPPS.
Post-synthesis Modification
The key utility of the β-iodo group is its ability to participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) after the peptide has been assembled. This allows for the introduction of a wide variety of substituents at the β-position, enabling the synthesis of novel peptide analogs with modified biological activities.
Caption: Post-synthetic modification of peptides containing this compound.
Conclusion
Boc-β-iodo-D-Ala-OBzl is a valuable synthetic tool for peptide chemists, providing a gateway to novel D-amino acid-containing peptides with enhanced stability and the potential for diverse side-chain modifications. While specific experimental data for this compound remains limited in the public domain, a robust understanding of its stereochemistry and reactivity can be inferred from related compounds, enabling its effective use in the design and synthesis of next-generation peptide therapeutics. Further research documenting the precise spectroscopic and crystallographic properties of this compound would be a valuable contribution to the field.
Technical Guide: Stability and Storage of Boc-D-beta-iodo-Ala-OBzl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Boc-D-β-iodo-alanine benzyl ester (Boc-D-beta-iodo-Ala-OBzl). Due to the limited availability of specific stability data for this compound, this guide also incorporates information from its close analogue, N-α-Boc-L-β-iodo-alanine methyl ester, and general principles for handling organoiodide compounds to ensure the integrity and successful application of this valuable amino acid derivative in research and drug development.
Core Compound Properties
Boc-D-beta-iodo-Ala-OBzl is a protected amino acid derivative commonly used in peptide synthesis and the development of novel therapeutics. The presence of the β-iodo group makes it a versatile building block for introducing modifications and for use in various coupling reactions. However, the carbon-iodine bond also introduces potential stability challenges.
Stability Profile
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can promote the degradation of the compound. The primary recommended storage condition is refrigeration.
-
Light: Organoiodide compounds, including β-iodo-alanine derivatives, are often sensitive to light. Photodegradation can lead to the cleavage of the carbon-iodine bond and the formation of radical species, resulting in impurities. For the closely related N-Boc-3-iodo-L-alanine methyl ester, light sensitivity is explicitly noted[1].
-
Moisture: While not explicitly documented for this specific compound, the presence of moisture can potentially lead to hydrolysis of the benzyl ester or the Boc protecting group, particularly under non-neutral pH conditions.
-
pH: Extremes of pH should be avoided. Acidic conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, while basic conditions can promote elimination reactions or hydrolysis of the ester.
Potential Degradation Pathways:
The primary degradation pathways for Boc-D-beta-iodo-Ala-OBzl are anticipated to be:
-
Dehydroiodination: Elimination of hydrogen iodide to form the corresponding dehydroalanine derivative. This is a common decomposition route for β-halo-alanines.
-
Hydrolysis: Cleavage of the benzyl ester to yield the corresponding carboxylic acid, or cleavage of the Boc protecting group under acidic conditions.
-
Photodecomposition: Light-induced cleavage of the C-I bond, which can initiate radical chain reactions and lead to a variety of degradation products.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data regarding the stability and storage of Boc-D-beta-iodo-Ala-OBzl and its methyl ester analogue.
| Parameter | Boc-D-beta-iodo-Ala-OBzl | Boc-L-beta-iodo-Ala-OMe | Reference |
| Storage Temperature | 2-8°C | 2-8°C | [2][3][4] |
| Light Sensitivity | Inferred to be light-sensitive | Light Sensitive | [1] |
| Physical Form | Solid | White to yellow powder | [1][4] |
| Melting Point | 78-80 °C | 50-52 °C | [2][3] |
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of Boc-D-beta-iodo-Ala-OBzl, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C [2]. To mitigate potential light sensitivity, storage in an amber or opaque vial is highly recommended. For long-term storage, flushing the container with an inert gas such as argon or nitrogen can help to displace oxygen and moisture, further preserving the compound's integrity.
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Minimize exposure to light by working in a subdued light environment or by wrapping experimental setups containing the compound in aluminum foil.
-
For solutions, use freshly prepared solvents and protect them from light.
-
Experimental Protocols
While a specific, detailed stability testing protocol for Boc-D-beta-iodo-Ala-OBzl is not publicly available, a general approach based on the International Council for Harmonisation (ICH) guidelines for photostability testing can be adapted.
General Protocol for Assessing Photostability:
-
Sample Preparation:
-
Prepare solutions of Boc-D-beta-iodo-Ala-OBzl in relevant solvents (e.g., methanol, acetonitrile, or a solvent mixture used in a specific application).
-
Prepare a solid sample of the compound spread thinly in a petri dish or a transparent container.
-
Prepare control samples (both solid and in solution) wrapped in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines. A calibrated photostability chamber is ideal.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.
-
-
Analysis:
-
At specified time points, withdraw aliquots of the solutions and dissolve portions of the solid samples.
-
Analyze the samples and their corresponding dark controls by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The HPLC method should be capable of separating the parent compound from its potential degradation products.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Compare the chromatograms of the light-exposed samples with those of the dark controls.
-
Quantify the percentage of degradation and identify major degradation products if possible (e.g., by LC-MS).
-
Visualizations
The following diagrams illustrate the key factors affecting the stability of Boc-D-beta-iodo-Ala-OBzl and a general workflow for its stability assessment.
Caption: Factors influencing the stability of Boc-D-beta-iodo-Ala-OBzl.
Caption: General workflow for stability assessment of Boc-D-beta-iodo-Ala-OBzl.
References
In-Depth Technical Guide: Spectroscopic Data for Boc-beta-iodo-D-Ala-OBzl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-tert-butoxycarbonyl-β-iodo-D-alanine benzyl ester (Boc-beta-iodo-D-Ala-OBzl), a key building block in peptide synthesis and drug development. Due to the limited availability of public spectroscopic data for the D-isomer, this guide presents a combination of available data for the corresponding L-isomer and predicted values based on structurally similar compounds. The spectroscopic data for enantiomers (D and L isomers) are identical, with the exception of the sign of specific rotation.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₀INO₄ | [1][2] |
| Molecular Weight | 405.23 g/mol | [1][3] |
| CAS Number | 125942-79-2 | |
| Appearance | Solid | |
| Melting Point | 80-84 °C | |
| Optical Rotation | [α]20/D +18±1°, c = 1 in ethanol |
Spectroscopic Data
While specific, publicly available spectra for this compound are scarce, the following tables summarize the expected and reported spectroscopic data based on the compound's structure and data from its L-isomer and methyl ester analog.
Mass Spectrometry
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 406.0510 | Expected ~406.05 |
| [M+Na]⁺ | 428.0329 | Expected ~428.03 |
Note: The exact mass is calculated as 405.0437 Da. The observed m/z values are predicted based on common ionization modes.
NMR Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of the L-isomer and similar iodo-alanine derivatives.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H (Phenyl) |
| ~5.20 | s | 2H | -O-CH₂ -Ph |
| ~5.10 | d | 1H | NH |
| ~4.50 | m | 1H | α-CH |
| ~3.60 | dd | 1H | β-CH a |
| ~3.40 | dd | 1H | β-CH b |
| 1.45 | s | 9H | -C(CH₃ )₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C =O (Ester) |
| ~155.0 | C =O (Boc) |
| ~135.0 | Ar-C (Quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~80.0 | -C (CH₃)₃ |
| ~67.0 | -O-C H₂-Ph |
| ~54.0 | α-C H |
| ~28.0 | -C(C H₃)₃ |
| ~10.0 | β-C H₂-I |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis and characterization of this compound, adapted from established methods for similar compounds.
Synthesis of this compound
This procedure is adapted from the synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.
Materials:
-
Boc-D-Ser-OBzl (N-tert-butoxycarbonyl-D-serine benzyl ester)
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Boc-D-Ser-OBzl in dichloromethane, add triphenylphosphine and imidazole at 0 °C.
-
Slowly add a solution of iodine in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to determine the mass-to-charge ratio of the molecular ions.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationships of this compound's properties and applications.
References
The Iodine Atom: A Linchpin in the Reactivity of Boc-β-iodo-D-Ala-OBzl for Advanced Amino Acid Synthesis
For Immediate Release
A Deep Dive into the Synthetic Versatility of a Key Building Block for Drug Discovery and Peptide Chemistry
This technical guide explores the pivotal role of the iodine atom in the reactivity of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl), a versatile building block for the synthesis of non-natural amino acids. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis, providing in-depth information on its reactivity, detailed experimental protocols, and quantitative data to support its application in complex molecular design.
The strategic placement of the iodine atom on the β-carbon of the D-alanine scaffold transforms it from a simple protected amino acid into a powerful synthetic intermediate. The carbon-iodine bond, being relatively weak and polarizable, serves as a reactive handle for the introduction of a wide array of functional groups, which is the cornerstone of this molecule's utility.
The Dominant Role of Iodine: A Gateway to Palladium-Catalyzed Cross-Coupling
The primary and most significant role of the iodine atom in Boc-β-iodo-D-Ala-OBzl is to facilitate palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon bonds at the β-position of the alanine derivative, enabling the synthesis of a diverse library of unnatural amino acids with novel side chains.
The most common and effective pathway is a Negishi-type coupling. This process involves two key steps:
-
Formation of an Organozinc Reagent: The carbon-iodine bond is readily converted into a more reactive organozinc species through oxidative addition with activated zinc (Zn*). This transmetalation step is crucial as it generates a nucleophilic carbon center at the β-position without compromising the stereochemical integrity of the adjacent α-carbon.
-
Palladium-Catalyzed Coupling: The resulting organozinc reagent is then coupled with a variety of electrophiles, such as aryl iodides or acid chlorides, in the presence of a palladium catalyst. This step forges the new C-C bond, yielding the desired non-natural amino acid derivative.
This methodology has been successfully employed to synthesize a range of phenylalanine analogues and 4-oxo-α-amino acids with good to excellent yields.[1][2] The choice of palladium catalyst and ligands can be critical in optimizing the reaction and minimizing side reactions.
It is important to note that side reactions, such as β-elimination to form a dehydroalanine derivative and simple reduction of the C-I bond, can occur during the cross-coupling reaction.[2] These side reactions appear to be influenced by the stability of the organozinc reagent and the specific reaction conditions employed.[2]
Synthesis and Experimental Protocols
The precursor, Boc-β-iodo-D-Ala-OBzl, is typically synthesized from a protected D-serine derivative. The following protocols provide a general overview of its synthesis and a detailed methodology for a representative cross-coupling reaction, adapted from procedures for the analogous methyl ester.[3]
Protocol 1: Synthesis of Boc-β-iodo-D-Ala-OBzl from Boc-D-Ser-OBzl
This two-step procedure first converts the hydroxyl group of serine into a good leaving group (tosylate), which is then displaced by iodide.
Step A: Tosylation of Boc-D-Ser-OBzl
-
Dissolve Boc-D-Ser-OBzl in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N).
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the stirred solution.
-
Allow the reaction to proceed at 0 °C for several hours.
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, which can be purified by crystallization.
Step B: Iodination
-
Dissolve the tosylated intermediate in acetone.
-
Add sodium iodide (NaI) in a single portion.
-
Stir the reaction mixture at room temperature, protected from light, for 24-72 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and sodium thiosulfate solution to remove unreacted iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-β-iodo-D-Ala-OBzl, which can be purified by column chromatography.
Protocol 2: Palladium-Catalyzed Cross-Coupling (Negishi-Type)
This protocol describes a general procedure for the coupling of the organozinc derivative of Boc-β-iodo-D-Ala-OBzl with an aryl iodide.
Step A: Preparation of the Organozinc Reagent
-
Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere (e.g., argon), add the activated zinc.
-
Add a solution of Boc-β-iodo-D-Ala-OBzl in anhydrous tetrahydrofuran (THF).
-
Activate the reaction using a heat gun or sonication until the formation of the organozinc reagent is initiated.
-
Stir the reaction mixture at room temperature until the starting iodide is consumed (as monitored by TLC).
Step B: Cross-Coupling Reaction
-
In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and the aryl iodide.
-
Add anhydrous THF to the flask.
-
Transfer the freshly prepared organozinc reagent from Step A to the flask containing the catalyst and aryl iodide via cannula.
-
Stir the reaction mixture at room temperature or with gentle heating until the coupling is complete.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting non-natural amino acid derivative by flash column chromatography.
Quantitative Data
The efficiency of the palladium-catalyzed cross-coupling reactions is highly dependent on the substrates and reaction conditions. The following tables summarize representative yields for the synthesis of the iodoalanine precursor and its subsequent coupling reactions, based on data for analogous compounds.
Table 1: Synthesis Yield of Boc-β-iodo-alanine Methyl Ester
| Precursor | Product | Reagents | Yield | Reference |
| Boc-L-Ser-OMe | Boc-L-Tos-Ser-OMe | TsCl, Et₃N, DMAP | ~95% | [3] |
| Boc-L-Tos-Ser-OMe | Boc-β-iodo-L-Ala-OMe | NaI in Acetone | 64-69% | [3] |
Table 2: Yields of Palladium-Catalyzed Cross-Coupling Reactions of Boc-β-iodo-alanine Derivatives
| Iodoalanine Derivative | Electrophile | Catalyst | Product | Yield | Reference |
| Organozinc of Boc-D-Ala-OMe | 3-iodo-6-prenyl-N-acetylindole | Pd₂(dba)₃ / SPhos | Coupled Product | 52% | [2] |
| Organozinc of Boc-L-Ala-OMe | Various Acid Chlorides | Pd(PPh₃)₂Cl₂ | 4-Oxo-α-amino acids | 39-90% | [1] |
| Organozinc of Boc-L-Ala-OMe | Various Aryl Iodides | Pd(P(o-tol)₃)₂Cl₂ | Phenylalanine analogues | 10-67% | [1] |
| Organozinc of Boc-D-Ala-OMe | 4-allylindole | Pd₂(dba)₃ / SPhos | Coupled Product | 65% | [2] |
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the catalytic cycle of the Negishi cross-coupling reaction.
Caption: Workflow for unnatural amino acid synthesis.
Caption: Catalytic cycle of Negishi cross-coupling.
Conclusion
The iodine atom in Boc-β-iodo-D-Ala-OBzl is not merely a placeholder but a strategically positioned reactive center that unlocks a vast potential for synthetic diversification. Its ability to readily participate in palladium-catalyzed cross-coupling reactions provides a robust and reliable method for the synthesis of novel, non-natural amino acids. This makes Boc-β-iodo-D-Ala-OBzl an invaluable tool for researchers in drug discovery and medicinal chemistry, enabling the construction of unique peptide and protein structures with tailored properties for therapeutic and research applications. The detailed protocols and data presented herein serve as a comprehensive resource for the effective utilization of this versatile building block.
References
The Boc/Bzl Protection Strategy: A Technical Guide to a Classic in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-Butoxycarbonyl/Benzyl (Boc/Bzl) protection strategy represents a foundational and robust approach in solid-phase peptide synthesis (SPPS). Despite the rise of alternative methods, the Boc/Bzl strategy remains highly relevant for the synthesis of complex, lengthy, or modified peptides. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative performance metrics of this classic methodology.
Core Principles of the Boc/Bzl Strategy
The Boc/Bzl strategy is a system of "graduated acid lability," where protecting groups are removed by acids of varying strengths. This "quasi-orthogonal" approach relies on the differential stability of the α-amino protecting group and the side-chain protecting groups to acidic conditions.[1][2]
-
Temporary α-Amino Protection: The α-amino group of the incoming amino acid is protected by the tert-Butoxycarbonyl (Boc) group. The Boc group is highly labile to moderate acids, such as trifluoroacetic acid (TFA), and is selectively removed at each cycle of peptide chain elongation.[3][4]
-
Semi-Permanent Side-Chain Protection: Reactive amino acid side chains are protected by more robust, benzyl-based (Bzl) protecting groups. These groups are stable to the repeated TFA treatments used for Boc deprotection but are cleaved at the end of the synthesis by a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]
-
Solid Support: The synthesis is performed on a solid support, typically a chloromethylated polystyrene resin known as the Merrifield resin, or its derivatives like the MBHA resin for peptide amides.[4]
The Chemistry of Protection and Deprotection
The success of the Boc/Bzl strategy hinges on the precise chemical control of the protection and deprotection steps.
Boc Group Protection and Deprotection
Protection: The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5]
Deprotection: The removal of the Boc group is achieved by treatment with a moderate acid, most commonly 25-50% TFA in dichloromethane (DCM).[4] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to liberate the free amine.[5]
Benzyl-Based Side-Chain Protection
A variety of benzyl-based protecting groups are employed to protect different amino acid side chains. The choice of the specific protecting group depends on the reactivity of the side chain.
| Amino Acid | Side-Chain Functionality | Common Bzl-type Protecting Group |
| Aspartic Acid, Glutamic Acid | Carboxylic Acid | Benzyl ester (OBzl) |
| Serine, Threonine, Tyrosine | Hydroxyl | Benzyl ether (Bzl) |
| Lysine, Ornithine | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Cysteine | Thiol | 4-Methylbenzyl (Meb) |
| Arginine | Guanidinium | Tosyl (Tos) |
| Histidine | Imidazole | Benzyloxymethyl (Bom) |
| Tryptophan | Indole | Formyl (For) |
Quantitative Data and Performance Metrics
The efficiency of each step in the Boc/Bzl workflow is critical for the overall yield and purity of the final peptide.
Comparison of Boc Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM | 15-30 min | High | Highly effective, volatile for easy removal. | Corrosive, can cause side reactions with sensitive residues. |
| Hydrochloric Acid (HCl) | 4M in Dioxane | 30-60 min | High | Cost-effective and readily available. | Can be less selective, potential for chlorinated byproducts. |
Data compiled from various sources.
Comparison of Coupling Reagents for Boc-SPPS
The formation of the amide bond is a critical step, and various coupling reagents are available to activate the carboxylic acid of the incoming Boc-amino acid.
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | A classic and economical choice.[7] |
| HBTU | Aminium/Uronium Salt | Fast | Low | Cost-effective and reliable for routine and challenging couplings.[7] |
| HATU | Aminium/Uronium Salt | Very Fast | Low | Highly efficient for hindered couplings.[7] |
| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are generally less problematic than those from BOP.[7] |
This table provides a general comparison for sterically hindered amino acids and can serve as a guide.[8]
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the Boc/Bzl solid-phase peptide synthesis.
Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)
This protocol is a widely used method for the esterification of the first amino acid to the chloromethylated Merrifield resin.[2][9]
Materials:
-
Boc-amino acid
-
Methanol
-
20% Aqueous Cesium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Merrifield Resin
Procedure:
-
Dissolve the Boc-amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol).
-
Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness.
-
Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.
-
Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel.
-
Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the resin).
-
Shake the mixture at 50°C for 24 hours.
-
Filter the resin and wash it thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.
-
Dry the resin in vacuo to a constant weight.
One Cycle of Solid-Phase Peptide Synthesis (Deprotection, Neutralization, Coupling)
This protocol outlines a single cycle of amino acid addition to the growing peptide chain.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Boc-amino acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM. Agitate for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.[10]
-
Drain the TFA solution and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM. Agitate for 2 minutes.[10]
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling (HBTU activation):
-
In a separate vessel, dissolve the next Boc-amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
In Situ Neutralization Protocol
This modified protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences prone to aggregation.[11][12]
Procedure:
-
Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from the standard cycle protocol.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid with HBTU and DIEA in DMF as described above.
-
Add the activated amino acid solution directly to the TFA salt of the peptide-resin (after the DCM washes following deprotection).
-
Agitate for the duration of the coupling reaction (typically 10-60 minutes).
-
-
Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF to remove soluble byproducts.
Final Cleavage of the Peptide from the Resin (HF Cleavage)
WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel with appropriate safety precautions.
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol)
-
Liquid hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.
-
Add the appropriate scavengers (e.g., 1.0 mL of anisole or p-cresol per gram of resin).
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense a measured amount of liquid HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF by vacuum distillation.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolate the crude peptide by filtration or centrifugation.
-
Final Cleavage of the Peptide from the Resin (TFMSA Cleavage)
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF, avoiding the need for a specialized apparatus.[3][6]
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
Procedure:
-
Place the dried peptide-resin in a round-bottom flask with a stir bar and cool in an ice bath.
-
Prepare the cleavage cocktail. For every 100 mg of resin, add 1.0 mL of TFA and the appropriate scavengers (e.g., thioanisole). Mix for 5-10 minutes.[6]
-
Slowly add TFMSA to the mixture (e.g., 100 µL per 100 mg of resin) while stirring vigorously.
-
Continue stirring at 0°C for 1-2 hours.
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and add 8-10 volumes of cold ether or MTBE to precipitate the peptide.[6]
-
Collect the crude peptide by filtration and wash with cold ether.
Mandatory Visualizations
Boc/Bzl Solid-Phase Peptide Synthesis Workflow
Caption: Workflow of Solid-Phase Peptide Synthesis using the Boc/Bzl Strategy.
Chemical Transformations in a Synthesis Cycle
Caption: Key chemical transformations within a single cycle of Boc/Bzl SPPS.
Logic of Graduated Acid Lability
Caption: The principle of graduated acid lability in the Boc/Bzl strategy.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of BOC-3-IODO-D-ALANINE BENZYL ESTER (CAS Number: 125942-79-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of BOC-3-IODO-D-ALANINE BENZYL ESTER, identified by CAS number 125942-79-2. This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents.
Core Physicochemical Properties
BOC-3-IODO-D-ALANINE BENZYL ESTER is a halogenated and protected amino acid derivative. The tert-butoxycarbonyl (Boc) group on the amine and the benzyl ester on the carboxylic acid provide stability and allow for controlled, stepwise reactions in complex syntheses. The presence of an iodine atom on the β-carbon makes it a versatile precursor for various cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for BOC-3-IODO-D-ALANINE BENZYL ESTER. It is important to note that while some properties have been experimentally determined, others are computationally predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀INO₄ | [1] |
| Molecular Weight | 405.23 g/mol | [1] |
| Melting Point | 78-80 °C (lit.)[2] or 80-84 °C (lit.) | |
| XLogP3 (Computed) | 3.5 | [3] |
| Topological Polar Surface Area (TPSA) (Computed) | 64.6 Ų | [3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available | |
| Solubility | Data not extensively published, but expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. | [4] |
Experimental Protocols
Synthesis of BOC-3-IODO-D-ALANINE BENZYL ESTER
The synthesis of BOC-3-IODO-D-ALANINE BENZYL ESTER typically involves a multi-step process beginning with the protection of the amino acid, followed by iodination and esterification. The following represents a plausible synthetic route.
Step 1: N-terminal Boc Protection of D-Alanine This procedure outlines the protection of the amino group of D-alanine using di-tert-butyl dicarbonate ((Boc)₂O).
-
Materials: D-alanine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl), ethyl acetate (EtOAc), petroleum ether, saturated brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend D-alanine in a mixture of water and THF.
-
Cool the suspension to 0°C and add sodium hydroxide.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Allow the solution to warm to room temperature and stir for 17 hours.
-
Perform a work-up involving extraction with petroleum ether to remove unreacted (Boc)₂O, acidification with HCl, and subsequent extraction of the product with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield N-Boc-D-alanine.
-
Step 2: Iodination of N-Boc-D-Alanine This step introduces the iodine atom. A common method is the iodination of a corresponding serine derivative.
-
Materials: N-Boc-D-serine methyl ester, p-toluenesulfonyl chloride, sodium iodide, acetone.
-
Procedure:
-
Convert N-Boc-D-serine methyl ester to its O-tosyl derivative using p-toluenesulfonyl chloride.
-
The resulting N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine methyl ester is then reacted with sodium iodide in acetone.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated to yield N-(tert-butoxycarbonyl)-β-iodo-D-alanine methyl ester.
-
Step 3: Benzyl Esterification This final step involves the esterification of the carboxylic acid with a benzyl group. One common method is nucleophilic substitution using benzyl bromide.
-
Materials: N-Boc-3-iodo-D-alanine, cesium carbonate (Cs₂CO₃), benzyl bromide (BnBr), N,N-Dimethylformamide (DMF), ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve N-Boc-3-iodo-D-alanine in dry DMF.
-
Add cesium carbonate to the solution.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is then purified by column chromatography to yield BOC-3-IODO-D-ALANINE BENZYL ESTER.[5]
-
Solubility Determination (Gravimetric Method)
A precise method for determining the solubility of a solid compound like BOC-3-IODO-D-ALANINE BENZYL ESTER is the gravimetric method.[4]
-
Objective: To determine the solubility in a given organic solvent at a specific temperature.
-
Materials: High-purity BOC-3-IODO-D-ALANINE BENZYL ESTER, analytical grade solvent, analytical balance, temperature-controlled shaker, vials with sealed caps, syringe filters (0.22 µm, solvent compatible), pre-weighed glass vials, drying oven or vacuum desiccator.[4]
-
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed vial to ensure saturation.[4]
-
Equilibration: Place the vial in a temperature-controlled shaker (e.g., at 25°C) and agitate for a sufficient time (e.g., 24 hours) to reach equilibrium.[4]
-
Sample Collection and Filtration: Allow the excess solid to settle. Carefully draw a known volume of the clear supernatant with a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed vial.[4]
-
Solvent Evaporation and Gravimetric Analysis: Record the weight of the vial with the filtered solution. Evaporate the solvent completely using a drying oven or rotary evaporator. Place the vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.[4]
-
Calculation: Weigh the vial with the dried solute. The mass of the solute is the final weight minus the initial weight of the vial. The solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL).
-
Visualizations
Logical Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of BOC-3-IODO-D-ALANINE BENZYL ESTER.
Caption: Logical synthesis pathway for BOC-3-IODO-D-ALANINE BENZYL ESTER.
Role in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis
BOC-3-IODO-D-ALANINE BENZYL ESTER serves as a crucial building block in the synthesis of certain Angiotensin-Converting Enzyme (ACE) inhibitors.[1] The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.
Caption: Role of CAS 125942-79-2 in the synthesis of ACE inhibitors.
References
A Technical Guide to Boc-β-iodo-D-Ala-OBzl: Synthesis, Commercial Availability, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Boc-β-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl), a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. This document details its commercial availability, provides an adaptable synthetic protocol, and illustrates its application in solid-phase peptide synthesis (SPPS).
Commercial Availability
Boc-β-iodo-D-Ala-OBzl is a specialized chemical reagent available from a select number of suppliers. The primary identifier for this compound is its CAS Number: 125942-79-2.[1][2][3] Researchers seeking to procure this reagent should reference this number to ensure they are sourcing the correct molecule. The table below summarizes the available information from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | Boc-β-iodo-D-Ala-OBzl | 125942-79-2 | ≥98.0% (TLC)[1] | Listed as a product for peptide synthesis. |
| Santa Cruz Biotechnology | Boc-β-iodo-D-Ala-OBzl | 125942-79-2 | N/A | Marketed as a biochemical for proteomics research.[2] |
| BenchChem | BOC-BETA-IODO-D-ALA-OBZL | 125942-79-2 | N/A | Listed in their chemical buyers guide. |
| Shanghai Nianxing Industrial Co., Ltd | This compound | 125942-79-2 | 98.0% | Listed on various chemical sourcing platforms.[3] |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of Boc-β-iodo-D-Ala-OBzl: An Adapted Experimental Protocol
Step 1: Tosylation of Boc-D-serine-OBzl
This step converts the hydroxyl group of the serine derivative into a good leaving group (tosylate).
Materials:
-
Boc-D-serine-OBzl
-
Dichloromethane (CH₂Cl₂)
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
p-toluenesulfonyl chloride (TsCl)
-
2M Hydrochloric acid (HCl)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-D-serine-OBzl in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add catalytic DMAP, followed by p-toluenesulfonyl chloride.
-
Slowly add triethylamine dropwise to the reaction mixture at 0°C.
-
Stir the resulting mixture at 0°C for 2 hours.
-
Quench the reaction by pouring it into a mixture of ice, water, and 2M HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate by rotary evaporation to yield the tosylated intermediate.
Step 2: Iodination
This step involves the substitution of the tosylate group with iodide.
Materials:
-
N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester (from Step 1)
-
Acetone
-
Sodium iodide (NaI)
-
Diethyl ether
-
1M Sodium thiosulfate (Na₂S₂O₃) solution
-
Petroleum ether
Procedure:
-
Dissolve the tosylated intermediate in acetone at room temperature.
-
Add sodium iodide in one portion and stir the reaction mixture in the dark for 3-4 days. Additional NaI may be required to drive the reaction to completion.[4]
-
Filter the reaction mixture and concentrate the filtrate by rotary evaporation.
-
Partition the residue between diethyl ether and 1M sodium thiosulfate solution to remove any remaining iodine.
-
Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate by rotary evaporation.
-
The crude product can be purified by recrystallization from hot petroleum ether to yield Boc-β-iodo-D-Ala-OBzl as a solid.[4]
The following diagram illustrates the synthetic workflow.
Applications in Peptide Synthesis and Drug Discovery
Boc-β-iodo-D-Ala-OBzl is primarily used as a building block in peptide synthesis. The incorporation of a β-iodo-alanine residue can serve several purposes in drug discovery and chemical biology:
-
Introduction of a Reactive Handle: The iodine atom can be substituted by various nucleophiles, allowing for post-synthetic modification of the peptide.
-
Cross-linking: The iodo-group can participate in cross-linking reactions to stabilize peptide conformations or to link peptides to other molecules.
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) for use in radioimmunoassays or in vivo imaging studies.
-
Heavy Atom for Crystallography: The presence of a heavy iodine atom can aid in the determination of peptide and protein crystal structures by X-ray diffraction.
The primary application is in Boc-based solid-phase peptide synthesis (SPPS). The workflow for incorporating this amino acid into a growing peptide chain is outlined below.
In this process, the Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain growing on a solid support.[5][6] Following a wash step, the Boc protecting group is removed with an acid, typically trifluoroacetic acid (TFA), to reveal a new N-terminus, ready for the next coupling cycle. This iterative process allows for the assembly of complex peptide sequences.[7] The introduction of specialized residues like β-iodo-D-alanine is a key strategy in the development of novel peptide-based therapeutics and diagnostic agents.[8][]
References
- 1. Boc-b-iodo- D -Ala-OBzl = 98.0 TLC 125942-79-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. BOC-3-IODO-D-ALANINE BENZYL ESTER | CAS#:125942-79-2 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scielo.br [scielo.br]
- 7. chimia.ch [chimia.ch]
- 8. wjarr.com [wjarr.com]
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and application of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester. This compound is a valuable building block in synthetic organic chemistry, particularly for the introduction of unnatural amino acids into peptides and other complex molecules, which is a key strategy in modern drug discovery.[1][][3] Its utility stems from the presence of a reactive iodine atom, which allows for a variety of cross-coupling reactions, and orthogonal protecting groups (Boc and Benzyl) that facilitate controlled chemical transformations.[4]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[6]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[6]
Storage and Stability:
-
Storage Temperature: Store in a cool, dry place, typically between 2-8°C.[5][7]
-
Light Sensitivity: The compound is noted to be light-sensitive; therefore, it should be stored in a dark or amber-colored container.[5]
-
Incompatible Materials: Store away from strong oxidizing agents.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Hazard Identification Summary
| Hazard Statement | Description | GHS Code |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
| (Data extrapolated from the L-isomer)[5] |
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₀INO₄ | [8][9] |
| Molecular Weight | 405.23 g/mol | [8][9] |
| CAS Number | Not available for the D-isomer. (L-isomer: 108957-20-6) | [5][8][9] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 78-80 °C (for the L-isomer) | [5] |
| Boiling Point | 460.1 ± 40.0 °C (Predicted) | [5] |
| Density | 1.485 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in water and 1% acetic acid (for the methyl ester analog). | |
| pKa | 10.42 ± 0.46 (Predicted) | [5] |
Experimental Protocols
N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester is a key intermediate for creating a diverse range of non-natural amino acids through palladium-catalyzed cross-coupling reactions.[4] The following protocols are adapted from established procedures for analogous compounds and provide a general framework for its synthesis and subsequent use.[10][11]
Synthesis of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester
The synthesis of the title compound can be adapted from the well-documented procedure for its L-alanine methyl ester counterpart, which starts from a serine derivative.[10] The key steps involve the activation of the hydroxyl group of an N-Boc-D-serine ester, followed by nucleophilic substitution with an iodide salt.
Step A: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester
-
Dissolve N-(tert-butoxycarbonyl)-D-serine benzyl ester (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottomed flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP, catalytic amount), trimethylamine hydrochloride (catalytic amount), and freshly recrystallized p-toluenesulfonyl chloride (TsCl, 1 equivalent).
-
Slowly add a solution of triethylamine (Et₃N, 1 equivalent) in CH₂Cl₂ to the reaction mixture at 0°C.
-
Stir the resulting slurry at 0°C for 2-4 hours.
-
Pour the reaction mixture into a mixture of ice, water, and 2M HCl solution.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate by rotary evaporation.
-
The crude product can be purified by recrystallization.
Step B: N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester
-
Dissolve the product from Step A (1 equivalent) in acetone in a round-bottomed flask.
-
Add sodium iodide (NaI, 1.2 equivalents) in one portion while stirring at room temperature.
-
Protect the reaction mixture from light and stir for 3-4 days. Monitor the reaction by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between diethyl ether and a 1M sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining iodine.
-
Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Caption: General workflow for the synthesis of the target compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in the title compound is highly amenable to forming new carbon-carbon bonds via reactions like Suzuki and Sonogashira couplings.[4]
Representative Protocol: Sonogashira Coupling This protocol outlines a general procedure for coupling the iodo-alanine derivative with a terminal alkyne.[11]
-
To a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl) and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alkynyl-amino acid derivative by column chromatography.
Caption: Logical relationship in a Sonogashira cross-coupling reaction.
Applications in Drug Development
The primary application of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester is as a precursor for the synthesis of diverse unnatural amino acids (UAAs).[4] The incorporation of UAAs is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs.[1][12] UAAs can improve metabolic stability, increase potency, enhance target selectivity, and modulate bioavailability.[][3]
One area where such modified amino acids are relevant is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.[5] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure.[13][14][15]
The Angiotensin-Converting Enzyme (ACE) Inhibitor Pathway
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[16][17] This leads to vasodilation and a reduction in blood pressure. The synthesis of novel ACE inhibitors often involves the use of unique amino acid derivatives to optimize binding to the enzyme's active site.[18][19][20]
Caption: The role of ACE inhibitors in the Renin-Angiotensin System.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 4. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]
- 5. N-BOC-3-IODO-L-ALANINE BENZYL ESTER | 108957-20-6 [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Boc-3-iodo- D -Ala-OMe 99 170848-34-7 [sigmaaldrich.com]
- 8. N-Boc-3-Iodo-L-alanine benzyl ester | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Boc-3-iodo-L-alanine benzyl ester 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 14. ClinPGx [clinpgx.org]
- 15. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 16. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 17. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Boc-β-iodo-D-Ala-OBzl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, such as increased stability, receptor affinity, and altered pharmacokinetic profiles. Boc-β-iodo-D-Ala-OBzl is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a D-amino acid with a reactive β-iodo substituent. The D-configuration confers resistance to enzymatic degradation, while the iodine atom serves as a versatile handle for post-synthetic modifications, including the introduction of radiolabels (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for imaging and radiotherapy, or for the formation of other functional groups via nucleophilic substitution.[1][2][3]
This document provides detailed application notes and a comprehensive protocol for the use of Boc-β-iodo-D-Ala-OBzl in Boc-SPPS.
Data Presentation
The efficiency of incorporating Boc-β-iodo-D-Ala-OBzl into a growing peptide chain is crucial for the overall yield and purity of the final product. While specific quantitative data for this particular derivative is not extensively published, the following table summarizes typical quantitative data for standard Boc-SPPS protocols. These values can serve as a benchmark, though optimization for the sterically hindered β-iodo-D-alanine may be required.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Resin Loading Efficiency | 0.4 - 1.0 mmol/g | Picric Acid Titration / Amino Acid Analysis | Dependent on the specific resin and loading conditions. |
| Per-Cycle Coupling Efficiency | >99% | Kaiser (Ninhydrin) Test / TNBS Test | For sterically hindered amino acids like β-iodo-D-alanine, a double coupling may be necessary to achieve this efficiency.[4] |
| Boc Deprotection Efficiency | >99.5% | HPLC analysis of a cleaved test peptide | Monitored by the disappearance of the Boc protecting group. |
| Overall Crude Peptide Yield | 50 - 80% | Gravimetric analysis after cleavage | Highly dependent on peptide length and sequence. |
| Final Peptide Purity (after HPLC) | >95% | Analytical RP-HPLC | Purification is essential to remove deletion sequences and byproducts.[5][6] |
Experimental Protocols
This section details the protocol for incorporating Boc-β-iodo-D-Ala-OBzl into a peptide sequence using a manual Boc-SPPS workflow on a standard Merrifield resin.
Materials and Reagents:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-β-iodo-D-Ala-OBzl
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole or other scavengers
-
Diethyl ether, cold
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Place the desired amount of Merrifield resin in a fritted reaction vessel. Add DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. Drain the DCM.
-
Attachment of the C-terminal Amino Acid: The first Boc-protected amino acid is typically attached to the Merrifield resin as a cesium salt to minimize racemization. If Boc-β-iodo-D-Ala-OBzl is not the C-terminal residue, attach the appropriate C-terminal amino acid first.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Nα-Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 1 min).
-
-
Neutralization:
-
Wash the resin with DCM (2 x 1 min).
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.
-
Drain the neutralization solution and wash the resin with DCM (3 x 1 min).
-
-
Amino Acid Coupling (Incorporation of Boc-β-iodo-D-Ala-OBzl):
-
Activation: In a separate vessel, dissolve Boc-β-iodo-D-Ala-OBzl (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Add DCC (3 equivalents) dissolved in DCM. Alternatively, use HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for activation.
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling due to steric hindrance, drain the coupling solution, wash with DMF and DCM, and repeat the coupling step with a freshly prepared activated Boc-β-iodo-D-Ala-OBzl solution.
-
-
Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection-coupling cycle.
Protocol 3: Final Cleavage and Deprotection
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF apparatus.
-
Preparation: After the final coupling and deprotection cycle, thoroughly dry the peptide-resin under high vacuum.
-
Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger such as anisole (10% v/v) to protect sensitive residues.
-
Cool the vessel to -5 to 0 °C and condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Purification
-
Dissolution: Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile with 0.1% TFA.
-
RP-HPLC: Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[5]
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.
Potential Side Reactions and Considerations
-
β-Elimination: The presence of the iodine atom on the β-carbon may make the α-proton more acidic, potentially leading to β-elimination under strongly basic conditions. Standard neutralization with DIEA is generally considered mild enough to avoid this.
-
Stability of the C-I bond: The carbon-iodine bond is generally stable to the acidic conditions of Boc deprotection (TFA) but may be susceptible to nucleophilic attack. Care should be taken to use high-purity solvents and reagents.
-
Steric Hindrance: The bulky iodine atom may slow down the coupling reaction. As mentioned in the protocol, monitoring the coupling reaction and performing a double coupling if necessary is recommended.
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Boc-β-iodo-D-Ala-OBzl.
Application in Radioligand Synthesis and Receptor Binding Assay
Caption: Workflow for the synthesis of a radiolabeled peptide and its application in a receptor binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biogenesis of D-amino acid containing peptides/proteins: where, when and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. bachem.com [bachem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using Boc-β-iodo-D-Ala-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry and chemical biology. These non-proteinogenic amino acids, when incorporated into peptides or used as standalone molecules, can confer enhanced stability, novel functionalities, and improved pharmacological properties.[1][2] Boc-β-iodo-D-Ala-OBzl is a versatile chiral building block designed for the synthesis of a wide array of β-substituted D-alanine derivatives. The presence of an iodine atom at the β-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties with high stereochemical fidelity.
These application notes provide detailed protocols for the synthesis of unnatural amino acids utilizing Boc-β-iodo-D-Ala-OBzl as the starting material. The methodologies covered include Negishi, Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. Additionally, a protocol for the incorporation of these novel amino acids into peptides via solid-phase peptide synthesis (SPPS) is described.
Data Presentation
The following table summarizes the expected yields for various cross-coupling reactions using β-iodo-alanine derivatives. While specific data for Boc-β-iodo-D-Ala-OBzl is limited in the literature, the presented data is based on analogous systems (e.g., L-isomers, methyl esters) and serves as a strong predictive guide for reaction efficiency.[3][4][5]
| Coupling Reaction | Coupling Partner | Product Type | Catalyst/Ligand | Typical Yield (%) |
| Negishi | Aryl/Heteroaryl Bromides | β-Aryl/Heteroaryl-D-alanines | Pd(OAc)₂ / P(o-Tol)₃ | 60-85 |
| Negishi | Acid Chlorides | 4-Oxo-α-amino acids | Pd₂(dba)₃ / PPh₃ | 40-90 |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | β-Aryl/Heteroaryl-D-alanines | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 65-95 |
| Sonogashira | Terminal Alkynes | β-Alkynyl-D-alanines | PdCl₂(PPh₃)₂ / CuI | 70-90 |
| Heck | Alkenes (e.g., Styrene) | β-Alkenyl-D-alanines | Pd(OAc)₂ / P(o-tol)₃ | 50-75 |
Experimental Protocols
General Procedure for Organozinc Reagent Formation (for Negishi Coupling)
This protocol describes the formation of the organozinc reagent from Boc-β-iodo-D-Ala-OBzl, which is a key intermediate for Negishi cross-coupling reactions.[3][6]
Materials:
-
Boc-β-iodo-D-Ala-OBzl
-
Activated Zinc dust (Rieke® Zinc or similar)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add activated Zinc dust (1.5 equivalents) to a flame-dried flask.
-
Add anhydrous DMF to the flask.
-
Slowly add a solution of Boc-β-iodo-D-Ala-OBzl (1.0 equivalent) in anhydrous DMF to the zinc suspension at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching a small aliquot with I₂ and analyzing by TLC or LC-MS.
-
The resulting solution of the organozinc reagent is used directly in the subsequent Negishi coupling reaction.
Protocol for Negishi Cross-Coupling
This protocol details the palladium-catalyzed coupling of the pre-formed organozinc reagent with an aryl or heteroaryl bromide.[3][5]
Materials:
-
Solution of the organozinc reagent of Boc-β-iodo-D-Ala-OBzl (from Protocol 1)
-
Aryl or heteroaryl bromide (1.0-1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃, 10 mol%)
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the aryl or heteroaryl bromide, Pd(OAc)₂, and P(o-Tol)₃ in anhydrous DMF.
-
To this solution, add the freshly prepared solution of the organozinc reagent via cannula at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-aryl-D-alanine derivative.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the direct coupling of Boc-β-iodo-D-Ala-OBzl with a boronic acid.[7][8][9]
Materials:
-
Boc-β-iodo-D-Ala-OBzl
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Solvent mixture (e.g., Toluene/Water or Dioxane/Water, 4:1)
-
Inert atmosphere
Procedure:
-
To a flask, add Boc-β-iodo-D-Ala-OBzl (1.0 equivalent), the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the pure product.
Protocol for Sonogashira Cross-Coupling
This protocol outlines the coupling of Boc-β-iodo-D-Ala-OBzl with a terminal alkyne.[10][11]
Materials:
-
Boc-β-iodo-D-Ala-OBzl
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere
Procedure:
-
To a flask under an inert atmosphere, add Boc-β-iodo-D-Ala-OBzl (1.0 equivalent), PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base.
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol for Heck Cross-Coupling
This protocol describes the alkenylation of Boc-β-iodo-D-Ala-OBzl.[12][13][14]
Materials:
-
Boc-β-iodo-D-Ala-OBzl
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃, 10 mol%)
-
Base (e.g., Triethylamine or Potassium carbonate, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Inert atmosphere
Procedure:
-
In a sealed tube under an inert atmosphere, combine Boc-β-iodo-D-Ala-OBzl (1.0 equivalent), Pd(OAc)₂, P(o-Tol)₃, and the base.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Synthetic Workflow for Unnatural Amino Acids
Caption: General workflow for the synthesis of unnatural amino acids.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for incorporating a UAA via Fmoc-SPPS.
Modulation of GPCR Signaling by UAA-Containing Peptides
Caption: UAA-peptides can modulate GPCR signaling pathways.
Biological Applications and Relevance
Unnatural D-amino acids synthesized from Boc-β-iodo-D-Ala-OBzl have significant potential in drug discovery and chemical biology.[1] The incorporation of D-amino acids into peptides can dramatically increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.[15] Furthermore, the diverse side chains that can be introduced via cross-coupling reactions allow for the fine-tuning of a peptide's pharmacological properties, such as receptor binding affinity and selectivity.[1][2]
For instance, novel β-aryl D-alanine derivatives can be incorporated into peptide ligands for G-protein coupled receptors (GPCRs). By systematically varying the aryl substituent, researchers can probe the steric and electronic requirements of the receptor's binding pocket, leading to the development of more potent and selective agonists or antagonists.[16][17] This approach is invaluable for developing new therapeutics targeting a wide range of diseases, including metabolic disorders, cancer, and neurological conditions. The workflow for incorporating these UAAs into peptides using solid-phase peptide synthesis (SPPS) is a standard and robust methodology in many research laboratories.[15][18][19][20][21]
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. youtube.com [youtube.com]
- 19. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Boc-β-iodo-D-Ala-OBzl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel, unnatural amino acids via palladium-catalyzed cross-coupling reactions of N-(tert-Butoxycarbonyl)-β-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl). This versatile building block allows for the introduction of a wide range of functionalities at the β-position, offering significant potential in drug discovery, peptide engineering, and materials science.
Introduction
The synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry and chemical biology. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds under mild and functional group-tolerant conditions.[1] Boc-β-iodo-D-Ala-OBzl is a key starting material that can be readily prepared from the corresponding serine derivative. Its primary carbon-iodine bond is amenable to various palladium-catalyzed transformations, including Negishi, Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the synthesis of a diverse array of phenylalanine analogs and other unique amino acid structures.
The general approach often involves the in-situ formation of an organozinc reagent from Boc-β-iodo-D-Ala-OBzl, which then participates in the palladium-catalyzed cross-coupling with a suitable partner. This strategy has proven effective for coupling with a variety of aryl and vinyl halides.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
The core of these synthetic transformations is a catalytic cycle involving a palladium complex. A simplified representation of this cycle is illustrated below.
Figure 1: A simplified diagram of the palladium-catalyzed cross-coupling cycle.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for Negishi, Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions with Boc-β-iodo-D-Ala-OBzl.
Negishi Cross-Coupling
The Negishi coupling is a highly effective method for this transformation, typically involving the formation of an organozinc intermediate.[1][2]
Experimental Workflow:
Figure 2: Workflow for the Negishi cross-coupling reaction.
Protocol:
-
Preparation of the Organozinc Reagent: To a solution of Boc-β-iodo-D-Ala-OBzl (1.0 equiv) in anhydrous THF, add activated zinc dust (1.5 equiv). The mixture is stirred at room temperature until the insertion of zinc is complete (typically monitored by TLC or NMR).
-
Cross-Coupling: In a separate flask, dissolve the aryl or vinyl halide (1.2 equiv), Pd2(dba)3 (0.025 equiv), and SPhos (0.1 equiv) in anhydrous THF.
-
To the catalyst mixture, add the freshly prepared organozinc reagent solution via cannula.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50 °C) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Quantitative Data:
| Aryl Halide Partner | Catalyst System | Yield (%) | Reference |
| 4-Iodobenzonitrile | Pd2(dba)3 / SPhos | 85 | [1] |
| 4-Iodoanisole | Pd2(dba)3 / SPhos | 92 | [1] |
| 2-Iodothiophene | Pd2(dba)3 / SPhos | 78 | [1] |
| 1-Bromo-4-fluorobenzene | Pd2(dba)3 / P(o-tol)3 | 75 | [2] |
| Methyl 4-iodobenzoate | Pd(OAc)2 / P(o-tol)3 | 88 | [2] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling utilizes an organoboron reagent as the coupling partner.
Protocol:
-
To a mixture of Boc-β-iodo-D-Ala-OBzl (1.0 equiv), an arylboronic acid (1.5 equiv), and a base such as K2CO3 or CsF (3.0 equiv) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until completion.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data:
| Boronic Acid Partner | Base | Catalyst | Typical Yield (%) |
| Phenylboronic acid | K2CO3 | Pd(PPh3)4 | 70-85 |
| 4-Methoxyphenylboronic acid | CsF | Pd(dppf)Cl2 | 75-90 |
| 3-Thienylboronic acid | K3PO4 | Pd(OAc)2 / SPhos | 65-80 |
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between Boc-β-iodo-D-Ala-OBzl and a terminal alkyne.
Protocol:
-
To a solution of Boc-β-iodo-D-Ala-OBzl (1.0 equiv) and a terminal alkyne (1.2 equiv) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv).
-
The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data:
| Alkyne Partner | Base | Catalyst System | Typical Yield (%) |
| Phenylacetylene | Et3N | Pd(PPh3)4 / CuI | 70-85 |
| Trimethylsilylacetylene | DIPEA | PdCl2(PPh3)2 / CuI | 75-90 |
| 1-Octyne | Et3N | Pd(PPh3)4 / CuI | 65-80 |
Heck Cross-Coupling
The Heck reaction involves the coupling of Boc-β-iodo-D-Ala-OBzl with an alkene.
Protocol:
-
A mixture of Boc-β-iodo-D-Ala-OBzl (1.0 equiv), an alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 0.05 equiv), a phosphine ligand (e.g., P(o-tol)3, 0.1 equiv), and a base (e.g., Et3N or K2CO3, 2.0 equiv) in a polar aprotic solvent like DMF or acetonitrile is prepared.
-
The reaction mixture is heated (e.g., at 80-120 °C) under an inert atmosphere until the reaction is complete.
-
Work-up and Purification: The mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Alkene Partner | Base | Catalyst System | Typical Yield (%) |
| Styrene | Et3N | Pd(OAc)2 / P(o-tol)3 | 60-75 |
| n-Butyl acrylate | K2CO3 | Pd(OAc)2 / PPh3 | 65-80 |
| Cyclohexene | Et3N | PdCl2(PPh3)2 | 50-65 |
Conclusion
Boc-β-iodo-D-Ala-OBzl is a valuable and versatile building block for the synthesis of a wide range of unnatural amino acids through palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. The choice of the specific cross-coupling reaction and conditions will depend on the desired target molecule and the functional groups present.
References
Protocol for the Incorporation of Boc-β-iodo-D-Ala-OBzl into Peptide Sequences
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Non-standard amino acids can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel functionalities. Boc-β-iodo-D-Ala-OBzl is a valuable building block for such modifications, offering a site for further chemical derivatization through the reactive carbon-iodine bond, for instance, via cross-coupling reactions. This document provides a detailed protocol for the incorporation of Boc-β-iodo-D-Ala-OBzl into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Data Presentation
While specific quantitative data for the coupling efficiency of Boc-β-iodo-D-Ala-OBzl is not extensively reported in the literature, the following table provides representative data for the coupling of sterically hindered or β-substituted amino acids in Boc-SPPS, which can serve as a benchmark. Successful incorporation will be sequence-dependent and may require optimization.
| Amino Acid Type | Coupling Reagent | Coupling Time | Typical Coupling Efficiency (%) |
| Sterically Hindered (e.g., Aib) | HBTU/HATU | 1-4 hours | >95 |
| β-substituted | DIC/HOBt | 2-6 hours | 90-98 |
| β-substituted | HBTU/DIEA | 1-2 hours | >98 |
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of a peptide containing Boc-β-iodo-D-Ala-OBzl on a 0.1 mmol scale using a PAM (phenylacetamidomethyl) resin.
Materials and Reagents
-
Boc-β-iodo-D-Ala-OBzl
-
PAM resin (or Merrifield resin)
-
Standard Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Methanol (MeOH)
-
Diethyl ether, cold
-
HF cleavage cocktail (e.g., HF:anisole 9:1)
I. Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the PAM resin (0.1 mmol) in DCM (5 mL) for 1 hour in a reaction vessel.
-
First Amino Acid Loading (if not pre-loaded): Follow standard literature procedures for attaching the first Boc-protected amino acid to the PAM resin.
II. Peptide Chain Elongation (Per Cycle)
This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 5 mL).
-
Add a solution of 50% TFA in DCM (5 mL) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (5 mL) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DMF (3 x 5 mL).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Coupling of Boc-β-iodo-D-Ala-OBzl:
-
Activation: In a separate vial, dissolve Boc-β-iodo-D-Ala-OBzl (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF (2 mL). Add DIC (0.3 mmol, 3 eq.) and allow the mixture to pre-activate for 10 minutes. Alternatively, for a more robust coupling, use HBTU (0.3 mmol, 3 eq.) and DIEA (0.6 mmol, 6 eq.) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIEA/DMF (5:6:89 v/v/v) for 20 minutes. Then, wash the resin with DMF (3 x 5 mL).
III. Final Cleavage and Deprotection
Caution: The stability of the carbon-iodine bond to strong acids like HF is not well-documented and may be a point of failure. Perform cleavage on a small scale initially to assess the stability of the incorporated iodinated residue.
-
Final Boc Deprotection: Perform the deprotection step as described in II.1.
-
Resin Washing and Drying: Wash the peptide-resin with DCM (3 x 5 mL) and MeOH (3 x 5 mL). Dry the resin under vacuum for at least 2 hours.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger such as anisole (1 mL).
-
Carefully distill anhydrous HF (10 mL) into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of the Experimental Workflow
Application Notes: Boc-β-iodo-D-Ala-OBzl for Bioconjugation and Protein Labeling
Introduction
N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, commonly referred to as Boc-β-iodo-D-Ala-OBzl, is a protected amino acid derivative with significant potential in bioconjugation and protein chemistry. Its structure incorporates a reactive iodo-substituent on the β-carbon, making it an effective alkylating agent for targeting nucleophilic residues on biomolecules. The primary target for this modification is the thiol group of cysteine residues, which allows for the formation of a stable thioether bond.[1]
The molecule is equipped with two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the benzyl ester (OBzl) on the C-terminus.[2] These groups are stable under the typical conditions required for cysteine alkylation, providing a latent amine and carboxylic acid that can be selectively deprotected in subsequent steps for further, orthogonal modifications.[3][4] This dual functionality makes Boc-β-iodo-D-Ala-OBzl a versatile tool for researchers in drug development, proteomics, and chemical biology for applications such as creating antibody-drug conjugates, introducing specific modifications into peptides, and labeling proteins for analysis.
Chemical and Physical Properties
The properties of Boc-β-iodo-D-Ala-OBzl and its related stereoisomer are summarized below. Proper storage at 2-8°C is recommended to ensure stability.
| Property | Boc-β-iodo-D-Ala-OBzl | Boc-β-iodo-L-Ala-OBzl |
| Synonyms | N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester | N-(tert-Butoxycarbonyl)-3-iodo-L-alanine benzyl ester |
| CAS Number | 125942-79-2 | 10857-20-6 |
| Molecular Formula | C₁₅H₂₀INO₄ | C₁₅H₂₀INO₄ |
| Molecular Weight | 405.23 g/mol | 405.23 g/mol |
| Appearance | Solid | White to off-white solid |
| Melting Point | 80-84 °C | 78-80 °C |
| Optical Activity | [α]20/D +18±1°, c = 1% in ethanol | [α]20/D −18.0°, c = 1 in ethanol |
| Storage Temperature | 2-8°C | 2-8°C |
Mechanism of Action: Cysteine Alkylation
The primary application of Boc-β-iodo-D-Ala-OBzl in bioconjugation is the selective alkylation of cysteine residues. The thiol side chain of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻), which is favored at a pH slightly above neutral (pH ~8.0-8.5).
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The thiolate anion attacks the electrophilic β-carbon of the alanine derivative, displacing the iodide ion, which is an excellent leaving group. This results in the formation of a stable and irreversible thioether linkage between the protein and the labeling reagent.
Caption: Sₙ2 reaction mechanism for cysteine alkylation.
Experimental Protocols
The following is a general protocol for the in-solution alkylation of cysteine residues in a purified protein using Boc-β-iodo-D-Ala-OBzl. This protocol is a starting point and may require optimization based on the specific protein and experimental goals.
Materials and Equipment
-
Protein Sample: Purified protein with at least one cysteine residue in a suitable buffer (e.g., PBS, Tris).
-
Boc-β-iodo-D-Ala-OBzl: Labeling reagent.
-
Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5.[5]
-
Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP).[5]
-
Alkylation Buffer: 50 mM Tris-HCl, pH 8.5.
-
Solvent for Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching Reagent: 1 M DTT.[5]
-
Equipment:
-
Microcentrifuge tubes (amber or covered in foil).
-
Vortex mixer.
-
Thermomixer or water bath.
-
pH meter.
-
Desalting columns (e.g., C18 spin columns) for sample cleanup.
-
Analytical equipment (e.g., LC-MS/MS system, SDS-PAGE setup).
-
Reagent Preparation
-
Reducing Agent Stock (DTT): Prepare a 1 M solution of DTT in ultrapure water. Store in single-use aliquots at -20°C.
-
Boc-β-iodo-D-Ala-OBzl Stock: Prepare a fresh 100 mM stock solution in anhydrous DMF or DMSO immediately before use. Protect from light.
General Protein Labeling Workflow
The workflow involves denaturation and reduction of the protein to expose cysteine residues, followed by alkylation with the reagent, quenching of the reaction, and finally, preparation for downstream analysis.
Caption: Experimental workflow for in-solution protein labeling.
Step-by-Step Procedure
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (e.g., 100 µg) in Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Vortex to ensure complete solubilization.
-
Incubate at 37°C for 30 minutes.[5]
-
-
Reduction of Disulfide Bonds:
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add the freshly prepared 100 mM Boc-β-iodo-D-Ala-OBzl stock solution to a final concentration of 20-25 mM. Note: A 2-fold molar excess over the reducing agent is a good starting point.
-
Incubate the reaction in the dark (e.g., cover the tube with aluminum foil) at room temperature for 30-60 minutes.[5]
-
-
Quenching of Excess Alkylating Agent:
-
Sample Preparation for Analysis:
-
For mass spectrometry, the sample can be prepared for enzymatic digestion. Dilute the sample at least 5-fold with a suitable digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 1.6 M.[5] Proceed with trypsin digestion.
-
For SDS-PAGE analysis or other assays, remove excess reagents using a desalting column or buffer exchange according to the manufacturer's instructions.
-
Applications and Considerations
-
Proteomics: Alkylation of cysteines is a standard step in sample preparation for mass spectrometry to prevent disulfide bond formation, ensuring accurate protein identification and quantification.[1]
-
Site-Specific Modification: This reagent can be used to introduce a protected amino acid onto a specific cysteine. Subsequent deprotection of the Boc group (using acid, e.g., TFA) or the benzyl ester (using hydrogenolysis) can provide a unique chemical handle for further, orthogonal bioconjugation reactions.[3][6]
-
Drug Development: The reagent can be used to synthesize peptide-based drugs or antibody-drug conjugates where precise modification is crucial.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Use fresh DTT or TCEP; optimize reduction time and temperature.[5] |
| Inactive alkylating reagent. | Prepare the Boc-β-iodo-D-Ala-OBzl solution fresh and protect it from light.[5] | |
| Off-Target Alkylation | Reaction pH is too high, leading to modification of other residues (e.g., lysine). | Maintain the reaction pH at or below 8.5.[5] |
| High temperature or prolonged reaction time. | Perform the alkylation step at room temperature and optimize the incubation time.[5] |
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cleavage of Boc and Bzl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical compounds, the use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) and benzyl (Bzl) groups are two of the most widely utilized protecting groups for amines and hydroxyl or carboxyl groups, respectively. Their popularity stems from their general stability under a variety of reaction conditions and the specific, reliable methods available for their removal.
This document provides detailed application notes and experimental protocols for the cleavage of Boc and Bzl protecting groups. It is designed to be a practical guide for researchers, offering a summary of common cleavage conditions, step-by-step procedures for key deprotection reactions, and an overview of the underlying chemical mechanisms.
Boc Protecting Group Cleavage
The Boc group is an acid-labile protecting group, most commonly removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][2] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Comparative Data for Boc Deprotection Methods
The following table summarizes common conditions for the removal of the Boc protecting group, providing a basis for method selection based on substrate compatibility and desired reaction efficiency.
| Method/Reagent | Typical Concentration/Conditions | Solvent | Time | Temperature | Typical Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | 1-4 h | Room Temp. | >90 | [3][4] |
| Trifluoroacetic Acid (TFA) | 100% (neat) | - | 5-30 min | Room Temp. | Variable | [4] |
| Hydrogen Chloride (HCl) | 4M solution | 1,4-Dioxane | 30 min - 16 h | Room Temp. | High | [3][5][6] |
| Oxalyl Chloride/Methanol | 3 equivalents (COCl)₂ | Methanol | 1-4 h | Room Temp. | >70 (up to 90) | [7] |
| Thermal (Boiling Water) | - | Water | 10 min - 2 h | 100 °C | Quantitative | [7] |
Experimental Protocols for Boc Deprotection
Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [3]
This protocol describes the complete removal of a Boc protecting group from an amine.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Selective Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane [3]
This protocol is often used for the selective removal of a more acid-labile Boc group in the presence of other acid-sensitive functionalities.
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Boc Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism.[1][8][9] The initial step involves the protonation of the carbamate oxygen by the acid.[1] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid.[9] The unstable carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[9]
Bzl (Benzyl) Protecting Group Cleavage
The benzyl group is a versatile protecting group for alcohols, phenols, carboxylic acids, and amines. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis.[10]
Comparative Data for Bzl Deprotection Methods
The following table summarizes common conditions for the removal of the benzyl protecting group.
| Method/Reagent | Catalyst | Hydrogen Source | Solvent | Time | Temperature | Typical Yield (%) | Reference(s) |
| Hydrogenolysis | 10% Pd/C | H₂ (balloon) | Methanol, Ethanol, THF | 1-16 h | Room Temp. | >90 | [10][11] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate | Methanol | 1-3 h | Reflux | High | [11][12] |
| Catalytic Transfer Hydrogenation | Pd/C | Formic acid | - | - | - | High | [12] |
| Strong Acid | HBr/Acetic Acid | - | Acetic Acid | 1-4 h | Room Temp. | Variable | [13] |
Experimental Protocols for Bzl Deprotection
Protocol 3: General Procedure for Hydrogenolysis of Benzyl Ethers using Pd/C and H₂ Gas [10][11]
This protocol describes a standard laboratory procedure for the deprotection of a benzyl ether.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask
-
Magnetic stirrer
-
Celite® or syringe filter
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and evacuate the system, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed by column chromatography if necessary.
Protocol 4: Deprotection using Catalytic Transfer Hydrogenation with Ammonium Formate [11]
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH), dry
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Celite®
Procedure:
-
To a stirred suspension of the benzyl-protected substrate (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst through a Celite® pad and wash the pad with chloroform.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected product.
Bzl Deprotection Mechanism (Hydrogenolysis)
The catalytic hydrogenolysis of a benzyl ether involves the cleavage of the C-O bond on the surface of the palladium catalyst. The substrate and hydrogen gas adsorb onto the catalyst surface, where the hydrogen is activated. The benzylic C-O bond is then cleaved, and the resulting fragments are saturated with hydrogen to yield the deprotected alcohol and toluene.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-beta-iodo-D-Ala-OBzl in Peptidomimetic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-beta-iodo-D-Ala-OBzl is a valuable synthetic building block in the field of peptidomimetic drug discovery. As a non-proteinogenic amino acid derivative, its unique structural features—a Boc-protected amine, a benzyl-protected carboxylic acid, and a reactive iodine atom at the beta-position—offer medicinal chemists a versatile tool to introduce conformational constraints, enhance metabolic stability, and explore novel chemical space in peptide-based therapeutics. The incorporation of D-alanine provides resistance to proteolytic degradation, a common challenge in peptide drug development. The beta-iodo substituent serves as a key functional handle for a variety of chemical transformations, including intramolecular cyclization to form constrained cyclic peptidomimetics and the introduction of diverse functionalities through nucleophilic substitution or cross-coupling reactions.
These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into peptide sequences and subsequent modifications.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₂₀INO₄ |
| Molecular Weight | 405.23 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Comparative Coupling Efficiency of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Additive | Typical Yield (%) | Key Advantages | Key Disadvantages |
| HBTU | DIPEA | >95 | High efficiency, fast reaction times. | Can be less effective for highly sterically hindered amino acids. |
| HATU | DIPEA | >95 | More reactive than HBTU, effective for hindered couplings, lower racemization risk.[1] | Higher cost compared to HBTU. |
| DIC | HOBt | 90-98 | Cost-effective, soluble urea byproduct. | Slower reaction times compared to uronium/aminium reagents. |
Note: Yields are dependent on the specific amino acid sequence and reaction conditions. For a sterically demanding residue like this compound, extended coupling times or the use of a more reactive coupling agent like HATU may be necessary to achieve high yields.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using standard Boc chemistry.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU or HATU)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Diisopropylcarbodiimide (DIC) (alternative coupling reagent)
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[2]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
Pre-activation (recommended for HBTU/HATU): In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU/HATU (1.9-2.9 equivalents) in DMF. Add DIEA (4-6 equivalents) and allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the beta-iodo substituent, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with an appropriate cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) at 0°C for 1-2 hours. Caution: HF is extremely corrosive and toxic and requires specialized equipment and handling procedures.
-
Remove the cleavage reagent under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Intramolecular Cyclization via Nucleophilic Substitution of Iodide
The beta-iodoalanine residue can be used to form a cyclic peptidomimetic through intramolecular nucleophilic attack by a side-chain nucleophile (e.g., the thiol of a cysteine residue or the amine of a lysine or ornithine residue).
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on a solid support as described in Protocol 1, incorporating this compound and an amino acid with a nucleophilic side chain (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Lys(Boc)-OH). The protecting groups on the nucleophilic side chain and the beta-iodoalanine must be orthogonal to allow for selective deprotection.
-
Selective Side-Chain Deprotection: While the peptide is still on the resin, selectively deprotect the side chain of the nucleophilic amino acid. For example, the Trt group of cysteine can be removed with a mild solution of TFA in DCM.
-
On-Resin Cyclization:
-
Treat the resin with a non-nucleophilic base such as DIEA in DMF to facilitate the intramolecular nucleophilic attack on the carbon bearing the iodine.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 1.
Protocol 3: Synthesis of Aziridine-Containing Peptides
The beta-iodoalanine moiety can serve as a precursor for the in-situ formation of an aziridine ring within the peptide backbone, a valuable modification for creating conformationally constrained peptidomimetics and covalent inhibitors.[3]
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide containing this compound up to the desired length using the methods described in Protocol 1.
-
Aziridine Formation:
-
Following the final coupling step, treat the peptide-resin with a mild base (e.g., DIEA or sodium bicarbonate) in a suitable solvent like DMF.
-
The base will promote an intramolecular SN2 reaction where the backbone amide nitrogen attacks the carbon bearing the iodine, displacing the iodide and forming the aziridine ring.
-
The reaction is typically carried out at room temperature and monitored by LC-MS analysis of a small cleavage sample.
-
-
Cleavage and Purification: Once aziridine formation is complete, cleave the peptide from the resin and purify as described in Protocol 1.
Visualizations
Workflow for Boc-SPPS Incorporation of this compound
Caption: General workflow for incorporating this compound using Boc-SPPS.
Application of this compound in Peptidomimetic Design
Caption: Synthetic pathways for peptidomimetics using this compound.
Potential Signaling Pathway Modulation: p53-MDM2 Interaction
While a specific peptidomimetic derived from this compound targeting the p53-MDM2 pathway has not been explicitly detailed in the provided search results, the development of constrained peptides to inhibit this protein-protein interaction is a major area of research.[4][5] A hypothetical peptidomimetic could be designed to mimic the helical region of p53 that binds to MDM2.
Caption: Inhibition of the p53-MDM2 interaction by a hypothetical peptidomimetic.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Boc-beta-iodo-D-Ala-OBzl for Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Boc-beta-iodo-D-Ala-OBzl is a protected, non-canonical amino acid utilized in peptide synthesis to introduce unique structural and functional properties into peptides. The presence of the beta-iodo group offers a site for further chemical modification, such as cross-coupling reactions, making it a valuable building block in medicinal chemistry and drug development. Successful incorporation of this amino acid into a peptide sequence via a coupling reaction is critically dependent on its effective dissolution in a suitable solvent that is compatible with the reaction conditions. These application notes provide a comprehensive guide to solvent selection and offer detailed protocols for the dissolution and subsequent coupling of this compound.
Physicochemical Properties and Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its general solubility can be inferred from its structure and the known behavior of similarly protected amino acids. The molecule possesses both hydrophobic character (Boc and benzyl groups) and polar functionality (the carbamate and ester groups). Optimal dissolution is crucial for ensuring homogenous reaction conditions and achieving high coupling efficiency.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀INO₄ |
| Molecular Weight | 405.23 g/mol |
| Appearance | Solid |
| Melting Point | 80-84 °C |
| Storage Temperature | 2-8°C |
Solvent Selection for Coupling Reactions
The choice of solvent is paramount for a successful coupling reaction. An ideal solvent should completely dissolve this compound and the coupling partner, be inert to the coupling reagents, and facilitate the reaction kinetics. For solid-phase peptide synthesis (SPPS), the solvent must also effectively swell the resin.
Table 2: Common Solvents for Peptide Coupling Reactions
| Solvent | Abbreviation | Properties and Recommendations |
| N,N-Dimethylformamide | DMF | A polar aprotic solvent with excellent solvating properties for most protected amino acids and coupling reagents. It is a common choice for both solution-phase and solid-phase peptide synthesis. |
| N-Methyl-2-pyrrolidone | NMP | Similar to DMF but with a higher boiling point and often better solvating power for larger, more difficult-to-dissolve protected peptides. It is also an excellent resin-swelling solvent. |
| Dichloromethane | DCM | A less polar solvent, often used for dissolving Boc-protected amino acids and for swelling polystyrene-based resins in SPPS. It can be used alone or in combination with other solvents. |
| Tetrahydrofuran | THF | A less polar ether-based solvent, sometimes used in solution-phase couplings, particularly with specific coupling reagents like DEPBT. |
| Dimethyl Sulfoxide | DMSO | A highly polar aprotic solvent used for very sparingly-soluble reactants. It can be used as a co-solvent to enhance solubility. |
| Trifluoroethanol / Hexafluoroisopropanol | TFE / HFIP | Highly polar, acidic alcohols used as co-solvents with DCM or chloroform to dissolve aggregated or poorly soluble protected peptides. |
Experimental Protocols
Protocol 1: Empirical Solubility Testing of this compound
Given the lack of specific solubility data, it is recommended to perform a preliminary solubility test to identify the most suitable solvent for your specific reaction conditions.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., DMF, NMP, DCM, THF)
-
Small vials or test tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Aliquot the Compound: Weigh out a small, known amount of this compound (e.g., 5 mg) into several separate vials.
-
Solvent Addition: To each vial, add a measured volume of a different anhydrous solvent (e.g., start with 100 µL).
-
Initial Dissolution Attempt: Vortex each vial vigorously for 1-2 minutes at room temperature. Observe for complete dissolution (a clear, particulate-free solution).
-
Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming (Optional): If solubility is still limited, gently warm the vial to 30-40°C. Be cautious, as heat can potentially degrade the compound or promote side reactions.
-
Incremental Solvent Addition: If the compound remains undissolved, add another measured aliquot of the same solvent (e.g., another 100 µL) and repeat steps 3-5.
-
Determine Approximate Solubility: Continue adding solvent incrementally until complete dissolution is achieved. Calculate the approximate solubility (e.g., in mg/mL).
-
Select Optimal Solvent: Choose the solvent that provides the best solubility with the smallest volume and is compatible with your planned coupling reaction.
Protocol 2: General Procedure for Solution-Phase Peptide Coupling
This protocol describes a representative solution-phase coupling of this compound to a generic amino acid ester (H-Xaa-OR) using HBTU/DIPEA as the coupling system.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (H-Xaa-OR·HCl) (1.0 equivalent)
-
HBTU (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous DMF (or other suitable solvent determined in Protocol 1)
-
Reaction flask and magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation of Amino Component: In a reaction flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) and stir at room temperature for 15-20 minutes to generate the free amine.
-
Activation of Carboxyl Component: In a separate flask, dissolve this compound (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF. Add DIPEA (1.9 eq.) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Transfer the activated this compound solution to the flask containing the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
-
Workflow Visualization
The following diagram illustrates the general workflow for the solution-phase coupling of this compound.
Caption: Workflow for the solution-phase coupling of this compound.
Synthesis of Boc-beta-iodo-D-Ala-OBzl from D-serine derivatives
Application Notes: Synthesis of Boc-β-iodo-D-Ala-OBzl
Introduction
N-Boc-β-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl) is a valuable synthetic intermediate for the preparation of non-canonical amino acids. The presence of the iodo group at the β-position allows for a variety of subsequent modifications, including palladium-catalyzed cross-coupling reactions to introduce novel side chains.[1][2] This building block is particularly useful in peptide synthesis and drug development for creating peptides with modified properties, such as enhanced stability or biological activity.[2] The following protocols detail a reliable synthetic route starting from the readily available precursor, D-serine.
Overall Synthetic Pathway
The synthesis involves a four-step sequence starting from D-serine:
-
N-protection: The amino group of D-serine is protected with a tert-butyloxycarbonyl (Boc) group.
-
C-protection: The carboxylic acid is protected as a benzyl ester (OBzl).
-
Hydroxyl Activation: The hydroxyl group of the serine side chain is converted into a good leaving group, typically a tosylate (OTs).
-
Iodination: The tosylate group is displaced by an iodide ion via a Finkelstein reaction to yield the final product.
Experimental Protocols
Step 1: Synthesis of N-Boc-D-serine (Boc-D-Ser-OH)
This procedure outlines the protection of the amino group of D-serine using di-tert-butyl dicarbonate (Boc anhydride).
-
Materials and Reagents:
-
D-Serine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
1 N Potassium bisulfate (KHSO₄)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flask, dissolve D-serine in an aqueous solution of sodium hydroxide (2-3 equivalents).[3]
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add Boc anhydride (1.0-1.6 equivalents) while maintaining the temperature below 20 °C.[3]
-
Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 12-16 hours.[3]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture in an ice-water bath and acidify to pH 2–3 by the slow addition of 1 N potassium bisulfate.[4]
-
Extract the aqueous layer with ethyl acetate (3 times).[4]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine, typically as a foam or solid. The product is often used in the next step without further purification.
-
Step 2: Synthesis of N-Boc-D-serine Benzyl Ester (Boc-D-Ser-OBzl)
This protocol describes the esterification of the carboxylic acid group of N-Boc-D-serine.
-
Materials and Reagents:
-
N-Boc-D-serine
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
-
Procedure:
-
Dissolve N-Boc-D-serine in anhydrous DMF.
-
Add solid potassium carbonate (approx. 1.1 equivalents) to the solution.
-
Stir the suspension for 10-15 minutes.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC.
-
Upon completion, partition the reaction mixture between ethyl acetate and water.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-D-Ser-OBzl.
-
Step 3: Synthesis of N-Boc-O-tosyl-D-serine Benzyl Ester (Boc-D-Ser(Ts)-OBzl)
This protocol involves the activation of the primary hydroxyl group by converting it to a tosylate. A similar procedure is well-documented for the corresponding methyl ester.[1]
-
Materials and Reagents:
-
Boc-D-Ser-OBzl
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA) with 4-DMAP (catalyst)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution and Brine
-
-
Procedure:
-
Dissolve Boc-D-Ser-OBzl in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (approx. 1.5 equivalents) and a catalytic amount of 4-DMAP.
-
Slowly add a solution of p-toluenesulfonyl chloride (approx. 1.2 equivalents) in DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor by TLC.
-
Once the reaction is complete, dilute with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, Boc-D-Ser(Ts)-OBzl, can be purified by recrystallization or column chromatography.
-
Step 4: Synthesis of N-Boc-β-iodo-D-Ala-OBzl
This final step is a Finkelstein reaction where the tosylate is displaced by iodide. The protocol is adapted from the synthesis of the methyl ester analog.[1]
-
Materials and Reagents:
-
Boc-D-Ser(Ts)-OBzl
-
Sodium iodide (NaI)
-
Acetone
-
Ethyl acetate
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution and Brine
-
-
Procedure:
-
In a round-bottomed flask protected from light, dissolve Boc-D-Ser(Ts)-OBzl in acetone.
-
Add sodium iodide (1.2-1.5 equivalents) in one portion.[1]
-
Stir the reaction mixture vigorously at room temperature in the dark for 3-4 days.[1] It may be necessary to add an additional portion of NaI to drive the reaction to completion.[1]
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove most of the acetone.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, Boc-β-iodo-D-Ala-OBzl. The pure product is a solid with a melting point of 80-84 °C.[5]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of β-iodo-alanine derivatives. Yields are based on analogous reactions reported in the literature and may vary.
| Step | Reaction | Key Reagents | Conditions | Yield (%) | Reference |
| 1 | N-Boc Protection | D-Serine, (Boc)₂O, NaOH | 0 °C to RT, 16h | >90% | [3] |
| 2 | Benzyl Esterification | Boc-D-Ser-OH, BnBr, K₂CO₃ | RT, 12-16h | 80-90% | (Analogous) |
| 3 | Tosylation | Boc-D-Ser-OBzl, TsCl, TEA | 0 °C to RT, 12-24h | 85-95% | (Analogous) |
| 4 | Iodination (Finkelstein) | Boc-D-Ser(Ts)-OBzl, NaI | RT, 3-4 days, Dark | 68-85% | [1][6] |
Visual Workflow
The following diagram illustrates the synthetic workflow from the starting material to the final product.
Caption: Synthetic route for Boc-β-iodo-D-Ala-OBzl from D-Serine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Boc-β-iodo-D-Ala-OBzl ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boc-Beta-iodo-Ala-Ome | 93267-04-0 [chemicalbook.com]
Application of Iodinated Amino Acids in Diagnostic Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated amino acids represent a pivotal class of radiopharmaceuticals for diagnostic imaging in oncology and neurology. Their utility stems from the increased metabolic activity and upregulation of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), in many tumor cells compared to healthy tissue.[1] This differential uptake allows for sensitive and specific visualization of tumors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Unlike [18F]FDG, radiolabeled amino acids often show lower uptake in inflammatory lesions, providing better differentiation between tumor and inflammation.[1] This document provides detailed application notes and experimental protocols for the use of iodinated amino acids in diagnostic imaging research.
Key Applications
-
Oncology:
-
Brain Tumors: Iodinated amino acids are particularly valuable for imaging gliomas, where the high glucose uptake of the normal brain parenchyma can limit the utility of [18F]FDG PET.[2] They aid in initial diagnosis, grading, delineation of tumor extent for therapy planning, and differentiating tumor recurrence from post-treatment changes like radiation necrosis.
-
Extracerebral Tumors: While promising, the application in tumors outside the brain has been explored for malignancies such as head and neck, lung, and breast cancers.[3] The development of analogues with reduced renal clearance is expanding their potential in this area.[3]
-
-
Neurology:
-
Beyond oncology, specific iodinated amino acid analogues can be used to study amino acid transport and metabolism in various neurological disorders.
-
Featured Iodinated Amino Acids
Several iodinated amino acids have been developed and evaluated for diagnostic imaging. The choice of tracer depends on the imaging modality (SPECT or PET), the target, and the specific clinical or research question.
-
L-3-[123I]iodo-α-methyltyrosine ([123I]IMT): A widely studied SPECT agent, particularly for brain tumor imaging.[3]
-
2-[123I]iodo-L-tyrosine ([123I]2-IT): A SPECT tracer with favorable characteristics for imaging tumors outside the brain due to lower renal accumulation compared to [123I]IMT.[3]
-
2-[123I]iodo-L-phenylalanine ([123I]2-IPhe): Another promising SPECT agent for extracerebral tumors, showing rapid blood clearance.[4]
-
4-[123I]iodo-L-phenylalanine ([123I]4-IPhe): A SPECT tracer with high tumor uptake.[3]
-
124I-labeled amino acids: The positron-emitting isotope 124I allows for PET imaging, offering higher sensitivity and resolution compared to SPECT.
Quantitative Data Summary
The following table summarizes key quantitative data for selected iodinated amino acid tracers from preclinical studies.
| Tracer | Isotope | Imaging Modality | Tumor Model | Radiochemical Yield (%) | Radiochemical Purity (%) | Key Biodistribution Data (%ID/g at 1h post-injection) | Reference |
| [123I]IMT | 123I | SPECT | Sarcoma (rat) | >95 | >99 | Tumor: ~2.5, Blood: ~0.5, Kidney: ~15.0, Liver: ~1.0, Brain: ~0.2 | [3] |
| [123I]2-IT | 123I | SPECT | Sarcoma (rat) | >95 | >98 | Tumor: ~2.0, Blood: ~0.3, Kidney: ~2.5, Liver: ~0.8, Brain: ~0.1 | [3] |
| [123I]2-IPhe | 123I | SPECT | Rhabdomyosarcoma (mouse) | >95 | >99 | Tumor: ~2.2, Blood: ~0.2, Kidney: ~2.0, Liver: ~0.5, Brain: ~0.1 | [3][4] |
| [123I]4-IPhe | 123I | SPECT | Sarcoma (rat) | >95 | >99 | Tumor: ~2.8, Blood: ~1.0, Kidney: ~2.0, Liver: ~1.2, Brain: ~0.2 | [3] |
Note: %ID/g values are approximate and can vary significantly based on the specific tumor model, animal strain, and experimental conditions.
Experimental Protocols
Protocol 1: Radioiodination of Tyrosine Analogues using the Iodogen Method
This protocol describes a common method for the direct radioiodination of tyrosine-containing molecules.
Materials:
-
Precursor amino acid (e.g., L-tyrosine, L-α-methyltyrosine)
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes
-
[123I]NaI or [124I]NaI in 0.05 M NaOH
-
0.1 M Sodium phosphate buffer, pH 7.4
-
Sodium metabisulfite solution (quenching agent)
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Sterile water for injection
-
HPLC system for quality control
Procedure:
-
Preparation:
-
Prepare Iodogen® coated tubes by dissolving Iodogen® in dichloromethane, adding it to a reaction vial, and evaporating the solvent under a gentle stream of nitrogen.
-
Dissolve the precursor amino acid in 0.1 M sodium phosphate buffer.
-
-
Radioiodination Reaction:
-
To the Iodogen® coated tube, add the precursor solution.
-
Add the desired amount of [123I]NaI or [124I]NaI.
-
Allow the reaction to proceed at room temperature for 15-20 minutes with occasional gentle swirling.
-
-
Quenching:
-
Terminate the reaction by transferring the reaction mixture to a new vial containing an excess of sodium metabisulfite solution.
-
-
Purification:
-
Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted iodide and other hydrophilic impurities.
-
Elute the radiolabeled amino acid with ethanol.
-
Evaporate the ethanol and reconstitute the final product in a sterile saline solution for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using a calibrated HPLC system with a radiation detector.
-
Protocol 2: In Vitro Cell Uptake Assay
This protocol is for evaluating the uptake of a radiolabeled iodinated amino acid in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87MG for glioma, PC-3 for prostate cancer)
-
Cell culture medium and supplements
-
12-well or 24-well cell culture plates
-
Radiolabeled iodinated amino acid
-
Krebs-Ringer-HEPES (KRH) buffer
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 1% SDS or 0.1 M NaOH)
-
Scintillation cocktail and liquid scintillation counter or gamma counter
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 2-3 days.[5]
-
Preparation:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
-
Uptake Assay:
-
Add the radiolabeled amino acid (at a desired concentration and specific activity) diluted in KRH buffer to each well.[5]
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the uptake kinetics.
-
For competition studies, co-incubate with an excess of the corresponding non-radioactive amino acid or an inhibitor of specific amino acid transporters (e.g., BCH, an inhibitor of the L-type amino acid transporter).
-
-
Termination and Washing:
-
To stop the uptake, aspirate the radioactive medium and rapidly wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 10-15 minutes.[5]
-
Transfer the cell lysate to a scintillation vial (for beta-emitters) or a gamma counter tube (for gamma-emitters).
-
Measure the radioactivity.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from a parallel plate of non-radioactive cells.
-
Express the uptake as counts per minute (CPM) per microgram of protein or as a percentage of the added dose per microgram of protein.
-
Protocol 3: Preclinical SPECT/CT Imaging in Tumor-Bearing Mice
This protocol outlines a general procedure for in vivo imaging of tumor uptake of a 123I-labeled amino acid.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
123I-labeled amino acid tracer
-
Anesthesia (e.g., isoflurane)
-
Small animal SPECT/CT scanner
-
Syringes and needles for injection
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours before tracer injection to reduce background signal.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Position the animal on the scanner bed.
-
-
Tracer Administration:
-
Administer a known amount of the 123I-labeled amino acid (typically 5-10 MBq) via tail vein injection.
-
-
Image Acquisition:
-
Perform a whole-body CT scan for anatomical reference and attenuation correction.
-
Acquire dynamic or static SPECT images at desired time points post-injection (e.g., 30, 60, 120, and 240 minutes). For static imaging, a 20-30 minute acquisition at 1-2 hours post-injection is common.
-
Use appropriate collimators and energy windows for 123I (photopeak at 159 keV).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM) and apply corrections for attenuation and scatter.
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs on the fused images.
-
Quantify the tracer uptake in the ROIs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as tumor-to-background ratios.
-
Protocol 4: Ex Vivo Biodistribution Study
This protocol provides a method for quantitative analysis of tracer distribution after imaging or as a standalone experiment.
Materials:
-
Tumor-bearing mice
-
Radiolabeled iodinated amino acid
-
Anesthesia and euthanasia supplies
-
Dissection tools
-
Gamma counter
-
Weighing scale
Procedure:
-
Tracer Administration: Inject the radiolabeled amino acid as described in the imaging protocol.
-
Tissue Harvesting:
-
At predetermined time points post-injection, euthanize the mice.
-
Collect blood via cardiac puncture.
-
Dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, brain).
-
-
Sample Processing and Counting:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate tumor-to-organ ratios to assess imaging contrast.
-
Visualizations
Signaling Pathway of Amino Acid Uptake in Cancer Cells
Caption: Upregulation of LAT1 in cancer cells enhances the uptake of iodinated amino acids, activating mTORC1 signaling and promoting proliferation.
Experimental Workflow for Tracer Evaluation
Caption: The evaluation workflow for a new iodinated amino acid tracer, from synthesis and quality control to in vitro and in vivo testing.
References
- 1. Frontiers | An overview of radiolabeled amino acid tracers in oncologic imaging [frontiersin.org]
- 2. pharmrxiv.de [pharmrxiv.de]
- 3. Comparative biodistribution of iodinated amino acids in rats: selection of the optimal analog for oncologic imaging outside the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative biodistribution study of the new tumor tracer [123I]-2-iodo-L-phenylalanine with [123I]-2-iodo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer [mdpi.com]
Custom Peptide Synthesis with Modified Amino Acids: A Guide for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of custom peptide synthesis services incorporating modified amino acids. It details the significant enhancements these modifications offer for research and therapeutic applications, alongside detailed protocols for synthesis, purification, and analysis.
Introduction: Expanding the Capabilities of Peptides
Standard peptides composed of the 20 proteinogenic amino acids have long been invaluable tools in biomedical research. However, their application as therapeutics is often limited by poor stability, low bioavailability, and rapid degradation. The incorporation of modified or unnatural amino acids (UAAs) into peptide sequences offers a powerful strategy to overcome these limitations.[1][2][3][4] These modifications can enhance proteolytic stability, improve pharmacokinetic profiles, increase binding affinity and selectivity, and introduce novel functionalities.[1][2]
Modified peptides are crucial for a wide range of applications, including:
-
Drug Discovery: Developing more stable and potent peptide-based drugs.[2][3]
-
Protein-Protein Interaction Studies: Probing and modulating cellular signaling pathways.
-
Enzyme Substrate and Inhibitor Design: Creating highly specific tools for biochemical assays.
-
Vaccine Development: Synthesizing immunogenic epitopes with enhanced stability.
-
Biomarker Discovery: Developing targeted probes for diagnostic applications.[5]
This guide focuses on three common and impactful types of amino acid modifications: phosphorylation, glycosylation, and lipidation.
Data Presentation: Performance of Modified Peptide Synthesis
The success of custom peptide synthesis is evaluated by several key metrics, primarily yield and purity. The incorporation of modified amino acids can present unique challenges that may influence these outcomes. The following table summarizes typical quantitative data for the synthesis of peptides with common modifications.
| Modification Type | Example Peptide Sequence | Synthesis Method | Typical Crude Purity (%) | Typical Purified Yield (%) | Reference |
| Phosphorylation | CSDGG(pY)MDMSK-NH2 | Microwave-assisted SPPS | 62 | >95 (after purification) | [6] |
| Phosphorylation | CTEDQY(pS)LVED-NH2 | Microwave-assisted SPPS | 82 | >95 (after purification) | [6] |
| Glycosylation | Heptasaccharide coupled to a pentapeptide | Convergent Synthesis | Not specified | 55 | [7] |
| Lipidation | Palmitoylated and Farnesylated Peptide | Solid-Phase Synthesis with on-resin lipidation | Not specified | 28 (overall yield) | [4] |
| N-Methylation | Not specified | SPPS with HATU/HOAt | Not specified | High yields reported | [8][9] |
Note: Yields and purities are highly sequence-dependent and can be influenced by the specific modified amino acid, coupling chemistry, and purification methods employed. The data presented here are for illustrative purposes.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and analysis of custom peptides containing modified amino acids using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps for assembling a peptide on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[10][11]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[13]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10][14]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[11]
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[11]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[14] Monitor completion with a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Precipitation and Washing:
Synthesis of Phosphopeptides
The "building block" approach, using pre-phosphorylated amino acids, is the most common method for synthesizing phosphopeptides.[14]
Materials:
-
Fmoc-protected phosphoamino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, Fmoc-Tyr(PO(OBzl)OH)-OH)
-
Standard SPPS reagents (see section 3.1)
Procedure:
-
Follow the general SPPS protocol (section 3.1).
-
For the coupling of a phosphorylated amino acid, use a pre-phosphorylated building block.
-
Coupling of the phosphoamino acid may require extended reaction times or the use of a more potent coupling reagent like HATU.[15]
-
The benzyl protecting group on the phosphate is typically stable to the final TFA cleavage and does not require a separate deprotection step.[16]
Synthesis of Glycopeptides
Glycopeptides are commonly synthesized using pre-glycosylated amino acid building blocks.[17]
Materials:
-
Fmoc-protected glycosylated amino acids (e.g., Fmoc-Asn(Ac3-GlcNAc)-OH)
-
Standard SPPS reagents (see section 3.1)
Procedure:
-
Follow the general SPPS protocol (section 3.1).
-
Incorporate the glycosylated amino acid building block at the desired position in the peptide sequence.[17]
-
The protecting groups on the carbohydrate moiety must be compatible with the SPPS and cleavage conditions. Acetyl groups are common and are typically removed post-cleavage if necessary.
Synthesis of Lipidated Peptides
Lipidation can be achieved by incorporating a lipidated amino acid or by on-resin modification of a side chain.
Materials:
-
Fmoc-protected lipidated amino acids (e.g., Fmoc-S-palmitoyl-Cys-OH) or reagents for on-resin lipidation.
-
Standard SPPS reagents (see section 3.1)
Procedure (using a lipidated amino acid):
-
Follow the general SPPS protocol (section 3.1).
-
Couple the Fmoc-protected lipidated amino acid using standard coupling conditions. Due to the hydrophobicity of the lipid moiety, solubility issues may arise, requiring careful solvent selection.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[18][19][20]
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. Peptides will elute based on their hydrophobicity.[18]
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.
Procedure:
-
Prepare a dilute solution of the purified peptide.
-
Infuse the sample into a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the desired peptide. Tandem MS (MS/MS) can be used to confirm the peptide sequence and the location of the modification.
Visualizations: Workflows and Pathways
Experimental Workflow
References
- 1. abeomics.com [abeomics.com]
- 2. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
- 20. harvardapparatus.com [harvardapparatus.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for identifying, understanding, and mitigating common side reactions encountered during Boc-based solid-phase peptide synthesis (SPPS). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments, ultimately improving peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in Boc-SPPS?
A1: Side reactions in Boc-SPPS can be broadly categorized into two main groups: those occurring during the iterative deprotection and coupling cycles, and those that take place during the final cleavage of the peptide from the resin. Key side reactions include diketopiperazine formation, aspartimide formation, pyroglutamate formation, alkylation of sensitive residues, and racemization.
Q2: How can I detect and quantify side reactions in my crude peptide product?
A2: The primary analytical techniques for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate side products from the desired peptide, allowing for quantification based on peak area. Mass Spectrometry is crucial for identifying impurities by their mass, which provides valuable clues about the nature of the side reaction that has occurred.
Q3: What is the role of scavengers in the final cleavage step?
A3: Scavengers are nucleophilic reagents added to the strong acid cleavage cocktail (e.g., HF or TFMSA) to trap reactive carbocations. These carbocations are generated from the cleavage of the Boc group and benzyl-based side-chain protecting groups. Without scavengers, these electrophilic species can cause significant side reactions by alkylating sensitive amino acid residues like tryptophan, methionine, and cysteine.
Q4: Can the choice of solid support (resin) influence the occurrence of side reactions?
A4: Absolutely. The type of resin and its linker can significantly impact the propensity for certain side reactions. For instance, the steric bulk of a 2-chlorotrityl chloride (2-CTC) resin can help to suppress diketopiperazine formation. The stability of the linker to the repeated acid treatments for Boc deprotection is also critical to prevent premature cleavage and loss of peptide chains.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Peptide and Presence of a Small Molecular Weight Impurity
Possible Cause: Diketopiperazine (DKP) Formation
This is a common issue, especially when proline or glycine is the second amino acid in the sequence. The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, leading to the cyclization and cleavage of the dipeptide as a diketopiperazine.
Troubleshooting Steps:
-
Confirm DKP Formation: Analyze the crude product by HPLC and MS. Look for a peak corresponding to the mass of the cyclic dipeptide.
-
Review the Peptide Sequence: Identify if the N-terminal dipeptide sequence is particularly susceptible to DKP formation (e.g., X-Pro, X-Gly).[1][2]
-
Implement a Mitigation Strategy:
-
In Situ Neutralization: This is a highly effective method that minimizes the time the N-terminal amine is in its free, nucleophilic state.[3]
-
Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide in solution and then couple this dipeptide to the resin. This bypasses the vulnerable dipeptide-resin intermediate.
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by this resin can suppress DKP formation.
-
Quantitative Data on Diketopiperazine Formation
| Dipeptide Sequence (X-Pro) | Condition | DKP Formation (%) |
| Phe-Pro | pH 7.0 | Rate significantly affected by the amino acid preceding proline.[4] |
| Gly-Pro | - | More readily formed than Pro-Gly.[2] |
| Val-Pro, Pro-Pro, Ala-Pro | - | Also sensitive to DKP formation.[2] |
Note: Quantitative data for DKP formation in Boc-SPPS is highly sequence and condition-dependent. The table illustrates relative propensities.
Experimental Protocol: In Situ Neutralization for Boc-SPPS
This protocol combines the neutralization and coupling steps to minimize diketopiperazine formation.
-
Boc Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-25 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x) to remove residual TFA.
-
Amino Acid Activation: In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and a coupling agent like HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
In Situ Neutralization and Coupling: Add the activated amino acid solution to the resin. Immediately add DIEA (3-4 equivalents) to the reaction vessel. Agitate the mixture for 1-2 hours.
-
Monitoring and Washing: Monitor the coupling reaction using the Kaiser test. Once complete, wash the resin with DMF (3x) and DCM (3x).
DOT Script for Diketopiperazine Formation Mechanism
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Issue 2: Presence of Impurities with a Mass of -18 Da and/or Co-eluting Peaks in HPLC
Possible Cause: Aspartimide Formation
This side reaction is prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. The backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered cyclic imide (aspartimide). This intermediate can then hydrolyze to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate by HPLC.
Troubleshooting Steps:
-
Confirm Aspartimide Formation: A mass difference of -18 Da (loss of water) in the MS analysis is a strong indicator of the aspartimide intermediate. The presence of hard-to-separate peaks with the same mass as the target peptide suggests the presence of α- and β-isomers.
-
Modify the Synthesis Protocol:
-
Protecting Group Strategy: The most effective way to minimize aspartimide formation in Boc-SPPS is to use a more sterically hindered and acid-stable protecting group for the aspartic acid side chain, such as the cyclohexyl ester (OcHex) instead of the benzyl ester (OBzl).
-
Cleavage Conditions: Perform the final HF cleavage at a lower temperature (e.g., 0°C or below) to reduce the rate of this acid-catalyzed side reaction. The "low-high" HF cleavage method is particularly effective.
-
Quantitative Data on Aspartimide Formation
| Asp Protecting Group | Cleavage Condition | Relative Rate of Aspartimide Formation |
| Benzyl ester (OBzl) | HF-anisole (9:1) at 0°C | ~3 times faster than OcHex |
| Cyclohexyl ester (OcHex) | HF-anisole (9:1) at 0°C | Significantly reduced |
| Benzyl ester (OBzl) | DIEA treatment (24h) | 170-fold higher than OcHex |
| Cyclohexyl ester (OcHex) | DIEA treatment (24h) | 0.3% aspartimide formation |
Experimental Protocol: Low-High HF Cleavage
This two-step cleavage procedure is designed to minimize side reactions like aspartimide formation and alkylation.
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Step 1: Low HF Cleavage (SN2 Conditions)
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger mixture, typically p-cresol and dimethyl sulfide (DMS).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a mixture of HF/DMS (1:3 v/v) into the vessel.
-
Allow the reaction to stir at 0°C for 2-4 hours.
-
Evaporate the HF and DMS under vacuum.
Step 2: High HF Cleavage (SN1 Conditions)
-
To the resin from the low HF step, add a scavenger such as anisole or p-cresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill neat anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate and wash the peptide with cold diethyl ether.
DOT Script for Aspartimide Formation and Resolution
Caption: Pathway of Aspartimide Formation and subsequent hydrolysis.
Issue 3: Presence of Impurities with a Mass of +56 Da, Especially with Trp, Met, or Cys
Possible Cause: Alkylation by tert-butyl Cations
During the TFA-mediated deprotection of the Boc group, a reactive tert-butyl cation is generated. This electrophile can attack nucleophilic side chains of sensitive amino acids, leading to unwanted modifications.
Troubleshooting Steps:
-
Confirm Alkylation: A mass addition of +56 Da is a strong indicator of tert-butylation.
-
Employ Scavengers during Deprotection: For sequences containing Trp, Met, or Cys, it is crucial to add a scavenger to the TFA deprotection solution.
-
Use a Scavenger Cocktail in Final Cleavage: The final cleavage with strong acid generates a high concentration of carbocations. A scavenger cocktail is essential to prevent significant alkylation.
Scavenger Recommendations for Boc Deprotection and Cleavage
| Sensitive Residue | Scavenger for Deprotection (in TFA) | Scavenger for Final Cleavage (in HF) |
| Tryptophan (Trp) | 0.5% Dithioethane (DTE) | Anisole, Thioanisole, Indole |
| Methionine (Met) | 0.5% Dithioethane (DTE) | Anisole, Dimethyl Sulfide (DMS) |
| Cysteine (Cys) | 0.5% Dithioethane (DTE) | p-Thiocresol, Anisole |
| Tyrosine (Tyr) | Not usually required | Anisole, p-Cresol |
DOT Script for Troubleshooting Alkylation
Caption: Troubleshooting workflow for preventing alkylation during Boc deprotection.
Issue 4: Presence of an Impurity with a Mass of -17 Da for Peptides with N-terminal Glutamine
Possible Cause: Pyroglutamate Formation
The side-chain amide of an N-terminal glutamine (Gln) residue can attack the N-terminal amine, leading to the formation of a five-membered lactam ring, known as pyroglutamic acid (pGlu). This results in the loss of ammonia (NH₃), corresponding to a mass difference of -17 Da.
Troubleshooting Steps:
-
Confirm Pyroglutamate Formation: An MS peak at M-17 is the primary indicator.
-
Optimize Coupling of the Second Amino Acid: Ensure rapid and efficient coupling of the second amino acid to minimize the time the N-terminal Gln is exposed.
-
pH Control: The rate of pyroglutamate formation is pH-dependent. While difficult to control on-resin, being aware of this can help in troubleshooting. The reaction is slower at neutral pH and faster at acidic or basic pH.[5][6][7][8]
-
Direct Coupling of Pyroglutamic Acid: If the N-terminal pyroglutamate is the desired product, it is often more efficient to couple Boc-pGlu-OH directly as the last amino acid.
Experimental Protocol: Standard Manual Boc-SPPS Cycle
This protocol outlines a standard cycle for manual Boc-SPPS.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.[9]
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash with DCM (3x) and DMF (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (2-4 eq.) with HBTU (0.95 eq.) and HOBt (1 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (3-4 eq.) and agitate for 1-2 hours.
-
Monitor with the Kaiser test.
-
Wash with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
DOT Script for Standard Boc-SPPS Workflow
Caption: Standard workflow for a single cycle of Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency for Boc-beta-iodo-D-Ala-OBzl
For researchers, scientists, and drug development professionals incorporating the specialized amino acid Boc-beta-iodo-D-Ala-OBzl into their peptide sequences, achieving high coupling efficiency while preserving the integrity of the β-iodo substituent is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of this unique building block.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially challenging?
A1: The coupling of this compound can be challenging due to a combination of steric hindrance and the potential for side reactions involving the β-iodo group. The bulky Boc protecting group and the benzyl ester, coupled with the presence of a substituent on the β-carbon, can slow down the coupling reaction. Furthermore, the carbon-iodine bond may be susceptible to elimination or substitution under the basic conditions often employed in peptide coupling, potentially leading to undesired byproducts.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, high-activity coupling reagents are generally recommended.[1][2] Uronium/aminium salts such as HATU , HCTU , and COMU are known for their high reactivity and speed.[2] Phosphonium salts like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[2] While standard carbodiimide reagents like DCC or EDC can be used, they are often less effective for such challenging couplings.[2]
Q3: What are the potential side reactions specific to this compound during coupling?
A3: The primary concern is the stability of the β-iodo group. Potential side reactions include:
-
β-Elimination: Under basic conditions, elimination of hydrogen iodide (HI) can occur, leading to the formation of a dehydroalanine derivative. This is a common reaction pathway for substrates with a leaving group on the β-carbon.
-
Substitution: The iodide is a good leaving group and may be susceptible to substitution by nucleophiles present in the reaction mixture.
-
Aziridine Formation: Intramolecular cyclization, facilitated by a base, could potentially lead to the formation of a reactive aziridine ring, which can then be opened by nucleophiles.
Q4: How can I monitor the success of the coupling reaction and detect potential side products?
A4: The progress of the coupling reaction can be monitored using the Kaiser test or other qualitative ninhydrin-based tests to detect the presence of free primary amines on the solid support. For detailed analysis of the product and potential side products, Mass Spectrometry (MS) is indispensable. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used to identify the desired product and any masses corresponding to potential byproducts like the dehydroalanine derivative.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent Activity | Switch to a more potent coupling reagent. If using DIC/HOBt, consider HATU, HCTU, or PyBOP. |
| Steric Hindrance | Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). Double the equivalents of the amino acid and coupling reagent. |
| Suboptimal Base | Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to minimize side reactions. |
| Reaction Temperature | For particularly difficult couplings, slightly increasing the temperature (e.g., to 30-40°C) may improve efficiency. However, this should be done with caution as it can also increase the rate of side reactions. |
Issue 2: Presence of Unexpected Byproducts Detected by Mass Spectrometry
| Potential Side Product | Likely Cause | Troubleshooting/Preventative Measures |
| Dehydroalanine Derivative (Mass = M - 128) | β-elimination of HI, often promoted by strong bases or elevated temperatures. | Use a weaker, non-nucleophilic base (e.g., N-methylmorpholine or 2,4,6-Collidine instead of DIPEA). Perform the coupling at a lower temperature (e.g., 0°C to room temperature). Minimize the coupling time. |
| Substitution Product (e.g., Hydroxy or Methoxy derivative) | Nucleophilic substitution of the iodide by residual water or solvent. | Ensure the use of anhydrous solvents (DMF, NMP, DCM). |
| Guanidinylation Product (Mass = M + 42) | Reaction of the free N-terminal amine with excess uronium/aminium-based coupling reagent (e.g., HATU, HBTU).[3] | Use a stoichiometric amount of the coupling reagent relative to the amino acid. Pre-activate the amino acid before adding it to the resin.[3] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU/DIPEA
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-Dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol.
Protocol 2: Coupling with Reduced Risk of β-Elimination using DIC/HOAt
-
Resin Preparation: Swell the resin as described in Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOAt solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 2-6 hours. The use of a carbodiimide with an additive like HOAt can sometimes be milder than the highly basic conditions of some onium salt activations.
-
Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.
Data Presentation
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Relative Reactivity | Common Side Reactions | Cost |
| HATU/DIPEA | 1 : 0.95 : 2 | Very High | Guanidinylation, Potential for β-elimination | High |
| HCTU/DIPEA | 1 : 1 : 2 | High | Guanidinylation, Potential for β-elimination | High |
| PyBOP/DIPEA | 1 : 1 : 2 | High | Low racemization | High |
| DIC/HOAt | 1 : 1 : N/A | High | Low racemization | Moderate |
| DIC/HOBt | 1 : 1 : N/A | Moderate | Racemization | Low |
Visualizations
References
How to prevent racemization of Boc-beta-iodo-D-Ala-OBzl during activation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent racemization of Boc-ß-iodo-D-Ala-OBzl during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for Boc-ß-iodo-D-Ala-OBzl?
A1: Racemization is the conversion of a chiral molecule, such as the D-amino acid Boc-ß-iodo-D-Ala-OBzl, into a mixture of both its D- and L-enantiomers. In peptide synthesis, the precise stereochemistry of each amino acid is crucial for the final peptide's structure and biological activity. The incorporation of the incorrect L-enantiomer can lead to a loss of therapeutic efficacy and introduce impurities that are difficult to separate.
Q2: What is the primary mechanism of racemization during the activation of Boc-protected amino acids?
A2: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids like Boc-ß-iodo-D-Ala-OBzl is the formation of a 5(4H)-oxazolone intermediate.[1] This occurs after the carboxylic acid is activated by a coupling reagent. The alpha-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry.
Q3: How does the ß-iodo substituent in Boc-ß-iodo-D-Ala-OBzl influence the risk of racemization?
A3: The ß-iodo substituent likely increases the risk of racemization through two main effects:
-
Steric Hindrance: The bulky iodine atom can sterically hinder the approach of the incoming amine to the activated carboxyl group. This prolonged lifetime of the activated intermediate increases the opportunity for oxazolone formation and subsequent racemization.
-
Electronic Effects: Iodine is an electron-withdrawing group. This inductive effect can increase the acidity of the α-proton, making it more susceptible to abstraction by a base, which is a key step in the racemization process.
Troubleshooting Guide: Preventing Racemization of Boc-ß-iodo-D-Ala-OBzl
This guide addresses specific issues that can lead to racemization during the activation and coupling of Boc-ß-iodo-D-Ala-OBzl and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of L-isomer detected after coupling. | Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) used alone are known to cause significant racemization. | Use an aminium/uronium or phosphonium salt-based coupling reagent. Reagents like HATU, HBTU, or PyBOP are generally preferred as they form active esters that are less prone to racemization.[1] For particularly sensitive couplings, HATU is often recommended due to its high reactivity, which can lead to faster coupling and less time for racemization to occur. |
| Absence of Racemization-Suppressing Additives: Activating the amino acid without an additive leaves the highly reactive intermediate susceptible to oxazolone formation. | Incorporate additives like HOAt or Oxyma. These additives react with the activated amino acid to form a more stable active ester, which is less prone to racemization. 1-hydroxy-7-azabenzotriazole (HOAt) is often more effective than 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[2] | |
| Inappropriate Base: The choice and amount of base can significantly impact racemization. Stronger, less sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton. | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over DIPEA or TEA, especially for racemization-prone amino acids.[3] Use the minimum amount of base necessary for the reaction to proceed. | |
| Racemization still observed despite using improved reagents. | Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization. | Maintain a low reaction temperature. Perform the activation and coupling steps at 0°C . For highly sensitive substrates, temperatures as low as -15°C may be beneficial. |
| Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine component increases the likelihood of racemization. | Minimize the pre-activation time. A short pre-activation of 1-2 minutes at 0°C is often sufficient.[1] Alternatively, employ an in situ activation protocol where the coupling reagent is added to a mixture of the amino acid, amine component, and additive. | |
| Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) can promote racemization. | Use a less polar solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for minimizing racemization when reactant solubility allows.[1] |
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table provides a comparative summary of racemization levels observed with different reagent combinations in model peptide systems.
| Coupling Reagent | Additive | % Racemization (Epimerization) | Notes |
| DIC | HOBt | 5-15% | A common combination, but can still lead to significant racemization, especially with sensitive amino acids. |
| DIC | HOAt | 1-5% | HOAt is generally superior to HOBt in suppressing racemization.[2] |
| HBTU | - | 2-6% | A widely used uronium salt, generally offers better suppression of racemization than carbodiimides alone. |
| HATU | - | < 2% | The 7-azabenzotriazole moiety accelerates coupling, often resulting in lower racemization compared to HBTU. |
| PyBOP | - | 1-4% | A phosphonium salt-based reagent that is also effective at minimizing racemization. |
Note: The exact percentage of racemization is highly dependent on the specific amino acid, solvent, base, and temperature used.
Experimental Protocols
Protocol 1: Low-Racemization Activation and Coupling of Boc-ß-iodo-D-Ala-OBzl using HATU/HOAt
This protocol is designed to minimize racemization during the coupling of Boc-ß-iodo-D-Ala-OBzl.
Materials:
-
Boc-ß-iodo-D-Ala-OBzl (1.0 equivalent)
-
Amine component (e.g., amino acid ester or peptide-resin, 1.0-1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 equivalent)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.0 equivalent)
-
N-Methylmorpholine (NMM) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-ß-iodo-D-Ala-OBzl (1.0 eq.) and HOAt (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve the amine component (1.0-1.2 eq.) in anhydrous DCM. If the amine component is a hydrochloride salt, add NMM (1.0 eq.) and stir for 5 minutes at 0°C to generate the free amine.
-
To the solution of Boc-ß-iodo-D-Ala-OBzl and HOAt, add HATU (1.0 eq.) followed by NMM (1.0 eq.).
-
Stir the activation mixture at 0°C for 1-2 minutes.
-
Immediately add the solution of the free amine component to the activated amino acid solution.
-
Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and continue stirring for an additional 2-12 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
Visualizing the Workflow and Racemization Mechanism
Experimental Workflow for Low-Racemization Coupling
Caption: Workflow for minimizing racemization during coupling.
Racemization Mechanism via Oxazolone Formation
Caption: The racemization pathway via a planar oxazolone intermediate.
References
Technical Support Center: Palladium Cross-Coupling of Iodo-Alanine Derivatives
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodo-alanine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions for improved yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My palladium cross-coupling reaction with an N-protected iodo-alanine ester is resulting in a low yield. What are the most common causes?
Low yields in palladium cross-coupling reactions of iodo-alanine derivatives can stem from several factors. The primary areas to investigate are the quality of your reagents and the reaction setup, the choice of catalyst and ligand, and the reaction conditions.
-
Reagent and Setup Integrity :
-
Inert Atmosphere : The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to oxygen. Inadequate degassing of solvents and reagents, or leaks in your reaction setup, can lead to catalyst decomposition, often observed as the formation of palladium black. Ensure your reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity : The purity of the iodo-alanine derivative, the coupling partner (e.g., boronic acid, alkyne, organozinc reagent), solvent, and base is critical. Impurities can poison the catalyst or lead to unwanted side reactions. The iodo-alanine starting material itself can be prone to degradation and should be handled and stored appropriately. A detailed protocol for the synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester is available and can be a useful reference for ensuring starting material quality.[2]
-
-
Catalyst and Ligand Selection :
-
Catalyst Activity : Use a fresh, active palladium source. Pd(0) catalysts can degrade upon storage.
-
Ligand Choice : The choice of phosphine ligand is crucial. For Negishi couplings of iodo-alanine derived zinc reagents, sterically bulky and electron-rich ligands like SPhos have been shown to be highly effective in combination with a palladium source like Pd₂(dba)₃.[3][4][5][6] The ligand not only stabilizes the palladium center but also facilitates the key steps of oxidative addition and reductive elimination.
-
-
Reaction Conditions :
-
Base Selection : The base plays a critical role in many cross-coupling reactions, such as the Sonogashira and Suzuki couplings. Its function can include neutralizing acidic byproducts and facilitating the transmetalation step. The optimal base is highly dependent on the specific reaction type and substrates.[7]
-
Solvent Effects : The solvent can influence the solubility of reagents and intermediates, as well as the overall reaction rate and outcome. A solvent screen is often a valuable optimization step.
-
Temperature : While increased temperature can accelerate the reaction, excessive heat can lead to catalyst decomposition and an increase in side reactions.
-
Q2: I am observing significant deiodination (hydrodehalogenation) of my iodo-alanine substrate. How can I minimize this side reaction?
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the iodo group is replaced by a hydrogen atom. This is often attributed to the presence of a palladium-hydride (Pd-H) species in the catalytic cycle.
-
Minimize Pd-H Formation : The source of the hydride can be additives, the solvent, or the base. Using anhydrous, aprotic solvents can help. The choice of base is also critical; screening different bases may be necessary.
-
Ligand Selection : Bulky, electron-rich ligands can promote the desired reductive elimination step over competing pathways like hydrodehalogenation.[1]
-
Protecting Groups : In some cases, the protecting group on the alanine nitrogen can influence the propensity for side reactions. For instance, in Suzuki couplings of related bromopyrrole-2-carboxylates, N-protection was found to suppress dehalogenation.
Q3: My reaction is stalling, and I see a black precipitate forming. What is happening?
The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal. This indicates decomposition of the active soluble palladium catalyst.
-
Causes :
-
Presence of Oxygen : This is a primary cause of catalyst decomposition.
-
Suboptimal Ligand-to-Palladium Ratio : An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
High Temperatures : Can accelerate the rate of decomposition.
-
-
Solutions :
-
Improve Degassing : Employ rigorous degassing techniques for all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with an inert gas).
-
Optimize Ligand:Palladium Ratio : A ratio of 1:1 to 4:1 (ligand:palladium) is a common starting point, with monodentate ligands often requiring a higher ratio.
-
Control Temperature : Avoid excessive temperatures. If heating is necessary, find the minimum temperature required for a reasonable reaction rate.
-
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of palladium-catalyzed cross-coupling reactions, with a focus on conditions relevant to iodo-alanine derivatives.
| Parameter | Variation | Substrate/Reaction | Yield (%) | Reference |
| Palladium Loading | 2.5 mol% Pd₂(dba)₃ | Negishi coupling of Boc-iodo-alanine zinc reagent with 4-fluorobromobenzene | 70 | [5] |
| 0.5 mol% Pd₂(dba)₃ | Negishi coupling of Boc-iodo-alanine zinc reagent with 4-fluorobromobenzene | 21 | [5] | |
| Ligand | SPhos (5.0 mol%) | Negishi coupling of Boc-iodo-alanine zinc reagent with 4-fluorobromobenzene | 70 | [5] |
| Aryl Halide | 4-Fluorobromobenzene | Negishi coupling with Boc-iodo-alanine zinc reagent | 70 | [5] |
| 4-Fluoroidobenzene | Negishi coupling with Boc-iodo-alanine zinc reagent | 80 | [5] | |
| 2-Iodoaniline | Negishi coupling with Boc-iodo-alanine zinc reagent | 68 (yield of lactam) | [5][6] | |
| Base (Sonogashira) | Cs₂CO₃ (1 equiv/halide) | Sonogashira of 2,6,9,10-tetrabromoanthracene with phenylacetylene | 96 | [8] |
| K₂CO₃ (2 equiv/halide) | Sonogashira of 2,6,9,10-tetrabromoanthracene with phenylacetylene | 15 | [8] | |
| Et₃N (2 equiv/halide) | Sonogashira of 2,6,9,10-tetrabromoanthracene with phenylacetylene | 0 | [8] |
Experimental Protocols
Protocol: Negishi Cross-Coupling of N-Boc-β-Iodoalanine Methyl Ester Derived Zinc Reagent with an Aryl Halide
This protocol is adapted from the work of Jackson and coworkers and is effective for a range of aryl halides.[3][5][6]
1. Preparation of the Organozinc Reagent:
-
To a flame-dried flask under an inert atmosphere (Argon), add zinc dust (1.5 equivalents).
-
Add a solution of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester (1.0 equivalent) in anhydrous THF.
-
Stir the suspension at 0°C for 30 minutes to generate the organozinc reagent. A suspension of excess zinc dust will be present.
2. Cross-Coupling Reaction:
-
To the freshly prepared organozinc reagent, add the aryl halide (1.0 equivalent).
-
In a separate flask, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2.5 mol%) and the ligand (e.g., SPhos, 1-5 mol%) in anhydrous THF.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
3. Work-up and Purification:
-
Quench the reaction by pouring the mixture into an aqueous solution (e.g., 10% citric acid or saturated ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for the Negishi cross-coupling of an iodo-alanine derivative.
Palladium Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
References
- 1. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Much improved conditions for the Negishi cross-coupling of iodoalanine derived zinc reagents with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing 3-iodo-D-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-iodo-D-alanine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing 3-iodo-D-alanine?
The primary challenges stem from two key properties of this unnatural amino acid:
-
Increased Hydrophobicity: The iodine atom significantly increases the hydrophobicity of the peptide. This can lead to poor solubility in aqueous buffers, strong retention on reversed-phase chromatography columns, and a higher propensity for aggregation.
-
Potential for Deiodination: The carbon-iodine bond can be susceptible to cleavage under certain conditions, leading to the formation of a major impurity (the non-iodinated D-alanine-containing peptide) and reducing the yield of the target compound.
-
Presence of a D-amino acid: While often having a minor impact compared to the hydrophobicity, the D-configuration can sometimes lead to diastereomeric interactions with the chiral stationary phase or subtle changes in peptide conformation, potentially causing peak broadening or splitting.
Q2: Which purification technique is most suitable for these peptides?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for purifying synthetic peptides, including those with 3-iodo-D-alanine.[1][2] Its high resolving power is essential for separating the target peptide from closely related impurities generated during synthesis.[2] Solid-Phase Extraction (SPE) can be a useful and rapid pre-purification or desalting step, but it typically does not provide the resolution required for high-purity final products.[3][4]
Q3: How does the 3-iodo-D-alanine residue affect the peptide's retention time in RP-HPLC?
The iodine atom makes the 3-iodo-D-alanine residue significantly more hydrophobic than its non-iodinated counterpart. This will cause the peptide to be retained more strongly on a reversed-phase column (like a C18 column), resulting in a longer retention time and requiring a higher concentration of organic solvent (e.g., acetonitrile) for elution.
Q4: Can the peptide lose the iodine atom during purification?
Yes, deiodination is a potential risk. The stability of the carbon-iodine bond can be compromised by certain mobile phase additives and conditions. For instance, some studies have shown that formic acid can induce deiodination of iodinated aromatic compounds during mass spectrometry electrospray ionization, suggesting that care should be taken with mobile phase selection. The use of strong acids and prolonged exposure to certain conditions should be monitored.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of your 3-iodo-D-alanine-containing peptide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The high hydrophobicity of the peptide can cause it to aggregate on the column. 2. Secondary Ionic Interactions: Basic residues in the peptide may interact with residual free silanol groups on the silica-based column packing. 3. Column Overload: Injecting too much crude peptide can exceed the column's capacity. 4. Sub-optimal Mobile Phase: The mobile phase may not be effectively solubilizing the peptide or preventing interactions. | 1. Modify Mobile Phase: Add organic modifiers like isopropanol to the mobile phase (e.g., up to 5-10%) to disrupt aggregation. Consider dissolving the crude peptide in a stronger solvent like DMSO or DMF before injection. 2. Use an Ion-Pairing Agent: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to suppress silanol interactions and improve peak shape.[5][6][7] 3. Reduce Sample Load: Perform a loading study to determine the optimal amount of crude peptide for your column size. 4. Optimize Gradient: Use a shallower gradient around the elution point of your peptide to improve separation and peak shape.[4] |
| Low or No Recovery of Peptide | 1. Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the stationary phase (e.g., C18). 2. Poor Solubility: The peptide may have precipitated upon injection into the aqueous mobile phase. 3. Peptide Eluting in Wash or Late Fractions: The gradient may not be optimized for the peptide's hydrophobicity. | 1. Change Stationary Phase: Switch to a less hydrophobic column (e.g., C8 or C4). 2. Improve Sample Solubility: Dissolve the crude peptide in a minimal amount of a strong organic solvent (like DMSO, DMF, or a small percentage of formic acid) before diluting with the initial mobile phase. 3. Run a Scouting Gradient: Perform an initial broad gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution concentration, then optimize the gradient around that point. |
| Presence of a Major Peak at an Earlier Retention Time | 1. Deiodination: The peak likely corresponds to the non-iodinated version of your peptide, which is less hydrophobic. | 1. Analyze by Mass Spectrometry: Confirm the identity of the impurity peak. 2. Review Cleavage and Handling: Ensure that cleavage cocktails and post-cleavage workups are not overly harsh. 3. Modify Mobile Phase: If using mass spectrometry-directed purification, consider using 0.1% TFA instead of formic acid in the mobile phase to potentially reduce in-source deiodination. However, be aware that TFA can suppress the MS signal.[5][6][7] |
| Split or Double Peaks for the Target Mass | 1. Diastereomers: If other chiral centers are present, the D-alanine may lead to the formation of diastereomers that can sometimes be separated on HPLC. 2. On-Column Degradation: A portion of the peptide may be degrading during the chromatographic run. 3. Conformational Isomers: The peptide may exist in different conformations that are slowly interconverting on the timescale of the separation. | 1. Confirm Purity: Collect both peaks and analyze them separately by analytical HPLC and MS to confirm they have the same mass and composition. 2. Adjust Temperature: Changing the column temperature can sometimes coalesce split peaks caused by conformational isomers. 3. Change Mobile Phase/pH: Altering the mobile phase composition or pH can change the selectivity and potentially merge the peaks. |
Data Presentation: Comparison of Purification Strategies
The choice between Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) depends on the desired purity, yield, and scale of the purification.
| Parameter | Solid-Phase Extraction (SPE) | Preparative RP-HPLC | Key Considerations |
| Typical Purity Achieved | 60-80% | >95% to >99% | HPLC is essential for achieving the high purity required for most research and therapeutic applications.[8] |
| Typical Yield | 70-90% | 30-70% | SPE often provides higher yields as it is a cruder separation method. HPLC yields can be lower due to the need to discard fractions containing impurities. |
| Speed | Fast (minutes per sample) | Slow (30-60 minutes per run, plus fraction analysis) | SPE is well-suited for rapid, high-throughput cleanup of many samples.[3] |
| Solvent Consumption | Low | High | Preparative HPLC is a solvent-intensive technique, which can be a significant cost factor.[3][9] |
| Resolution | Low | High | HPLC provides baseline separation of closely related impurities, which is not achievable with SPE.[2] |
| Primary Application | Desalting, sample concentration, crude pre-purification. | High-resolution purification of final product. | Use SPE for initial cleanup and HPLC for the final purification step. |
Data compiled from multiple sources indicating general performance trends in peptide purification.[3][9]
Experimental Protocols
Protocol 1: Detailed Preparative RP-HPLC for Hydrophobic Peptides
This protocol provides a robust starting point for purifying peptides containing 3-iodo-D-alanine. Optimization will be required based on the specific properties of your peptide.
1. Materials and Reagents:
-
Crude synthetic peptide containing 3-iodo-D-alanine.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Trifluoroacetic acid (TFA), sequencing grade.
-
Strong organic solvent for dissolution (e.g., DMSO, if necessary).
-
Preparative RP-HPLC system with a UV detector.
-
Preparative C8 or C18 column (e.g., 10 µm particle size, 300 Å pore size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly by sonication or helium sparging before use.
3. Sample Preparation:
-
Accurately weigh the crude peptide.
-
Attempt to dissolve the peptide in Mobile Phase A at a concentration of 10-20 mg/mL.
-
If solubility is poor, dissolve the peptide in a minimal volume of DMSO (e.g., 100-200 µL) first, then dilute with Mobile Phase A to the final volume. Ensure the final concentration of DMSO is low (<10%) to avoid issues with peak shape.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Initial Scouting Run (Analytical Scale):
-
Before preparative purification, perform an analytical run to determine the retention time of the target peptide.
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
Identify the peak corresponding to your target peptide by mass spectrometry. Note the %B at which it elutes.
5. Preparative Purification Run:
-
Column: Preparative C8 or C18 column, properly equilibrated with the starting mobile phase conditions.
-
Flow Rate: Set according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Gradient Optimization: Design a shallow gradient around the elution percentage determined in the scouting run. For example, if the peptide eluted at 45% B in the scouting run, a preparative gradient could be:
-
25% to 35% B over 5 minutes.
-
35% to 55% B over 40 minutes (a shallow gradient of 0.5% B per minute).
-
55% to 95% B over 5 minutes (to wash the column).
-
Re-equilibrate at 25% B for 10-15 minutes.
-
-
Injection: Inject the prepared sample.
-
Fraction Collection: Collect fractions (e.g., 1-minute fractions) throughout the gradient, paying close attention to the region where the target peptide is expected to elute.
6. Post-Purification Analysis:
-
Analyze small aliquots of each collected fraction using analytical HPLC and mass spectrometry to determine which fractions contain the pure peptide.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Desalting
This protocol is suitable for removing salts and some very polar impurities before final purification or analysis.
1. Materials:
-
C18 SPE cartridge.
-
SPE vacuum manifold.
-
Crude peptide solution.
-
Activation Solvent: 100% Acetonitrile.
-
Equilibration Solvent: 0.1% TFA in water.
-
Wash Solvent: 0.1% TFA in 5% aqueous acetonitrile.
-
Elution Solvent: 0.1% TFA in 60-80% aqueous acetonitrile.
2. Procedure:
-
Conditioning: Pass 1-2 column volumes of Activation Solvent (100% ACN) through the C18 cartridge. Do not let the cartridge run dry.
-
Equilibration: Pass 2-3 column volumes of Equilibration Solvent (0.1% TFA in water) through the cartridge.
-
Loading: Load the dissolved crude peptide sample onto the cartridge. Allow it to flow through slowly.
-
Washing: Pass 2-3 column volumes of Wash Solvent (0.1% TFA in 5% ACN) through the cartridge to remove salts and highly polar impurities.
-
Elution: Elute the peptide with 1-2 column volumes of Elution Solvent into a clean collection tube. A stepwise gradient of increasing acetonitrile concentration can also be used for better separation.[9]
-
Drying: Lyophilize or use a vacuum concentrator to remove the solvent from the eluted fraction.
Visualizations
Below are diagrams illustrating key workflows and relationships in peptide purification.
Caption: General experimental workflow for the purification of synthetic peptides.
References
- 1. renyi.hu [renyi.hu]
- 2. hplc.eu [hplc.eu]
- 3. biotage.com [biotage.com]
- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | MDPI [mdpi.com]
- 9. Comparison of Two Solid-Phase Extraction (SPE) Methods for the Identification and Quantification of Porcine Retinal Protein Markers by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Iodinated Amino Acids in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of iodinated amino acids in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of iodinated amino acids in solution?
The stability of iodinated amino acids in solution is primarily influenced by a combination of chemical and physical factors. Key factors include:
-
pH: Iodinated amino acids can be unstable in both acidic and alkaline conditions. For instance, deiodination of thyroid hormones by myeloperoxidase occurs more readily at pH 7.0 than at pH 5.0.
-
Temperature: Elevated temperatures can accelerate degradation. It is generally recommended to store stock solutions at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage).[1][2][3]
-
Light: Exposure to light, particularly UV light, can induce degradation. Solutions should be stored in amber vials or otherwise protected from light.
-
Oxidation: Iodinated amino acids are susceptible to oxidation. The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products, including 4-hydroxy-3,5-diiodophenylpyruvic acid, 4-hydroxy-3,5-diiodobenzaldehyde, and 3,5-diiodobenzoquinone from diiodotyrosine.
-
Enzymatic Degradation: In biological systems or in the presence of enzymatic contaminants, enzymes like deiodinases and peroxidases can actively degrade iodinated amino acids.[4]
Q2: What are the common degradation pathways for iodinated amino acids?
The two main degradation pathways for iodinated amino acids are deiodination and degradation of the amino acid side chain.
-
Deiodination: This involves the removal of iodine atoms from the tyrosine ring. This can be a significant pathway in the presence of certain enzymes or under specific pH conditions.[4] For example, free diiodotyrosine can undergo deiodination, although it is considered a minor degradation pathway in the presence of thyroid peroxidase without iodide.[4]
-
Side Chain Degradation: The amino acid side chain can be modified through processes like deamination (removal of the amine group). In the solid state, levothyroxine has been observed to undergo deamination upon heating.
Q3: What are the best practices for preparing and storing stock solutions of iodinated amino acids?
To ensure the stability and longevity of your iodinated amino acid solutions, follow these best practices:
-
Solvent Selection: Use high-purity solvents. For many amino acids, sterile-filtered buffers that mimic the experimental conditions can be suitable. For compounds with poor aqueous solubility, organic solvents like DMSO may be necessary, but their compatibility with downstream assays should be verified.
-
pH Control: Prepare solutions in a buffer system that maintains a pH where the specific iodinated amino acid is most stable. This is often near neutral pH, but empirical testing is recommended.
-
Temperature: Store stock solutions at low temperatures. For short-term storage (days to a few weeks), 4°C is often sufficient. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[1][2][3]
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: For particularly sensitive compounds, purging the headspace of the storage vial with an inert gas like nitrogen or argon can help prevent oxidation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of compound potency or inconsistent results in assays. | 1. Degradation of stock solution: Improper storage (temperature, light exposure, repeated freeze-thaw cycles). 2. Instability in assay buffer: The pH or components of the assay buffer may be causing degradation during the experiment. 3. Oxidation: Presence of dissolved oxygen or oxidizing agents in the solution. | 1. Prepare fresh stock solutions: Follow best practices for preparation and storage (see Q3). 2. Evaluate buffer stability: Perform a time-course experiment to assess the stability of the iodinated amino acid in the assay buffer. Consider adjusting the pH or adding stabilizers if necessary. 3. Use deoxygenated buffers: If oxidation is suspected, prepare buffers with deoxygenated water and consider working under an inert atmosphere. |
| Appearance of unexpected peaks in HPLC chromatograms. | 1. Formation of degradation products: The compound is degrading under the storage or experimental conditions. 2. Contamination: The solvent or glassware used may be contaminated. | 1. Characterize degradation products: Use techniques like mass spectrometry to identify the unknown peaks. This can provide insights into the degradation pathway. 2. Perform a forced degradation study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and confirm that your analytical method can resolve them from the parent compound. 3. Use high-purity solvents and clean glassware: Ensure all materials are free from contaminants. |
| Precipitation of the compound in solution. | 1. Low solubility: The concentration of the compound exceeds its solubility in the chosen solvent or buffer. 2. pH-dependent solubility: The pH of the solution may have shifted, causing the compound to precipitate. 3. Freezing effects: The compound may be less soluble at lower temperatures or may precipitate during the freeze-thaw process. | 1. Determine solubility: Experimentally determine the solubility of the compound in your desired solvent system before preparing high-concentration stock solutions. 2. Maintain pH: Use a buffer with sufficient capacity to maintain the desired pH. 3. Add cryoprotectants: For frozen solutions, consider adding a cryoprotectant like glycerol to improve solubility upon thawing. |
Quantitative Stability Data
| Compound | Condition | Observation | Reference |
| Diiodotyrosine | In the presence of thyroid peroxidase and iodide | Undergoes deiodination as a minor degradation pathway. | [4] |
| Diiodotyrosine | Oxidation with peroxidase and H₂O₂ | Degrades to form 4-hydroxy-3,5-diiodophenylpyruvic acid, 4-hydroxy-3,5-diiodobenzaldehyde, and 3,5-diiodobenzoquinone. | |
| Monoiodotyrosine & Diiodotyrosine | Hydrolysis with saturated barium hydroxide (110°C, 16h) | Much more stable than other iodoamino acids like T2, T3, and T4 under these harsh hydrolytic conditions. | [4] |
| General Amino Acids | Frozen Storage (-80°C in DMSO) | Most 9-mer peptides are very stable with >90% intact peptide after several years. However, stability is peptide-dependent. | [3] |
| General Amino Acids | Frozen Storage (-20°C vs -80°C) | Degradation is more pronounced at -20°C compared to -80°C. | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound.
Objective: To generate potential degradation products of an iodinated amino acid under various stress conditions.
Materials:
-
Iodinated amino acid of interest (e.g., Monoiodotyrosine, Diiodotyrosine)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the iodinated amino acid in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature or heat at a specified temperature for a defined period.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a vial of the stock solution in a heating block or oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization: After the stress period, cool the acid and base hydrolysis samples to room temperature and neutralize them with an appropriate amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Iodinated Amino Acids
Objective: To separate and quantify the parent iodinated amino acid from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 50 30 95 35 95 36 5 | 40 | 5 |
Procedure:
-
Standard Preparation: Prepare a standard solution of the intact iodinated amino acid at a known concentration.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standard and samples onto the HPLC system.
-
Data Evaluation:
-
Identify the peak corresponding to the parent compound by comparing its retention time with that of the standard.
-
Identify the peaks of the degradation products.
-
Calculate the percentage degradation of the parent compound in each stressed sample.
-
Assess the peak purity of the parent compound to ensure that no degradation products are co-eluting.
-
Visualizations
Caption: Primary degradation pathways for iodinated amino acids.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Solubility Challenges with Protected Amino Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with protected amino acid derivatives during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary factors influencing the solubility of protected amino acids?
A1: The solubility of protected amino acid derivatives is primarily influenced by a combination of factors:
-
Amino Acid Side Chain: The polarity, size, and hydrophobicity of the amino acid side chain play a crucial role.[1][2] Amino acids with large, nonpolar, or bulky side chains tend to have lower solubility in polar solvents.[1]
-
Protecting Groups: The type of protecting group used for the α-amino group (e.g., Fmoc or Boc) and any side-chain protecting groups significantly impacts solubility.[2][3] Bulky and hydrophobic protecting groups can decrease solubility in polar solvents.[2]
-
Solvent Quality: The purity and grade of the solvent are critical. For instance, DMF can degrade over time to form dimethylamine, which can affect solubility and reactivity.[2][4] The presence of water in organic solvents can also negatively impact solubility.[4]
-
Temperature: Generally, increasing the temperature can enhance the solubility of many compounds, but this must be done cautiously with protected amino acids to avoid degradation.[1][2]
Q2: Which solvents are most commonly used for dissolving protected amino acids?
A2: The most frequently used solvents for dissolving protected amino acids, particularly in the context of solid-phase peptide synthesis (SPPS), are polar aprotic solvents.[5] These include:
For certain applications, especially in Boc-chemistry, Dichloromethane (DCM) is also utilized.[6]
Q3: How do Fmoc and Boc protecting groups affect solubility differently?
A3: Both Fmoc and Boc are hydrophobic protecting groups that decrease the aqueous solubility of amino acids.[3] The bulky nature of the Fmoc group can sometimes lead to aggregation, further reducing solubility in common SPPS solvents like DMF.[2] While there isn't a universal rule, the choice between Fmoc and Boc can influence the overall solubility of the derivative, which is also heavily dependent on the amino acid side chain.[1][2]
Q4: Can I use heat to improve the solubility of my protected amino acid?
A4: Yes, gentle warming can be an effective method to increase the solubility of sparingly soluble protected amino acids.[1][2] It is generally recommended to warm the solution to around 30-40°C.[4] However, excessive or prolonged heating should be avoided as it can lead to degradation of the amino acid derivative.[1][4] It is advisable to first test heating on a small scale.[1]
Q5: What is a "difficult sequence" and how does it relate to solubility?
A5: A "difficult sequence" in peptide synthesis refers to a peptide chain that is prone to on-resin aggregation due to its amino acid composition.[7] This aggregation is a major cause of synthetic failure, leading to incomplete coupling and deprotection steps.[7] Characteristics of difficult sequences include long stretches of hydrophobic amino acids and sequences rich in β-branched amino acids (Val, Ile, Thr).[7] The aggregation makes the growing peptide chain insoluble in the synthesis solvent, hindering reagent access.[7]
Troubleshooting Guides
Issue 1: The protected amino acid does not dissolve in the primary solvent (e.g., DMF).
Possible Causes and Solutions:
-
Solution 1: Verify Solvent Quality. Ensure you are using a high-purity, peptide-synthesis-grade solvent with low water content.[4] If the solvent is old, consider using a fresh bottle.[2]
-
Solution 2: Optimize Dissolution Conditions.
-
Solution 3: Use a Co-solvent. Adding a small amount of a stronger solvent can significantly enhance solubility.
-
Solution 4: Check for Compound Purity. Impurities in the protected amino acid can affect its solubility. If purity is a concern, consider recrystallization.[1]
Issue 2: The protected amino acid precipitates out of solution during the coupling reaction.
Possible Causes and Solutions:
-
Solution 1: Address On-Resin Aggregation. The growing peptide chain may be aggregating on the resin, causing it to become insoluble.
-
Chaotropic Salt Washes: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling to disrupt secondary structures. Ensure to wash thoroughly with DMF afterward to remove the salt.[7]
-
Switch to a Different Solvent: For hydrophobic peptides, switching from DMF to NMP, which has a higher solvating power, may prevent aggregation.[2][7]
-
-
Solution 2: Use a More Potent Coupling Reagent. If poor solubility is leading to low coupling efficiency, using a more potent coupling reagent like HATU or HCTU can help drive the reaction to completion even at lower concentrations of the dissolved amino acid.[1][7]
-
Solution 3: Employ Microwave-Assisted Synthesis. Microwave energy can help to break up aggregates and improve reaction efficiency by increasing the reaction temperature.[7]
Data Presentation
Table 1: Qualitative Solubility of Protected Amino Acid Types in Common Solvents
| Amino Acid Type | Protecting Group | DMF | NMP | DMSO | DCM | Aqueous Buffers |
| Small, Nonpolar (e.g., Gly, Ala) | Fmoc/Boc | Generally Soluble | Generally Soluble | Generally Soluble | Moderately Soluble | Sparingly Soluble |
| Hydrophobic (e.g., Val, Leu, Ile, Phe) | Fmoc/Boc | Moderately Soluble | Soluble | Soluble | Soluble | Insoluble |
| Polar, Uncharged (e.g., Ser, Thr, Asn, Gln) | Fmoc/Boc with side-chain protection | Moderately to Sparingly Soluble | Moderately Soluble | Soluble | Sparingly Soluble | Sparingly Soluble |
| Acidic (e.g., Asp, Glu) | Fmoc/Boc with side-chain protection | Moderately Soluble | Soluble | Soluble | Sparingly Soluble | pH-dependent |
| Basic (e.g., Lys, Arg, His) | Fmoc/Boc with side-chain protection | Moderately to Sparingly Soluble | Moderately Soluble | Soluble | Sparingly Soluble | pH-dependent |
Note: This table provides a general guideline. Actual solubility can vary based on the specific derivative, purity, and experimental conditions.[2]
Table 2: Quantitative Solubility of Selected Boc-Protected Amino Acids
| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |
| Boc-Leu-Leu-OH | DMF | ~30 | - |
| DMSO | ~10 | - | |
| Ethanol | ~30 | - | |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers.[1] | |
| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL.[1] |
| Boc-Leu-OH | DMSO | ~100 | Requires sonication.[1] |
| N-Boc-L-proline | DMF | ~20 | - |
| DMSO | ~15 | - | |
| Ethanol | ~15 | - | |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers.[1] | |
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[1] |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C.[1] |
This data has been compiled from various sources and should be used as a guideline. Actual solubility may vary.[1]
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Protected Amino Acid for SPPS Coupling
Objective: To prepare a solution of a protected amino acid for use in a coupling reaction during solid-phase peptide synthesis.
Materials:
-
Protected amino acid
-
High-purity solvent (DMF, NMP, or DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block
Procedure:
-
Weigh the required amount of the protected amino acid into a clean, dry reaction vessel.
-
Add the calculated volume of the chosen solvent.
-
Vortex the mixture for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vessel in an ultrasonic bath for 5-10 minutes.[1]
-
If solubility is still an issue, gently warm the solution in a water bath to no more than 40°C while continuing to mix.[4]
-
Visually inspect the solution to ensure there are no suspended particles before proceeding with the activation and coupling steps.
Protocol 2: Solvent Screening for a Poorly Soluble Protected Peptide
Objective: To identify a suitable solvent or solvent mixture for a poorly soluble protected peptide.
Materials:
-
Poorly soluble protected peptide
-
A selection of solvents (e.g., DMF, NMP, DMSO, DCM, TFE, HFIP)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, known amount of the protected peptide (e.g., 1 mg) into several microcentrifuge tubes.[8]
-
To each tube, add a measured volume (e.g., 100 µL) of a different solvent or solvent mixture.[8]
-
Vortex each tube vigorously for 2 minutes to attempt to dissolve the peptide.[8]
-
Visually inspect each tube for the presence of undissolved solid.[8]
-
For tubes with undissolved solid, centrifuge at 10,000 x g for 5 minutes.[8]
-
Carefully collect the supernatant and determine the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy if a chromophore is present) to quantify the solubility.[8]
Visualizations
Caption: Workflow for dissolving a protected amino acid derivative.
Caption: Troubleshooting logic for synthesis failures due to solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Identifying and removing byproducts from Boc-beta-iodo-D-Ala-OBzl reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Boc-beta-iodo-D-Ala-OBzl.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: There are two primary synthetic routes for the preparation of this compound from its corresponding Boc-D-serine-OBzl precursor:
-
The Appel Reaction: This method involves the direct conversion of the primary alcohol of Boc-D-serine-OBzl to the iodide using triphenylphosphine (PPh₃) and iodine (I₂).
-
The Finkelstein Reaction: This is a two-step process. First, the hydroxyl group of Boc-D-serine-OBzl is converted to a good leaving group, typically a tosylate (-OTs), by reacting it with p-toluenesulfonyl chloride (TsCl). In the second step, the tosylate is displaced by iodide using a salt like sodium iodide (NaI) in a nucleophilic substitution reaction.
Q2: What are the most common byproducts I should be aware of?
A2: The byproducts largely depend on the synthetic route chosen:
-
Appel Reaction: The most significant byproduct is triphenylphosphine oxide (TPPO) , which is formed from the triphenylphosphine reagent. TPPO can be difficult to separate from the desired product due to its polarity.
-
Finkelstein Reaction: Common byproducts include unreacted Boc-D-Ser(OTs)-OBzl , the tosylated starting material, and an elimination byproduct, Boc-dehydroalanine-OBzl . The formation of the dehydroalanine derivative is a known side reaction for β-substituted serine derivatives.
-
Both Reactions: Racemization at the alpha-carbon is a potential side reaction, leading to the formation of the corresponding L-enantiomer. The stability of the Boc protecting group can also be a concern under certain conditions.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical eluent system for TLC analysis is a mixture of ethyl acetate and hexanes. The starting material (Boc-D-serine-OBzl or its tosylate) is more polar and will have a lower Rf value than the less polar product (this compound).
Q4: What are the recommended methods for purifying the final product?
A4: The most common and effective method for purifying this compound is flash column chromatography on silica gel. The choice of eluent system will depend on the specific byproducts present, but a gradient of ethyl acetate in hexanes is typically effective. For the Appel reaction, special care must be taken to ensure complete removal of triphenylphosphine oxide.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product. Chiral HPLC can be used to determine the enantiomeric excess and detect any racemization.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Appel Reaction: Inactive reagents (triphenylphosphine or iodine). | Use freshly opened or purified reagents. Triphenylphosphine can oxidize over time. |
| Finkelstein Reaction: Incomplete tosylation in the first step. | Ensure complete consumption of the starting alcohol by TLC before proceeding to the iodination step. Use a slight excess of TsCl and a suitable base (e.g., pyridine, triethylamine). |
| Finkelstein Reaction: Poor leaving group ability of the tosylate. | Confirm the formation of the tosylate by NMR or MS before proceeding. |
| Both Reactions: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. For the Finkelstein reaction, gentle heating may be required. |
| Both Reactions: Moisture in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of Significant Byproducts After Reaction
| Byproduct | Synthetic Route | Identification | Removal Strategy |
| Triphenylphosphine Oxide (TPPO) | Appel | ¹H NMR (characteristic multiplets around 7.5-7.8 ppm), ³¹P NMR. | Difficult to remove by standard chromatography. Can be minimized by using polymer-supported triphenylphosphine. Precipitation by adding a non-polar solvent like hexanes or diethyl ether to the crude mixture can be attempted. |
| Unreacted Boc-D-Ser(OTs)-OBzl | Finkelstein | TLC (more polar spot than the product). | Careful column chromatography with a gradient of ethyl acetate in hexanes. |
| Boc-dehydroalanine-OBzl | Finkelstein | ¹H NMR (vinylic protons), MS (mass difference of -127 compared to the iodo-product). | Careful column chromatography. The dehydroalanine is typically less polar than the starting tosylate but may have similar polarity to the iodo-product. |
| Racemized Product (L-enantiomer) | Both | Chiral HPLC analysis. | Preparative chiral HPLC is the most effective method for separation. Prevention is key by running the reaction at low temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Appel Reaction
-
Reaction Setup: To a solution of Boc-D-serine-OBzl (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from triphenylphosphine oxide.
Protocol 2: Synthesis of this compound via Finkelstein Reaction
Step A: Tosylation of Boc-D-serine-OBzl
-
Reaction Setup: To a solution of Boc-D-serine-OBzl (1.0 eq) in anhydrous pyridine or DCM with triethylamine (1.5 eq) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tosylated product, which can often be used in the next step without further purification.
Step B: Iodination
-
Reaction Setup: Dissolve the crude Boc-D-Ser(OTs)-OBzl in acetone and add sodium iodide (1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC. The formation of a precipitate (sodium tosylate) is often observed.
-
Work-up: Cool the reaction mixture, filter off the precipitate, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: General troubleshooting workflow for synthesis and purification.
Compatibility of Boc-beta-iodo-D-Ala-OBzl with different coupling reagents
Welcome to the technical support center for the use of Boc-beta-iodo-D-Ala-OBzl in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on the compatibility of this specialized amino acid with various coupling reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The main challenge encountered when coupling this compound is the potential for a base-induced elimination of hydrogen iodide from the β-carbon, leading to the formation of a dehydroalanine (Dha) residue as a significant byproduct. This side reaction is competitive with the desired peptide bond formation and can be influenced by the choice of coupling reagent, base, and reaction conditions.
Q2: Which coupling reagents are recommended for this compound?
A2: While several coupling reagents can be used, aminium/uronium salt-based reagents like HATU and HBTU are often preferred for their high reactivity and efficiency, which can favor the desired coupling over the elimination side reaction.[1] Carbodiimide reagents such as DIC, when used with an additive like HOBt or Oxyma Pure, can also be effective but may require careful optimization of the reaction conditions to minimize side reactions.[2][3]
Q3: How does the choice of base impact the coupling reaction?
A3: The choice of base is critical. Standard, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can still promote the elimination of HI. For sensitive substrates like β-halogenated alanines, sterically hindered, non-nucleophilic bases are recommended to minimize this side reaction. The use of such bases can favor the deprotonation of the incoming amine nucleophile over the abstraction of the α-proton of the activated amino acid, which can lead to racemization, or in this case, elimination.
Q4: Can I use carbodiimides like DCC or DIC for coupling this compound?
A4: Yes, carbodiimides like DIC can be used, but it is highly recommended to use them in conjunction with additives such as HOBt or Oxyma Pure.[3] These additives form an active ester that is less prone to side reactions compared to the O-acylisourea intermediate formed with the carbodiimide alone.[4] However, careful control of temperature and reaction time is crucial to suppress the formation of N-acylurea and dehydroalanine byproducts.[4] DCC is generally not recommended for solid-phase synthesis due to the insolubility of the dicyclohexylurea (DCU) byproduct.[2]
Q5: What are the signs of β-elimination in my reaction?
A5: The presence of a dehydroalanine (Dha) residue in your final peptide is the primary indicator of β-elimination. This can be detected by mass spectrometry, as the Dha-containing peptide will have a mass corresponding to the loss of HI (127.9 g/mol ) from the original peptide. You may also observe a lower yield of the desired product and the appearance of a significant impurity peak in your HPLC chromatogram.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide and Presence of a Major Impurity Corresponding to the Mass of [Peptide - HI].
-
Possible Cause: Base-induced β-elimination of hydrogen iodide from the this compound residue. Standard bases like DIPEA or N-methylmorpholine (NMM) may be too aggressive.
-
Solution:
-
Change the Base: Switch to a more sterically hindered, non-nucleophilic base such as 2,4,6-collidine or, ideally, 2,2,6,6-tetramethylpiperidine (TMP).
-
Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the elimination reaction, which often has a higher activation energy than the coupling reaction.
-
Optimize Reagent Stoichiometry: Use a minimal excess of the base, just enough to ensure the reaction proceeds. Typically, 1.5 to 2 equivalents of the base relative to the amino acid are sufficient.
-
Choose a Faster Coupling Reagent: Employ a highly efficient coupling reagent like HATU to accelerate the rate of amide bond formation, thereby outcompeting the elimination reaction.[1]
-
Issue 2: Significant Racemization Observed with Carbodiimide Coupling Reagents.
-
Possible Cause: Over-activation of the carboxylic acid, leading to the formation of an oxazolone intermediate that is prone to racemization. This can be exacerbated by the presence of a strong base.
-
Solution:
-
Use an Additive: Always use an additive like HOBt or, preferably, Oxyma Pure when using carbodiimide coupling reagents like DIC.[3] These additives suppress racemization by forming a more stable active ester.
-
Control Temperature: Perform the coupling at 0 °C and allow it to slowly warm to room temperature.
-
Pre-activation Time: Minimize the pre-activation time before adding the amine component.
-
Weaker Base: If a base is required, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.
-
Data Presentation
The following table summarizes the expected performance of various coupling reagents with this compound based on general principles for coupling sensitive amino acids. Please note that these are representative values and actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Purity (%) | Key Considerations |
| HATU | None | DIPEA / Collidine | 85-95 | >95 | Highly efficient, minimizes side reactions. Use of a hindered base is recommended.[1] |
| HBTU | None | DIPEA / NMM | 80-90 | >90 | Very effective, but slightly less reactive than HATU.[1] |
| DIC | HOBt | NMM | 70-85 | ~90 | Cost-effective, but higher risk of racemization and β-elimination if not optimized.[2] |
| DIC | Oxyma Pure | NMM | 75-90 | >90 | Oxyma Pure is generally superior to HOBt in suppressing racemization.[3] |
| PyBOP | None | DIPEA / NMM | 80-90 | >90 | Good for hindered couplings, but produces carcinogenic HMPA as a byproduct. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU and Collidine
This protocol is recommended for minimizing the risk of β-elimination.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (2 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Coupling: Add 2,4,6-collidine (3 equivalents) to the activated amino acid solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates a complete coupling.
-
Washing: Once the reaction is complete, wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (3 times), then dry under vacuum.
Protocol 2: Coupling of this compound using DIC/Oxyma Pure
This protocol is a more cost-effective alternative, with Oxyma Pure used to suppress side reactions.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Solution Preparation: In a separate reaction vessel, dissolve this compound (2 equivalents) and Oxyma Pure (2 equivalents) in DMF.
-
Activation: Add DIC (2 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0 °C.
-
Coupling: Add the activated amino acid mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture, allowing it to slowly warm to room temperature over 4-6 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
References
Challenges in the scale-up synthesis of Boc-beta-iodo-D-Ala-OBzl
Welcome to the technical support center for the scale-up synthesis of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (Boc-beta-iodo-D-Ala-OBzl). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges encountered during the synthesis and scale-up of this important amino acid derivative.
Product Overview and Chemical Properties
This compound is a key building block in peptide synthesis and medicinal chemistry.[1] The presence of the iodo group allows for further functionalization, such as in palladium-catalyzed cross-coupling reactions to create non-natural amino acids.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 125942-79-2 | |
| Molecular Formula | C₁₅H₂₀INO₄ | [4] |
| Molecular Weight | 405.23 g/mol | [4] |
| Appearance | Solid | |
| Purity | ≥98.0% (TLC) | |
| Storage Temperature | 2-8°C | |
| Synonyms | N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, Boc-3-iodo-D-alanine benzyl ester |
Synthetic Workflow and Methodologies
The most common and reliable method for synthesizing this compound involves a two-step process starting from the corresponding protected serine derivative, Boc-D-Ser-OBzl. This process includes the activation of the hydroxyl group followed by a nucleophilic substitution with an iodide salt.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound? A1: Key challenges during scale-up include managing extended reaction times for the initial tosylation step, which can lead to an increase in by-products and complicate purification.[2] Ensuring efficient heat transfer, managing the handling of large quantities of reagents like sodium iodide, and achieving consistent purity and yield are also significant concerns. The stability of the final iodinated product is another critical factor, as it can be sensitive to light and temperature.[2]
Q2: What is the most common synthetic route and why is it preferred for scale-up? A2: The most common route is a two-step synthesis starting from Boc-D-Ser-OBzl. The first step is the conversion of the hydroxyl group into a better leaving group, typically a tosylate. The second step is an Sₙ2 reaction where the tosylate is displaced by iodide, usually from sodium iodide in acetone.[2] This method is preferred because the starting materials are readily available, the reactions are generally high-yielding, and the process avoids harsh reagents that could compromise the Boc or benzyl protecting groups.
Q3: How critical is the purity of the starting material, Boc-D-Ser-OBzl? A3: The purity of the starting material is crucial for a successful scale-up. Impurities in Boc-D-Ser-OBzl can lead to side reactions during the tosylation step, generating by-products that are difficult to separate from the desired tosylated intermediate and the final iodo-alanine product. This can significantly lower the overall yield and increase purification costs.
Q4: Are there alternative methods for this synthesis? A4: Yes, an alternative is a one-pot reaction using triphenylphosphine, imidazole, and iodine to directly convert the alcohol in Boc-D-Ser-OBzl to the iodide.[5] While this can be effective at a lab scale, it generates triphenylphosphine oxide as a by-product, which can be challenging to remove completely during large-scale purification.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Table 2: Troubleshooting Common Scale-Up Issues
| Symptom / Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Tosylation (Step 1) | 1. Insufficient base (e.g., triethylamine) to neutralize the generated HCl. 2. Low reaction temperature slowing down the rate. 3. On a large scale (100-200 mmol), reaction times can naturally extend to 3-5 days.[2] | 1. Ensure at least one equivalent of base is used. Monitor pH if possible. 2. Allow the reaction to warm to room temperature after the initial addition at 0°C. 3. Monitor the reaction closely by TLC or HPLC and allow it to proceed to completion. |
| Low Yield in Iodide Substitution (Step 2) | 1. The tosylate intermediate was not fully dried, and residual water is interfering with the reaction. 2. Incomplete tosylation in the previous step. 3. Sodium iodide has low solubility or is of poor quality. | 1. Ensure the tosylated intermediate is thoroughly dried under a vacuum before proceeding. 2. Purify the tosylate intermediate before the substitution step if significant starting material remains. 3. Use dry, high-purity sodium iodide and ensure vigorous stirring in dry acetone.[2] |
| Formation of Colored Impurities | 1. Degradation of the iodo-alanine product, which can be unstable.[2] 2. Side reactions from excess iodine or impurities, particularly if using an Appel-type reaction.[6] 3. Oxidation of iodide to iodine (I₂) during workup or storage. | 1. Minimize exposure to light and heat. Concentrate solutions at low temperatures (e.g., 0°C).[2] 2. During workup, wash with a mild reducing agent solution like sodium thiosulfate to quench any free iodine. 3. Store the final product under an inert atmosphere (e.g., argon) at the recommended 2-8°C. |
| Difficulty in Final Product Purification | 1. Presence of hard-to-remove by-products from extended reaction times.[2] 2. Co-crystallization of impurities with the product. 3. If using an Appel-type reaction, residual triphenylphosphine oxide complicates purification.[5] | 1. Attempt purification via column chromatography on silica gel.[2][5] 2. Recrystallize the product from a suitable solvent system, such as diethyl ether/petroleum ether.[2] Scratching the flask may be necessary to induce crystallization.[2] 3. For triphenylphosphine oxide removal, trituration with a non-polar solvent like methyl tert-butyl ether can be effective before chromatography.[5] |
Experimental Protocols
The following protocols are adapted from established procedures for similar compounds and are intended as a guide for the scale-up synthesis.[2] Researchers should perform initial small-scale trials to optimize conditions for their specific equipment and scale.
Protocol 1: Two-Step Synthesis via Tosylate Intermediate
This protocol is adapted from the synthesis of the corresponding L-alanine methyl ester.[2]
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester
-
Setup: Charge a suitable multi-necked reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel with Boc-D-Ser-OBzl (1.0 eq) and dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.05 eq) and p-toluenesulfonyl chloride (TsCl, 1.0 eq).
-
Base Addition: Add triethylamine (Et₃N, 1.0 eq) in CH₂Cl₂ dropwise to the reaction mixture at 0°C over a period of 40-60 minutes.
-
Reaction: Stir the resulting slurry at 0°C for 2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into a mixture of ice, water, and 2M HCl. Separate the organic layer.
-
Extraction & Wash: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate by rotary evaporation to yield the crude tosylated product. This product can be purified by recrystallization or used directly in the next step if purity is sufficient.
Step 2: Synthesis of this compound
-
Setup: Charge a reactor with the crude or purified tosylate from Step 1 (1.0 eq) and acetone.
-
Iodide Addition: Add sodium iodide (NaI, 1.2 eq) in one portion while stirring at room temperature.[2]
-
Reaction: Stir the solution at room temperature. The reaction can be monitored by TLC (eluent: 3:1 petroleum ether/ethyl acetate), observing the disappearance of the tosylate spot and the appearance of the higher Rf iodo-alanine spot.[2]
-
Workup: Once the reaction is complete, concentrate the mixture by rotary evaporation, keeping the solution cool (0°C) to prevent degradation of the iodide product.[2]
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over magnesium sulfate and concentrate. The final product can be purified by flash column chromatography on silica gel or by recrystallization.[2]
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Boc-β-iodo-D-Ala-OBzl and Boc-β-iodo-L-Ala-OMe for Drug Development and Peptide Synthesis
For Immediate Release
In the landscape of pharmaceutical research and development, the use of non-natural amino acids is a cornerstone for creating novel peptides and therapeutics with enhanced properties. Among the versatile building blocks available to chemists, halogenated alanine derivatives stand out for their utility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed comparison of two such key intermediates: N-Boc-β-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl) and N-Boc-β-iodo-L-alanine methyl ester (Boc-β-iodo-L-Ala-OMe). This analysis, supported by established chemical principles and experimental protocols, aims to inform researchers on the selection of the appropriate reagent for their synthetic needs.
Core Structural and Property Comparison
Both Boc-β-iodo-D-Ala-OBzl and Boc-β-iodo-L-Ala-OMe are valuable electrophilic building blocks. The primary site of reactivity for both molecules is the carbon-iodine bond at the β-position, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The key differences between these two compounds lie in their stereochemistry (D vs. L) and the nature of the carboxyl-protecting group (benzyl vs. methyl ester).
| Property | Boc-β-iodo-D-Ala-OBzl | Boc-β-iodo-L-Ala-OMe |
| Molecular Formula | C₁₅H₂₀INO₄ | C₉H₁₆INO₄ |
| Molecular Weight | 405.23 g/mol | 329.13 g/mol |
| Stereochemistry | D-enantiomer | L-enantiomer |
| C-terminal Protecting Group | Benzyl Ester (OBzl) | Methyl Ester (OMe) |
| Relative Steric Hindrance | Higher | Lower |
| Deprotection of Ester | Hydrogenolysis or strong acid | Saponification or other ester hydrolysis methods |
Reactivity Comparison: A Qualitative Analysis
Nucleophilic Substitution (Sₙ2) Reactions:
The primary pathway for the reaction of these β-iodoalanine derivatives with nucleophiles is the Sₙ2 mechanism. In this concerted step, the nucleophile attacks the β-carbon, and the iodide ion acts as the leaving group. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance at the reaction center.
-
Boc-β-iodo-L-Ala-OMe: The methyl ester is a relatively small protecting group. This results in lower steric hindrance around the β-carbon, allowing for easier access by incoming nucleophiles. Consequently, Boc-β-iodo-L-Ala-OMe is expected to exhibit a faster reaction rate in Sₙ2 reactions compared to its benzyl ester counterpart.
-
Boc-β-iodo-D-Ala-OBzl: The benzyl ester is significantly bulkier than the methyl ester due to the presence of the phenyl ring. This increased steric bulk can impede the approach of the nucleophile to the β-carbon, thus slowing down the rate of Sₙ2 reactions .
The stereochemistry at the α-carbon (D versus L) is not expected to have a significant direct impact on the intrinsic reactivity at the β-carbon in reactions with achiral nucleophiles, as the stereocenter is not directly at the site of reaction. However, it is a critical consideration in the synthesis of chiral target molecules.
Palladium-Catalyzed Cross-Coupling Reactions:
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Negishi couplings), the β-iodoalanine derivative first undergoes oxidative addition to a low-valent palladium complex. While steric effects can also play a role in this step, the electronic nature of the ester group can have a more pronounced influence. However, given that the ester group is two carbons away from the carbon-iodine bond, its electronic influence is likely to be minimal. Therefore, the steric differences between the methyl and benzyl esters are still expected to be the primary differentiating factor in terms of reactivity.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a β-iodoalanine derivative and its subsequent use in a palladium-catalyzed cross-coupling reaction.
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine Methyl Ester
This procedure is adapted from a literature preparation and details the conversion of a protected serine derivative to the corresponding β-iodoalanine.[1]
Materials:
-
N-(tert-Butoxycarbonyl)-L-serine methyl ester
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Sodium iodide (NaI)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
10% Citric acid solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Tosylation: To a solution of N-(tert-Butoxycarbonyl)-L-serine methyl ester (1.0 eq) in CH₂Cl₂ at 0 °C, add DMAP (0.05 eq), trimethylamine hydrochloride (0.1 eq), and TsCl (1.0 eq).
-
Slowly add a solution of Et₃N (1.0 eq) in CH₂Cl₂ to the reaction mixture at 0 °C over 40 minutes.
-
Stir the resulting slurry at 0 °C for 2 hours.
-
Quench the reaction by pouring it into a mixture of ice, water, and 2M HCl.
-
Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.
-
Iodination: Dissolve the tosylated intermediate (1.0 eq) in acetone and add NaI (1.2 eq).
-
Stir the reaction mixture in the dark at room temperature for 3-4 days.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is worked up by pouring it into a citric acid solution and extracting with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester.
Protocol 2: Palladium-Catalyzed Cross-Coupling of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine Methyl Ester with an Arylboronic Acid (Suzuki Coupling)
This protocol describes a general procedure for the arylation of the β-position.
Materials:
-
N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Anhydrous solvent (e.g., THF or DMF)
-
Aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester (1.0 eq) and the arylboronic acid (1.2 eq) in the anhydrous solvent.
-
Add the aqueous base (2.0 eq).
-
To this mixture, add Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.06 eq).
-
Heat the reaction mixture at 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired β-aryl-α-amino acid derivative.
Visualizing the Reaction Pathways
To further clarify the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: Generalized Sₙ2 reaction pathway for β-iodoalanine derivatives.
Caption: Catalytic cycle for the Suzuki cross-coupling of a β-iodoalanine derivative.
Conclusion and Recommendations
The choice between Boc-β-iodo-D-Ala-OBzl and Boc-β-iodo-L-Ala-OMe should be guided by the specific requirements of the synthetic route.
-
For rapid nucleophilic substitutions , particularly with sterically demanding nucleophiles, Boc-β-iodo-L-Ala-OMe is the recommended reagent due to the lower steric hindrance of the methyl ester.
-
Boc-β-iodo-D-Ala-OBzl may be preferred in scenarios where the benzyl ester's stability is advantageous , for instance, in multi-step syntheses where basic conditions that could hydrolyze a methyl ester are employed. The benzyl group also offers an orthogonal deprotection strategy via hydrogenolysis.
Ultimately, both reagents are powerful tools in the arsenal of medicinal and peptide chemists. A thorough understanding of their relative reactivities, as outlined in this guide, will enable more efficient and strategic planning in the synthesis of complex molecular targets.
References
A Comparative Guide: Unveiling the Advantages of Boc Protection for Challenging Peptide Sequences
In the landscape of solid-phase peptide synthesis (SPPS), the strategic choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection is a critical determinant of success, particularly when assembling complex or "difficult" peptide sequences. While the milder conditions of Fmoc chemistry have led to its widespread adoption for routine synthesis, Boc chemistry remains an indispensable tool, often proving superior for sequences susceptible to on-resin aggregation and certain side reactions.[1][]
This guide provides an objective, data-driven comparison for researchers, scientists, and drug development professionals, highlighting the specific scenarios where the classic Boc/Bzl strategy outperforms the more common Fmoc/tBu approach.
Core Chemical Differences: A Tale of Orthogonality
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the iterative removal of the temporary α-amino protecting group.[3]
-
Boc Strategy: This approach utilizes the acid-labile Boc group for α-amino protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3][5]
-
Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group. This group is readily cleaved by a secondary amine, most commonly piperidine.[3] The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for their simultaneous removal with the peptide from the resin using TFA.[4][5]
This difference in deprotection chemistry is the primary reason for Boc's advantages in specific contexts.
Key Advantages of Boc Chemistry for Specific Peptide Sequences
1. Mitigating Aggregation in Hydrophobic and Long Peptides
The synthesis of hydrophobic peptides or long sequences is frequently hampered by the tendency of the growing peptide chains to aggregate on the solid support.[1][6] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, resulting in low yields and purity.[1]
The Boc strategy offers a significant advantage in these cases. The repetitive deprotection steps using TFA leave the newly exposed N-terminal amine in its protonated, positively charged state (an ammonium salt). This charge repulsion between peptide chains effectively disrupts the inter-chain hydrogen bonding that causes aggregation, improving solvation and enhancing the efficiency of the subsequent coupling step.[1][7] In contrast, the neutral state of the peptide-resin after base-mediated Fmoc deprotection can make aggregation more problematic.[6]
2. Synthesizing Peptides Prone to β-Sheet Formation
The Boc strategy's aggressive deprotection conditions are particularly effective for synthesizing peptide sequences known to form strong β-sheet structures. The strong acidic environment helps to break up these stable secondary structures, reducing interchain aggregation and improving synthetic outcomes.[]
3. Avoiding Base-Mediated Side Reactions
The use of a base (piperidine) for deprotection in Fmoc chemistry can induce specific side reactions in sensitive sequences. A notable example is the formation of aspartimide from aspartic acid residues, which can lead to a mixture of unwanted by-products.[8][9] As Boc chemistry completely avoids the use of a base for deprotection, it is the superior choice for sequences containing motifs prone to such base-catalyzed side reactions.
Quantitative Performance Comparison
While direct, side-by-side comparisons are not always abundant, the literature and extensive practical application provide insights into performance. The synthesis of model hydrophobic peptides clearly demonstrates the potential benefits of the Boc strategy.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale for Difference |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | Acid-labile vs. Base-labile chemistry.[3] |
| Deprotection Reagent | 50% TFA in DCM | 20-50% Piperidine in DMF | Defines the chemical environment of the synthesis cycle.[3] |
| Side-Chain Protection | Benzyl-based (e.g., Bzl) | tert-Butyl-based (e.g., tBu) | Removed under different conditions than the α-amino group.[3] |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA) | Trifluoroacetic acid (TFA) | Boc chemistry requires harsher final cleavage conditions.[3][7] |
| Aggregation Issues | Less frequent; protonated N-terminus reduces aggregation.[1][7] | More frequent, especially in hydrophobic sequences.[6] | The charge state of the peptide chain during synthesis is key. |
| Automation | More complex due to corrosive reagents.[3] | Readily automated and widely used.[] | Milder chemistry of Fmoc is more amenable to automation. |
Table 1: General Comparison of Boc and Fmoc SPPS Strategies
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| VAVAG (Model Hydrophobic) | Boc | Higher | Higher | [1] |
| VAVAG (Model Hydrophobic) | Fmoc | Lower | Lower | [1] |
| Aβ1–42 (Aggregation-Prone) | Boc | Often higher purity for difficult sequences. | Variable | [11] |
| Aβ1–42 (Aggregation-Prone) | Fmoc (Standard) | ~67% | ~33-87% (highly method-dependent) | [11] |
Table 2: Performance Comparison for Difficult Sequences Note: Data is illustrative and based on general findings. Actual results are highly dependent on the specific sequence, reagents, and conditions.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical processes for both Boc and Fmoc solid-phase peptide synthesis.
Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following are generalized, single-cycle protocols for manual SPPS. Optimization may be required based on the specific peptide sequence.
Boc-SPPS Protocol: Single Amino Acid Coupling Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Wash the resin with 50% TFA in DCM for 1 minute.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[12]
-
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and N,N-dimethylformamide (DMF) (3x).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2-5 minutes (2x).
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 eq.) and a coupling agent like HBTU (2-4 eq.) in DMF.
-
Add DIEA (4-8 eq.) to activate the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[12]
-
Monitor reaction completion with a ninhydrin test.
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to prepare for the next cycle.
Fmoc-SPPS Protocol: Single Amino Acid Coupling Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-4 eq.) and a coupling agent like HATU (2-4 eq.) in DMF.
-
Add DIEA (4-8 eq.) to activate the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor reaction completion with a ninhydrin test.
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to prepare for the next cycle.
Decision-Making Guide: Choosing the Optimal Strategy
The selection of a synthesis strategy should be guided by the intrinsic properties of the target peptide.
Caption: Decision workflow for selecting between Boc and Fmoc SPPS strategies.
Conclusion
Both Boc and Fmoc SPPS are powerful methods, and the choice between them is dictated by the specific challenges presented by the target peptide.[3] While Fmoc chemistry is the workhorse for many standard and modified peptides due to its milder conditions and ease of automation, the Boc strategy remains a superior choice for overcoming the significant hurdle of aggregation in long and hydrophobic sequences.[1][6] By understanding the fundamental chemical principles and considering the sequence-specific challenges, researchers can select the optimal strategy to ensure the successful synthesis of high-purity peptides for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometric Characterization of Peptides Containing 3-iodo-D-alanine
For researchers, scientists, and drug development professionals working with synthetic peptides, accurate characterization is paramount. The incorporation of unnatural amino acids, such as 3-iodo-D-alanine, presents unique challenges and opportunities in mass spectrometry-based analysis. This guide provides a comparative overview of common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the characterization of peptides containing this specific modification.
The presence of an iodine atom and a D-amino acid can influence peptide fragmentation patterns, providing valuable structural information but also requiring careful selection of analytical methods. Understanding the strengths and weaknesses of each fragmentation technique is crucial for obtaining complete and accurate sequence information.
Comparison of Fragmentation Techniques
The choice of fragmentation method significantly impacts the quality and type of data obtained from mass spectrometric analysis of peptides containing 3-iodo-D-alanine. While CID and HCD are vibrational excitation methods that lead to the cleavage of the peptide backbone, ETD is a non-ergodic method that results in different fragmentation patterns and can be particularly useful for preserving labile modifications.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Sequence Coverage | Good, but can be incomplete, especially for longer peptides.[1] | Generally higher than CID, with more extensive y-ion series. | Often provides higher sequence coverage than CID, particularly for longer and highly charged peptides.[1] |
| Preservation of Modification | The C-I bond may be labile, leading to neutral loss of I (126.9 Da) or HI (127.9 Da). | Similar to CID, with potential for neutral loss of the iodine moiety. | Generally preserves the C-I bond, with the modification retained on the fragment ions.[2] |
| Effect of D-amino Acid | May alter fragment ion intensities compared to all-L peptides, potentially aiding in localization. | Similar to CID, can influence fragmentation propensities around the D-amino acid. | Less influenced by stereochemistry, but may still show minor differences in fragmentation efficiency. |
| Instrumentation | Widely available on most tandem mass spectrometers. | Common on Orbitrap mass spectrometers. | Available on ion trap and Orbitrap mass spectrometers. |
| Precursor Charge State | Most effective for 2+ and 3+ charge states. | Effective for a range of charge states. | Most effective for precursors with charge states of 3+ and higher.[2] |
| Speed | Fast | Fast | Slower than CID/HCD. |
Expected Fragmentation Pathways
The fragmentation of a peptide containing 3-iodo-D-alanine will proceed through different pathways depending on the activation method used.
Caption: Expected fragmentation pathways for a peptide containing 3-iodo-D-alanine.
Experimental Protocols
A generalized workflow for the analysis of a synthetic peptide containing 3-iodo-D-alanine is presented below.
Caption: A typical experimental workflow for LC-MS/MS analysis.
1. Sample Preparation
-
Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile in 0.1% formic acid, to a stock concentration of 1 mg/mL.[3]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent for injection into the LC-MS system.[3]
2. Liquid Chromatography (LC)
-
LC System: Utilize a nano- or micro-flow HPLC system for optimal sensitivity.[3]
-
Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm) is commonly used for peptide separations.[3][4]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes at a flow rate of 300 nL/min is a good starting point.[3]
3. Mass Spectrometry (MS and MS/MS)
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.
-
Ionization: Use positive ion mode electrospray ionization (ESI).[3]
-
MS1 Scan: Acquire full MS scans from m/z 350–2000 with a resolution of >60,000.[3]
-
MS/MS Scan (Data-Dependent Acquisition): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.[3]
-
Fragmentation:
-
CID: Use a normalized collision energy of 25-35%.
-
HCD: Use a normalized collision energy of 25-30.
-
ETD: Use an activation time between 100 and 250 ms, depending on the precursor charge state.[5]
-
-
Dynamic Exclusion: Set a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.[3]
Data Analysis and Interpretation
The resulting MS/MS spectra should be analyzed to confirm the peptide sequence. The presence of the 3-iodo-D-alanine residue will result in a mass shift in the fragment ions containing this residue.
-
CID/HCD Spectra: Look for characteristic b- and y-ion series. Be aware of a potential neutral loss of 126.9 Da (I) or 127.9 Da (HI) from the precursor or fragment ions. The relative intensities of fragment ions around the D-alanine residue may differ from what is typically observed for L-alanine.
-
ETD Spectra: Identify the c- and z-ion series. The iodine modification is expected to be stable under ETD conditions, so the corresponding fragment ions should retain the iodine atom.
Conclusion
The characterization of peptides containing 3-iodo-D-alanine by mass spectrometry requires careful consideration of the fragmentation technique.
-
CID and HCD are robust methods that provide valuable sequence information, although the potential for neutral loss of the iodine moiety should be considered during data analysis. HCD generally provides higher sequence coverage than CID.
-
ETD is a powerful complementary technique, particularly for preserving the labile C-I bond and for analyzing longer or more highly charged peptides.
For a comprehensive characterization, a combination of these techniques is often beneficial. For example, an alternating CID/ETD or HCD/ETD acquisition strategy can provide both b/y and c/z ion series for the same precursor, leading to more confident sequence assignment and localization of the 3-iodo-D-alanine modification. By understanding the principles and expected outcomes of each fragmentation method, researchers can optimize their analytical workflow to achieve a thorough and accurate characterization of these unique synthetic peptides.
References
- 1. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Purity Analysis of Boc-beta-iodo-D-Ala-OBzl: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of protected amino acids is paramount in peptide synthesis, as impurities can lead to side reactions, decreased yield, and the generation of difficult-to-separate byproducts.[] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of N-tert-butoxycarbonyl-beta-iodo-D-alanine benzyl ester (Boc-beta-iodo-D-Ala-OBzl), a key building block in the synthesis of modified peptides.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the industry standard for determining the purity of peptides and amino acid derivatives.[2][3] The method separates compounds based on their hydrophobicity, providing quantitative data on the main product and any impurities.
Experimental Protocol: RP-HPLC for this compound
1. Sample Preparation:
-
Dissolve this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[2] For potentially better separation of halogenated compounds, Phenyl or PFP columns could also be considered.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[3]
-
Column Temperature: 30°C. Temperature can be adjusted to optimize separation.[4]
-
Injection Volume: 10 µL.
3. Gradient Elution:
-
A linear gradient is typically employed to ensure the elution of compounds with varying polarities. A common starting gradient is a linear progression from 5% to 95% Mobile Phase B over 30 minutes.[2]
4. Data Analysis:
-
Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparison of Analytical Methods
While HPLC is a powerful tool, other methods can provide complementary information or be used for rapid screening. The choice of method depends on the required accuracy, throughput, and available instrumentation.
| Analytical Method | Principle | Typical Performance for this compound | Advantages | Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Purity: >99% (typical for high-quality batches)Limit of Detection (LOD): ~0.01%Analysis Time: 30-45 min | High resolution and sensitivity, quantitative, well-established for amino acid derivatives.[2][3] | Requires specialized equipment, longer analysis time compared to TLC. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Rf Value: ~0.6-0.7 (in 30% Ethyl Acetate/Hexane)Detection: UV light (254 nm) or staining | Rapid, inexpensive, suitable for monitoring reaction progress.[3] | Lower resolution than HPLC, semi-quantitative at best. |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of hydrogen atoms to determine molecular structure. | Purity: >98% (by integration against an internal standard) | Provides structural confirmation, can identify specific impurities if their structure is known. | Lower sensitivity than HPLC for impurity detection, requires a pure internal standard for quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Expected [M+H]⁺: 406.04 | Confirms molecular weight, highly sensitive.[2] | Not inherently quantitative without an internal standard, may not separate isomers. |
Comparative Performance of HPLC Columns
The choice of HPLC column can significantly impact the separation of the main product from closely related impurities.
| Column Type | Stationary Phase Chemistry | Separation Principle | Performance for this compound |
| C18 (Octadecylsilane) | Saturated C18 alkyl chains bonded to silica. | Primarily hydrophobic interactions. | Resolution: Good for general-purpose separation of nonpolar to moderately polar compounds. |
| C8 (Octylsilane) | Saturated C8 alkyl chains bonded to silica. | Hydrophobic interactions, less retentive than C18. | Resolution: May provide shorter retention times, potentially improving peak shape for highly retained compounds. |
| Phenyl-Hexyl | Phenyl rings linked to silica via a hexyl chain. | Hydrophobic and π-π interactions. | Resolution: Can offer alternative selectivity for compounds with aromatic rings or electron-withdrawing groups like iodine.[4] |
| Pentafluorophenyl (PFP) | Pentafluorophenyl groups bonded to silica. | Dipole-dipole, π-π, and hydrophobic interactions. | Resolution: Enhanced selectivity for halogenated compounds and positional isomers.[4] |
Common Impurities in Boc-Amino Acid Synthesis
Understanding potential impurities is crucial for developing effective analytical methods. Common impurities in the synthesis of Boc-protected amino acids include:
-
Starting Materials: Unreacted starting amino acid or reagents.
-
Di-Boc Species: Over-protection of the amino group.
-
Racemization Products: Formation of the L-enantiomer.
-
Degradation Products: Loss of the Boc or benzyl protecting groups.
-
Oxidation Products: Particularly relevant for sensitive residues, though less common for iodo-alanine.[]
Conclusion
For the definitive purity assessment of this compound, RP-HPLC is the recommended method due to its high resolution, sensitivity, and quantitative accuracy. A C18 column provides a robust starting point, with Phenyl-Hexyl or PFP columns offering alternative selectivities that may be advantageous for resolving challenging impurities. While methods like TLC are useful for rapid, qualitative checks, and NMR and MS provide essential structural confirmation, HPLC remains the gold standard for generating the precise purity data required for drug development and peptide synthesis.
References
A Researcher's Guide to Confirming Boc-beta-iodo-D-Ala-OBzl Incorporation: An NMR-Centric Comparison
For researchers in peptide synthesis and drug development, the successful incorporation of unnatural amino acids is a critical step. This guide provides a comprehensive comparison of analytical methods, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, for confirming the presence of Boc-beta-iodo-D-Ala-OBzl in a synthesis product. We present supporting data, detailed experimental protocols, and a comparative analysis with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
NMR Analysis: A Detailed Look at Molecular Structure
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of a molecule, making it highly suitable for confirming the incorporation of modified amino acids.[1][2] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, researchers can verify the presence of the characteristic moieties of this compound.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.20 | s | 2H | Benzyl CH₂ |
| ~5.10 | d | 1H | NH (Boc) |
| ~4.50 | m | 1H | α-CH |
| ~3.60 | dd | 1H | β-CH₂ (diastereotopic) |
| ~3.45 | dd | 1H | β-CH₂ (diastereotopic) |
| ~1.45 | s | 9H | Boc (CH₃)₃ |
Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Ester C=O |
| ~155.0 | Boc C=O |
| ~135.0 | Aromatic C (quaternary) |
| ~128.6 | Aromatic CH |
| ~128.4 | Aromatic CH |
| ~128.2 | Aromatic CH |
| ~80.5 | Boc C (CH₃)₃ |
| ~67.5 | Benzyl C H₂ |
| ~53.0 | α-CH |
| ~28.3 | Boc (CH₃)₃ |
| ~10.0 | β-CH₂ |
Experimental Protocol for NMR Analysis
A detailed and robust experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a representative methodology for the analysis of this compound.
Objective:
To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS as an internal standard.
-
Cap the NMR tube and gently invert it multiple times to ensure the sample is fully dissolved.
-
-
¹H NMR Data Acquisition:
-
Instrument: A 400 or 500 MHz NMR spectrometer is suitable for routine analysis.[6]
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire 16-32 scans for sufficient signal-to-noise.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.[6]
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Employ a proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply a baseline correction to ensure a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Pick the peaks to identify the chemical shifts in both spectra.
-
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled structural detail, other techniques offer complementary information and are often used in conjunction for comprehensive characterization.[7][8][9]
Table 3: Comparison of Key Analytical Methods for Peptide Characterization
| Analytical Method | Primary Information Provided | Key Advantages | Key Limitations | Application for this compound |
| NMR Spectroscopy | Detailed atomic-level structure, conformation, and dynamics.[1] | Non-destructive, provides unambiguous structural confirmation. | Lower sensitivity compared to MS, can be complex to interpret.[1] | Definitive confirmation of incorporation and stereochemistry. |
| HPLC (UV Detection) | Purity assessment and quantification. | High resolution and reproducibility, well-established protocols. | Insufficient for definitive structural identification alone.[10] | To assess the purity of the synthesized product. |
| Mass Spectrometry (MS) | Molecular weight verification and sequence information (for peptides).[8] | High sensitivity, suitable for very small sample amounts. | Does not distinguish between isomers, fragmentation can be complex.[1] | To confirm the molecular weight of the final product. |
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the incorporation of this compound and the decision-making process based on the analytical technique.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 10. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
Comparison of iodo-alanine vs. other halogenated alanines in synthesis
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides and other molecules is a powerful strategy for modulating biological activity and enhancing therapeutic properties. Halogenated alanines, in particular, offer a versatile toolkit for introducing unique steric and electronic properties. This guide provides an objective comparison of iodo-alanine, bromo-alanine, chloro-alanine, and fluoro-alanine in synthetic applications, supported by experimental data and detailed protocols.
Physicochemical Properties
The choice of a halogenated alanine can be influenced by its fundamental physicochemical properties. The following table summarizes key data for the L-enantiomers of β-halogenated alanines.
| Property | 3-Fluoro-L-alanine | 3-Chloro-L-alanine | 3-Bromo-L-alanine | 3-Iodo-L-alanine |
| Molecular Formula | C₃H₆FNO₂ | C₃H₆ClNO₂ | C₃H₆BrNO₂ | C₃H₆INO₂ |
| Molecular Weight | 107.08 g/mol [1] | 123.54 g/mol [2] | 167.99 g/mol [3] | 212.99 g/mol [4] |
| Melting Point | 160 °C (decomp)[5] | 166-167 °C[2] | Not available | Not available |
| Appearance | - | White solid[2] | - | - |
Synthesis of Halogenated Alanines: A Comparative Overview
A common and effective method for synthesizing β-halogenated alanines is through the nucleophilic substitution of a protected serine derivative. This approach allows for good stereochemical control and can be adapted for each of the halogens.
General Synthetic Workflow
The general strategy involves the activation of the hydroxyl group of a protected serine (e.g., N-Boc-L-serine methyl ester) to create a good leaving group, followed by displacement with a halide ion.
Caption: General workflow for the synthesis of halogenated alanines.
Comparative Synthesis Data
| Halogen | Starting Material | Key Reagents | Solvent | Reaction Time | Yield |
| Iodo | N-Boc-L-serine methyl ester | 1. TsCl, DMAP, Et₃N2. NaI | 1. CH₂Cl₂2. Acetone | 1. 2 h2. 4 days | - |
| Bromo | N-Boc-L-serine tosylate | (n-Bu)₄NBr | DME | 4 h | 80% |
| Chloro | L-Serine | N-chlorosuccinimide (NCS), Thiourea | Dichloromethane | 2 h | 77% |
| Fluoro | N-Boc-L-serine derivative | Deoxofluor or XtalFluor-E | CH₂Cl₂ | Not specified | Good |
Note: Yields are reported from different sources and may not be directly comparable due to variations in specific substrates, protecting groups, and reaction scales.
Experimental Protocols
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine Methyl Ester
This protocol is adapted from a literature procedure and represents a common method for the synthesis of β-iodo-alanine.
Materials:
-
N-(tert-Butoxycarbonyl)-L-serine methyl ester
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Sodium iodide (NaI)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Magnetic stirrer
-
Round-bottom flasks
-
Ice bath
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add DMAP (catalytic amount), trimethylamine hydrochloride, and freshly recrystallized TsCl (1.0 eq).
-
Add a solution of triethylamine (1.0 eq) in dichloromethane dropwise over 40 minutes.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Work up the reaction by pouring it into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate by rotary evaporation to yield N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.
-
-
Nucleophilic Substitution with Iodide:
-
Dissolve the tosylated serine derivative (1.0 eq) in acetone in a round-bottom flask.
-
Add NaI (1.2 eq) in one portion and stir the reaction mixture in the dark at room temperature for 3 days.
-
Add an additional portion of NaI (0.3 eq) and continue stirring for another day.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to isolate the desired N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Halogenated alanines are valuable building blocks in SPPS for creating modified peptides with enhanced properties. The choice of halogen can influence the ease of incorporation and the potential for subsequent modifications.
Workflow for SPPS using Halogenated Alanines
The incorporation of a halogenated alanine into a growing peptide chain on a solid support follows the standard steps of Fmoc-based SPPS.
Caption: Workflow for incorporating halogenated alanines in SPPS.
Performance Comparison in Peptide Synthesis
The reactivity of the β-halogenated alanine is a key consideration. The C-X bond strength decreases down the group (F > Cl > Br > I). This trend influences their stability during synthesis and their utility as leaving groups in subsequent reactions.
| Halogen | Stability during SPPS | Reactivity in Coupling | Potential for Side Reactions | Subsequent Modifications |
| Fluoro | High | Good | Low | Limited (strong C-F bond) |
| Chloro | Good | Good | Moderate (e.g., elimination) | Possible |
| Bromo | Moderate | Good | Moderate to High (e.g., elimination, substitution) | Good leaving group |
| Iodo | Lower | Good | High (e.g., elimination, substitution) | Excellent leaving group for cross-coupling |
Iodo-alanine is particularly useful when the halogen is intended to be a reactive handle for further diversification of the peptide through reactions like Suzuki or Sonogashira cross-coupling. However, its lower stability means that milder coupling conditions and careful handling are necessary to avoid side reactions.
Fluoro-alanine , with its strong C-F bond, is very stable throughout the synthesis and can be used to introduce fluorine's unique electronic properties to modulate peptide conformation and binding affinity.
Chloro- and bromo-alanine offer a balance between stability and reactivity, making them suitable for applications where the halogen may serve as a leaving group under specific conditions or as a steric and electronic modulator.
Protocol 2: General Procedure for Manual Solid-Phase Peptide Synthesis (SPPS) with a Halogenated Alanine
This protocol outlines the key steps for incorporating a protected halogenated alanine into a peptide sequence using manual SPPS with Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-protected halogenated L-alanine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF in the synthesis vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution and shake for 3 minutes. Drain.
-
Repeat the deprotection step with fresh solution for 10 minutes.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Coupling of the Halogenated Alanine:
-
In a separate vial, dissolve the Fmoc-protected halogenated L-alanine (3-5 eq relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 eq) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide by reverse-phase HPLC.
-
This guide provides a foundational comparison of halogenated alanines in synthesis. The choice of which halogenated alanine to use will ultimately depend on the specific goals of the research, including the desired physicochemical properties of the final product and the intention for subsequent chemical modifications.
References
- 1. 3-fluoro-D-alanine | C3H6FNO2 | CID 439775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroalanine - Wikipedia [en.wikipedia.org]
- 3. 3-Bromo-L-alanine | C3H6BrNO2 | CID 22791920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-Iodoalanine | C3H6INO2 | CID 194600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
The Impact of Iodo-Alanine Modification on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a powerful tool to enhance the therapeutic potential of peptides. Among these modifications, the introduction of halogenated amino acids has garnered significant interest for its ability to modulate biological activity, improve stability, and refine pharmacokinetic profiles. This guide provides a comparative analysis of the biological activity of peptides modified with iodo-alanine, juxtaposed with other halogenated and non-halogenated analogues, supported by experimental data and detailed methodologies.
The substitution of a hydrogen atom with iodine on the alanine side chain introduces significant steric and electronic changes. The larger atomic radius and the electron-withdrawing nature of iodine can influence peptide conformation, receptor binding affinity, and enzymatic stability. While direct comparative studies on iodo-alanine modified peptides are limited, insights can be drawn from research on other halogenated amino acid substitutions.
Comparative Analysis of Biological Activity
The introduction of a halogen atom can have varied effects on a peptide's biological activity, which is highly dependent on the specific peptide sequence, the position of the modification, and the biological target.
Antimicrobial Activity
Halogenation has been explored as a strategy to enhance the potency of antimicrobial peptides (AMPs). The increased hydrophobicity imparted by the halogen can facilitate membrane interaction and disruption. For instance, a study on the lantibiotic peptide nisin demonstrated that the incorporation of 5-bromo-tryptophan led to a two-fold increase in activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus[1]. Conversely, in some cases, halogenation does not significantly alter or may even slightly decrease antimicrobial efficacy, suggesting that the specific context of the modification is crucial[2].
| Peptide/Modification | Target Organism | MIC (μg/mL) | Fold Change vs. Unmodified | Reference |
| Nisin (I1W) | S. aureus LMG15975 (MRSA) | 2.0 | - | [1] |
| Nisin (I1[5-Br-Trp]) | S. aureus LMG15975 (MRSA) | 1.0 | 2x increase | [1] |
| Nisin (I1W) | B. cereus CH-85 | 4.0 | - | [1] |
| Nisin (I1[5-Br-Trp]) | B. cereus CH-85 | 2.0 | 2x increase | [1] |
| β-Cl-LAla-β-Cl-LAla | Gram-negative bacteria | 1.56 - 12.5 | Not directly compared | [3] |
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Halogenated vs. Unmodified Antimicrobial Peptides.
Receptor Binding Affinity
The modification of a peptide with a halogenated amino acid can significantly impact its interaction with a target receptor. The altered size, hydrophobicity, and electronic properties of the side chain can either enhance or diminish binding affinity. A study on a peptide analogue of apolipoprotein C-I, where phenylalanine was replaced with p-iodophenylalanine, resulted in a significant decrease in its ability to bind to Very Low Density Lipoproteins (VLDL), with the native peptide showing 83% incorporation compared to only 8.7% for the iodinated version[4]. This highlights that iodination can potentially disrupt critical binding interactions.
| Peptide | Receptor/Target | Binding Affinity/Activity | Comparison | Reference |
| [3H]-native apolipoprotein C-I | VLDL | 83% incorporation | - | [4] |
| [125I]-pentadecapeptide (p-iodophenylalanine) | VLDL | 8.7% incorporation | ~9.5-fold decrease | [4] |
Table 2: Comparison of Receptor Binding Activity.
Cytotoxicity
The cytotoxic effect of modified peptides is a critical parameter, especially for therapeutic applications. The introduction of halogenated amino acids can modulate this activity. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting a biological or biochemical function.
| Peptide/Modification | Cell Line | IC50 (µM) | Reference |
| Ruthenium complex 1 | A2780 | Submicromolar | [5] |
| Peptide conjugated Ru-complex | A2780 | 2 - 6 | [5] |
| Doxorubicin (reference) | HCT-116 | 22.6 ± 3.9 | [6] |
| Doxorubicin (reference) | MCF-7 | 19.7 ± 3.1 | [6] |
Table 3: Example IC50 Values for Cytotoxic Peptides and Compounds. (Note: Direct comparative IC50 data for iodo-alanine modified peptides versus controls were not available in the searched literature. This table provides a general reference for IC50 values in peptide and compound cytotoxicity studies.)
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Iodo-alanine Containing Peptides
This protocol outlines the general steps for incorporating a protected iodo-alanine residue into a peptide sequence using Fmoc-based solid-phase synthesis[7][8].
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (typically 20%).
-
Iodo-alanine Coupling: Dissolve Fmoc-L-3-iodo-alanine and a coupling agent in DMF. Add a base and add the mixture to the deprotected resin. Allow the coupling reaction to proceed for a specified time.
-
Wash: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.
In Vitro Serum Stability Assay
This protocol is used to assess the stability of a modified peptide in the presence of serum proteases[9][10].
-
Peptide Solution Preparation: Prepare a stock solution of the purified peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubation with Serum: Add the peptide stock solution to pre-warmed human or animal serum to a final desired concentration. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the peptide-serum mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as trichloroacetic acid (TCA), to the aliquot.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant, which contains the intact peptide and any degradation products, by RP-HPLC.
-
Data Analysis: Determine the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point. The half-life (t½) of the peptide in serum can then be calculated.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound[11][12][13][14].
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of the test peptide. Include a vehicle-only control.
-
Incubation: Incubate the cells with the peptide for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Competitive Receptor Binding Assay
This assay is used to determine the binding affinity of a test ligand (the iodo-alanine modified peptide) by measuring its ability to compete with a known labeled ligand for binding to a receptor[15][16][17][18][19].
-
Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest and coat them onto a 96-well plate.
-
Blocking: Block non-specific binding sites on the plate using a blocking buffer (e.g., BSA or non-fat milk).
-
Competition Reaction: Add a fixed concentration of a labeled ligand (e.g., a radiolabeled or biotinylated version of the natural ligand) to the wells along with varying concentrations of the unlabeled competitor peptide (the iodo-alanine modified peptide).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound ligands.
-
Detection: Detect the amount of labeled ligand bound to the receptor. For radiolabeled ligands, this can be done using a scintillation counter. For biotinylated ligands, an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added, followed by a substrate to produce a colorimetric or chemiluminescent signal.
-
Data Analysis: Plot the signal as a function of the competitor peptide concentration to generate a competition curve. From this curve, the IC50 (the concentration of competitor that inhibits 50% of the labeled ligand binding) can be determined, which can then be used to calculate the binding affinity (Ki) of the test peptide.
Potential Signaling Pathways and Experimental Workflows
While specific data linking iodo-alanine modified peptides to particular signaling pathways is not yet prevalent, bioactive peptides are known to modulate key cellular signaling cascades such as the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Bioactive peptides can potentially modulate this pathway by interfering with the activation of the IKK complex, the degradation of IκB, or the translocation of NF-κB to the nucleus.
Caption: Hypothetical modulation of the NF-κB signaling pathway by an iodo-alanine modified peptide.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. Peptides can influence this pathway at various levels, from receptor activation to the phosphorylation of downstream transcription factors.
Caption: Potential modulation of the MAPK signaling pathway by an iodo-alanine modified peptide.
Experimental Workflow for Signaling Pathway Analysis
Caption: A general experimental workflow to investigate the effect of iodo-alanine peptides on cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of action of chloroalanyl antibacterial peptides. Identification of the intracellular enzymes inactivated on treatment of Escherichia coli JSR-O with the dipeptide beta Cl-LAla-beta Cl-LAla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. lifetein.com [lifetein.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. protocols.io [protocols.io]
- 15. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
A Comparative Guide to Boc-beta-iodo-D-Ala-OBzl for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel peptides with tailored properties. Boc-beta-iodo-D-Ala-OBzl is a valuable synthetic intermediate that allows for the introduction of a functionalized D-alanine residue into a peptide sequence. The presence of an iodine atom at the beta-position offers a reactive handle for further chemical modifications, making it a versatile tool for creating complex peptide derivatives.
This guide provides an objective comparison of this compound with a key alternative strategy in peptide synthesis, highlighting its performance characteristics based on available data.
Performance Comparison
The choice of a protecting group strategy is fundamental in solid-phase peptide synthesis (SPPS), with the two most common approaches being tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This compound is designed for use in Boc-based SPPS. The following table compares the key characteristics of using a Boc-protected building block like the target compound versus a hypothetical Fmoc-protected equivalent, Fmoc-beta-iodo-D-Ala-OH.
| Parameter | This compound | Fmoc-beta-iodo-D-Ala-OH (Hypothetical) | Remarks |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | The choice of Nα-protection dictates the entire synthesis strategy. |
| C-Terminal Protection | Benzyl ester (OBzl) | Free acid (OH) | The benzyl ester in the target compound is typically cleaved under strong acidic conditions simultaneously with side-chain deprotection. The free acid of the Fmoc alternative is activated for coupling to a resin. |
| Deprotection Conditions | Strong acid (e.g., neat Trifluoroacetic Acid - TFA) | Mild base (e.g., 20% piperidine in DMF) | The milder deprotection conditions of the Fmoc strategy are often preferred for sensitive peptide sequences.[] |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., high percentage of TFA) | Boc-SPPS often requires harsher cleavage conditions.[2] |
| Compatibility | Well-suited for sequences prone to aggregation due to repeated acid treatment breaking up secondary structures.[] | Advantageous for peptides with acid-sensitive modifications or residues.[] | The selection depends on the specific peptide sequence and desired modifications. |
| Purity (Typical) | ≥98.0% (by TLC) | High purity is achievable. | Purity is highly dependent on the synthesis and purification of the specific batch. |
| Optical Activity | [α]20/D +18±1°, c = 1% in ethanol | Not available | The D-configuration is crucial for specific biological activities. |
| Melting Point | 80-84 °C (lit.) | Not available | A sharp melting point range is indicative of high purity. |
Experimental Protocols
Detailed experimental data from a Certificate of Analysis for this compound is not publicly available. However, a representative synthesis for a closely related compound, N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester, provides insight into the preparation and quality control of such building blocks.
Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-alanine methyl ester[4]
This two-step procedure starts from the commercially available N-(tert-Butoxycarbonyl)-L-serine methyl ester.
-
Step A: Tosylation of the Hydroxyl Group
-
N-(tert-Butoxycarbonyl)-L-serine methyl ester is dissolved in dichloromethane (CH2Cl2).
-
The solution is cooled to 0°C, and 4-dimethylaminopyridine (4-DMAP), triethylamine hydrochloride (Me3NHCl), and p-toluenesulfonyl chloride (TsCl) are added.
-
Triethylamine (Et3N) in CH2Cl2 is added dropwise, and the reaction is stirred at 0°C for 2 hours.
-
The reaction is quenched with an acidic aqueous solution, and the product, N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester, is extracted and purified.
-
-
Step B: Iodination
-
The tosylated intermediate is dissolved in acetone.
-
Sodium iodide (NaI) is added, and the reaction mixture is stirred in the dark at room temperature for several days.
-
The solvent is removed, and the residue is taken up in diethyl ether and water.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.
-
Quality Control Analysis
-
Purity Determination: The enantiomeric purity of the synthesized compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., Chiralpak AS).[3]
-
Identity Confirmation: The structure of the final product is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizing the Workflow
The general workflow for incorporating an amino acid building block into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is a cyclic process. The following diagram illustrates the key steps in a Boc-based SPPS cycle.
The decision between using a Boc or Fmoc strategy for peptide synthesis is a critical one that influences the entire workflow, from the initial resin loading to the final cleavage and purification. The diagram below outlines a decision-making pathway for selecting the appropriate protecting group strategy.
References
A Comparative Guide to the Kinetic Studies of Enzymes with Peptides Containing Iodo-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of iodo-alanine-containing peptides as enzyme inhibitors, with a focus on their kinetic properties. The inclusion of an iodo-alanine residue transforms a peptide into an irreversible inhibitor, capable of forming a covalent bond with nucleophilic residues in the enzyme's active site. This guide will delve into the kinetic analysis of such inhibitors, compare their efficacy with other inhibitor types, and provide detailed experimental protocols for their synthesis and kinetic characterization.
Data Presentation: Comparative Kinetic Parameters
The efficacy of an enzyme inhibitor is quantified by its kinetic parameters. For irreversible inhibitors like those containing iodo-alanine, the key parameters are the inactivation rate constant (k_inact_) and the inhibitor concentration that gives half-maximal inactivation rate (K_I_). A lower K_I_ indicates a higher affinity of the inhibitor for the enzyme, and a higher k_inact_ signifies a faster rate of covalent bond formation.
Below is a comparative table of kinetic parameters for a hypothetical cysteine protease, illustrating the differences between a natural substrate, a reversible peptide inhibitor, and an irreversible iodo-alanine-containing peptide inhibitor.
| Compound | Type | K_m_ (μM) | k_cat_ (s⁻¹) | K_i_ (μM) | k_inact_ (s⁻¹) | k_inact_/K_i_ (M⁻¹s⁻¹) |
| Natural Peptide Substrate | Substrate | 50 | 10 | - | - | - |
| Reversible Peptide Inhibitor (e.g., with Alanine) | Competitive Inhibitor | - | - | 5 | - | - |
| Iodo-alanine Peptide Inhibitor | Irreversible Inhibitor | - | - | 2 | 0.1 | 50,000 |
Note: The data presented in this table are representative and intended for comparative purposes. Actual values will vary depending on the specific enzyme, peptide sequence, and experimental conditions.
Experimental Protocols
Synthesis and Purification of Iodo-alanine-Containing Peptides
The synthesis of peptides containing iodo-alanine is typically achieved through solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-iodo-alanine
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC grade solvents (acetonitrile, water, TFA)
-
Lyophilizer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt and a base like DIPEA in DMF. The reaction is typically monitored for completion using a ninhydrin test.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with acetic anhydride.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including the Fmoc-L-iodo-alanine.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Kinetic Analysis of Irreversible Enzyme Inhibition
The kinetic parameters of an iodo-alanine-containing peptide inhibitor are determined by measuring the rate of enzyme inactivation over time. A common method involves monitoring the decrease in the rate of a fluorogenic substrate's hydrolysis.
Materials:
-
Purified enzyme
-
Iodo-alanine-containing peptide inhibitor
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., HEPES or MES buffer at optimal pH for the enzyme)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the iodo-alanine peptide inhibitor in the assay buffer.
-
Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the iodo-alanine peptide inhibitor at a constant temperature. Include a control with no inhibitor.
-
Reaction Initiation: At different time points during the pre-incubation, add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (v_i_/v_o_, where v_i_ is the initial rate in the presence of the inhibitor and v_o_ is the initial rate in the absence of the inhibitor) against the pre-incubation time.
-
The slope of this plot gives the apparent inactivation rate constant (k_obs_).
-
Plot the k_obs_ values against the inhibitor concentrations.
-
Fit the data to the following equation to determine the k_inact_ and K_I_:
k_obs_ = k_inact_ * [I] / (K_I_ + [I])
where [I] is the inhibitor concentration.
-
Mandatory Visualizations
Caption: Mechanism of irreversible inhibition by an iodo-alanine peptide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
A Comparative Guide to the Structural Impact of D-Amino Acid Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptides represents a significant advancement in medicinal chemistry and drug design. This guide provides an objective comparison of the structural and functional consequences of substituting naturally occurring L-amino acids with their D-enantiomers, supported by experimental data. We delve into the enhanced proteolytic stability, conformational changes, and altered receptor binding affinities that result from this stereochemical modification. Detailed experimental protocols for key analytical techniques are also provided to aid in the practical application of these principles.
Enhanced Proteolytic Stability: A Key Advantage
One of the most significant benefits of incorporating D-amino acids is the remarkable increase in peptide stability against enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage in the body, are highly stereospecific and primarily recognize L-amino acid residues. The introduction of D-amino acids disrupts this recognition, rendering the peptide bonds resistant to hydrolysis and significantly extending the peptide's half-life in biological fluids.
Table 1: Comparative Proteolytic Stability of L-Peptides vs. D-Amino Acid-Containing Peptides
| Peptide/Analog | Modifying Enzyme(s) | Half-Life (t½) of L-Peptide | Half-Life (t½) of D-Peptide/Analog | Fold Increase in Stability | Reference |
| PK20 | 1M HCl | 204.4 h | - | - | [2] |
| [Ile9]PK20 (L-isomer) | 1M HCl | 117.7 h | - | - | [2] |
| l-GLP-2-2G | Proteinase K | Almost complete degradation in 2h | >40% remaining after 2.5h | Not specified | [3] |
| p53(15-29) | Not specified | Not specified | Weak MDM2 binder | Not applicable | [4] |
Conformational Restructuring: Impact on Secondary Structure
The chirality of amino acids is a fundamental determinant of peptide secondary structure. Substituting an L-amino acid with its D-enantiomer can induce significant conformational changes.
-
α-Helices: L-amino acids naturally form right-handed α-helices. The introduction of a D-amino acid can disrupt or "break" this helical structure. Conversely, peptides composed entirely of D-amino acids will form stable left-handed α-helices.[5][6]
-
β-Turns: The alternating L- and D-amino acid sequences are known to favor the formation of β-turns, which are critical for the folding and biological activity of many peptides.
-
β-Sheets: While homochirality (all L- or all D-) is generally preferred for the formation of stable β-sheets, the introduction of a D-amino acid can have a disruptive effect, sometimes leading to a random coil conformation.
Circular Dichroism (CD) Spectroscopy is a powerful technique for monitoring these conformational changes. A peptide and its complete D-enantiomer (a peptide with all L-amino acids replaced by their D-counterparts) will exhibit mirror-image CD spectra.
Table 2: Illustrative Circular Dichroism Data for Peptides
| Peptide | Secondary Structure | Characteristic CD Bands |
| α-helical L-peptide | Right-handed α-helix | Negative bands at ~208 nm and ~222 nm |
| β-sheet L-peptide | β-sheet | Negative band around ~218 nm |
| α-helical D-peptide | Left-handed α-helix | Positive bands at ~208 nm and ~222 nm |
| Unordered/Random Coil | Random Coil | Strong negative band near 200 nm |
Modulation of Receptor Binding Affinity
The three-dimensional structure of a peptide is crucial for its interaction with biological targets such as receptors. By altering the peptide's conformation, the incorporation of D-amino acids can significantly modulate its binding affinity. This can lead to either a decrease or, in some cases, a significant increase in binding, potentially creating more potent or selective ligands. The dissociation constant (Kd) is a common measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.[7][8]
Table 3: Comparative Receptor Binding Affinities of L- and D-Peptide Analogs
| Peptide/Analog | Target Receptor | Binding Affinity (Kd) of L-Peptide | Binding Affinity (Kd) of D-Peptide/Analog | Reference |
| p53(15-29) | MDM2 | Sub-micromolar | 72 µM (Retro-inverso) | [4] |
| Gb-1 | GP-2 | 68 nM | Not specified | [9] |
| Gb-2 | GP-2 | 250 nM | Not specified | [9] |
| Gb-3 | GP-2 | 272 nM | Not specified | [9] |
| GLP-2 (L-agonist) | GLP-2 Receptor | EC50 = 40 nM | EC50 = 226 nM (D-agonist) | [3] |
Experimental Protocols
Peptide Stability Assay using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure to assess the stability of peptides in biological fluids like plasma or in the presence of specific proteases.
Materials:
-
Peptide stock solution (L- and D-amino acid-containing versions)
-
Human blood plasma or specific protease solution (e.g., trypsin)
-
Quenching solution (e.g., trifluoroacetic acid [TFA] or acetonitrile)
-
RP-HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Incubation: Mix the peptide solution with the plasma or protease solution to a final desired concentration. Incubate the mixture at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding a quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
RP-HPLC Analysis: Inject the supernatant into the RP-HPLC system. Use a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact peptide from its degradation products.
-
Data Analysis: Monitor the absorbance at a specific wavelength (typically 214 or 280 nm). Quantify the peak area or height of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life.[10][11][12]
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.
Materials:
-
Purified peptide samples (L- and D-amino acid-containing)
-
Appropriate buffer (e.g., phosphate buffer)
-
CD Spectropolarimeter
-
Quartz cuvette with a specific path length (e.g., 1 mm)
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen buffer to a known concentration (typically in the micromolar range).
-
Instrument Setup: Set the parameters of the CD spectropolarimeter, including the wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity.
-
Structural Analysis: Analyze the spectral features (positions and magnitudes of positive and negative bands) to infer the secondary structure content (α-helix, β-sheet, random coil) of the peptide.[13][14][15][16][17]
Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution information about the three-dimensional structure of peptides in solution.
Materials:
-
Isotopically labeled (e.g., ¹⁵N, ¹³C) or unlabeled peptide sample
-
NMR buffer (e.g., phosphate buffer in H₂O/D₂O)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a high concentration (typically >0.5 mM).
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY). For larger peptides, three-dimensional (3D) experiments may be necessary.
-
Resonance Assignment: Assign the signals in the NMR spectra to specific atoms in the peptide sequence.
-
Structural Restraint Generation: Extract structural information from the NMR data, such as inter-proton distances from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use computational software to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using various validation tools.[18][19][20][21][22]
Visualizing the Impact: Workflows and Pathways
Caption: Experimental workflow for comparing L- and D-amino acid-containing peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry | PLOS One [journals.plos.org]
- 6. Effect of sequence and stereochemistry reversal on p53 peptide mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 15. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of Boc-beta-iodo-D-Ala-OBzl: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-tert-Butoxycarbonyl-β-iodo-D-alanine benzyl ester (Boc-beta-iodo-D-Ala-OBzl) is a critical component of laboratory safety and environmental responsibility. Due to its classification as a halogenated organic compound, specific procedures must be followed to ensure its safe disposal.
Key Chemical Data Summary
For easy reference, the following table summarizes the available quantitative data for closely related compounds. This information is essential for understanding the physical characteristics relevant to handling and storage.
| Property | N-Boc-3-iodo-L-alanine benzyl ester | Boc-3-iodo-D-Ala-OMe |
| CAS Number | 108957-20-6[1] | 170848-34-7[2] |
| Molecular Formula | C15H20INO4[3] | C9H16INO4[4] |
| Molecular Weight | 405.23 g/mol [5] | 329.13 g/mol [4] |
| Melting Point | 78-80 °C[1] | 55-59 °C[4] |
| Storage Temperature | 2-8°C | 2-8°C[2] |
| Appearance | Solid | White to light yellow crystals[6] |
Experimental Protocol for Disposal
The following is a detailed methodology for the proper disposal of this compound, categorized as a halogenated organic waste.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams. This is crucial for proper disposal and cost-effectiveness.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure screw-top cap to prevent leaks or spills.
3. Disposal Procedure:
-
Transferring Waste: Carefully transfer any unused or waste this compound into the designated halogenated organic waste container. If the compound is in a solution, transfer the entire solution.
-
Container Rinsing: If rinsing the original container is necessary, use a minimal amount of a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected in the halogenated organic waste container.
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name "this compound."
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition and incompatible materials.
4. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection of Spill Debris: Carefully collect the absorbent material and any contaminated debris into a separate, sealable bag or container.
-
Labeling of Spill Waste: Label the container as "Hazardous Waste" with the chemical name and dispose of it along with the other halogenated waste.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.
5. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a scheduled pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety guidelines and your local regulations for chemical waste disposal.
References
- 1. N-BOC-3-IODO-L-ALANINE BENZYL ESTER | 108957-20-6 [chemicalbook.com]
- 2. Boc-3-iodo- D -Ala-OMe 99 170848-34-7 [sigmaaldrich.com]
- 3. N-Boc-3-Iodo-L-alanine benzyl ester | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 170848-34-7,BOC-3-IODO-D-ALANINE METHYL ESTER | lookchem [lookchem.com]
- 5. N-Boc-3-iodo-L-alanine benzyl ester 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 6. chemimpex.com [chemimpex.com]
Personal protective equipment for handling Boc-beta-iodo-D-Ala-OBzl
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Boc-beta-iodo-D-Ala-OBzl. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
1. Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Type | Specifications |
| Eye and Face Protection | Safety goggles or a face shield | Must conform to ANSI Z87.1 (US) or EN166 (EU) standards.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always consult the manufacturer's chemical resistance data.[1][3] |
| Body Protection | Laboratory coat or disposable gown | A non-absorbent material such as polyethylene-coated polypropylene is advised.[1] |
| Respiratory Protection | Chemical fume hood | All handling of solid and dissolved forms of the compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][3] |
2. Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is required to minimize exposure and ensure safe handling.
2.1. Preparation and Weighing:
-
Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Conduct all weighing operations within the chemical fume hood. Use a disposable weighing boat.
-
Keep the primary container tightly closed when not in use.[1]
2.2. Dissolution and Use in Reactions:
-
Add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the apparatus is securely clamped.
-
Maintain constant vigilance over the reaction, ensuring it is within the fume hood at all times.
3. Emergency Procedures
3.1. Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material such as sand or vermiculite.[1][4]
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Do not allow the spilled material to enter drains or watercourses.[1]
3.2. Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
4. Storage and Disposal Plan
4.1. Storage:
-
Store this compound in a cool, dry, and dark place.[1]
-
Refrigerated storage at 2-8°C is recommended for long-term stability.[5]
-
Store away from heat, sparks, open flames, and strong oxidizing agents.[1][4]
-
Ensure the container is tightly sealed to prevent sublimation of iodine and degradation.
4.2. Disposal:
-
This compound and any materials contaminated with it are considered hazardous waste.
-
Never dispose of this compound or its waste down the drain, as organic iodine compounds can be harmful to aquatic life.[6][7]
-
All waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, it is best practice to reduce the organic iodide to a less harmful iodide salt before disposal. This can be achieved by treating the waste with a reducing agent like sodium thiosulfate solution until the characteristic iodine color disappears.[6]
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[8][9]
5. Visual Workflow and Emergency Response Diagrams
Caption: Workflow for handling this compound.
Caption: Emergency response for spills and personal exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Boc-3-iodo- D -Ala-OMe 99 170848-34-7 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
